molecular formula C9H7NO3 B2581444 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS No. 20877-81-0

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Cat. No.: B2581444
CAS No.: 20877-81-0
M. Wt: 177.159
InChI Key: KJBDXWPWJNDBOS-UHFFFAOYSA-N
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Description

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDXWPWJNDBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-81-0
Record name 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Foundational & Exploratory

physicochemical properties of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Abstract

This technical guide provides a comprehensive overview of the core , an important heterocyclic compound with applications in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's identity, physical characteristics, and spectral properties. Each property is discussed in the context of its experimental determination, with an emphasis on the rationale behind the chosen methodologies. This guide serves as a practical reference for the laboratory investigation of this and similar molecules.

Introduction and Chemical Identity

This compound, also known as 5-methylisatoic anhydride, is a derivative of isatoic anhydride.[1] Isatoic anhydrides are versatile reagents in organic synthesis, serving as precursors for a wide range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological interest.[2] The introduction of a methyl group at the 5-position of the aromatic ring can subtly yet significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development.

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 6-methyl-1H-3,1-benzoxazine-2,4-dione[3]
Synonyms 5-Methylisatoic anhydride[1][4]
CAS Number 4692-99-3[1][4]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)OC2=O[3]
InChI Key IIXZSGIPOINDJO-UHFFFAOYSA-N[3]

Physical Properties and Their Determination

The physical state and properties such as melting point and solubility are critical parameters that influence a compound's handling, formulation, and bioavailability.

Physical State and Appearance

This compound is a solid at room temperature. The appearance of a related compound, N-methylisatoic anhydride, is described as brownish chunks or a pale yellow to yellow powder.[5][6]

Melting Point

The melting point is a crucial indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of this range.[8]

The determination of a melting point is a fundamental procedure in organic chemistry. The capillary method using a digital melting point apparatus is a standard and reliable technique.[10]

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is observed.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the solid into the sealed end, to a height of 1-2 mm.[8][11]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[10]

  • Measurement:

    • A rapid heating rate is initially used to determine an approximate melting point.

    • The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

    • The heating rate is slowed to approximately 2 °C/minute as the approximate melting point is approached.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[11]

Causality: The slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Grind Grind Solid Pack Pack Capillary Grind->Pack 1-2 mm height Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast Approximate MP Heat_Slow Slow Heating (2°C/min) Heat_Fast->Heat_Slow Approach MP Record Record T1 and T2 Heat_Slow->Record Observe Melting

Figure 1: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug candidate's absorption and distribution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12]

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, a qualitative assessment can be performed, and a general protocol for quantitative determination is provided below.

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[12]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Methodology:

  • System Preparation: An excess of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient duration (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.[12][13]

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the solid phase by filtration or centrifugation.[14]

  • Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound is used for accurate quantification.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Causality: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Ensuring an excess of solid is present guarantees that the solution is saturated, which is the definition of equilibrium solubility.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[15][16] While specific ¹H and ¹³C NMR spectra for this compound are not available in the provided search results, a general protocol for acquiring such data is outlined. For reference, the ¹H-NMR spectrum of the related N-methylisatoic anhydride is available.[17]

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the excitation of atomic nuclei with non-zero spin. The resulting spectrum provides information about the chemical environment of each nucleus.[15]

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[15]

    • The solution is filtered or carefully pipetted into a clean NMR tube to remove any undissolved solids.[15]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[18]

    • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[18][19]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming the magnetic field is critical for obtaining high-resolution spectra with sharp peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20][21] While a specific IR spectrum for this compound is not provided, the expected characteristic absorptions can be predicted based on its structure and data from related compounds like isatoic anhydride.[22]

Expected Characteristic IR Absorptions:

  • N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Methyl): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C=O Stretch (Anhydride): Two strong absorption bands are expected for the cyclic anhydride carbonyl groups, typically in the regions of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Principle: The sample is deposited as a thin film on an IR-transparent salt plate, and the absorption of infrared radiation is measured.[23]

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., acetone or methylene chloride).[23]

  • Film Deposition: A drop of the solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically acquired first and subtracted from the sample spectrum.[20]

Causality: The use of salt plates is necessary because they are transparent to infrared radiation in the mid-IR region.[24] Preparing a thin film minimizes light scattering and ensures that the absorption is not too intense, allowing for a well-resolved spectrum.

IRSpectroscopyWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve Solid in Volatile Solvent Deposit Deposit on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent Deposit->Evaporate Forms Thin Film Place Place in Spectrometer Evaporate->Place Background Acquire Background Place->Background Sample Acquire Sample Spectrum Background->Sample

Figure 2: Workflow for IR Spectroscopy (Thin Solid Film Method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[25][26][27] It provides information about the molecular weight and elemental composition of a compound.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 177.04259 Da.[3] The predicted m/z for the protonated molecule [M+H]⁺ is 178.04987.[3]

Principle: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their m/z ratio and detected.[28][29]

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.[28]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation, M⁺•).[28][29]

  • Fragmentation: The molecular ion, being high in energy, often fragments into smaller, more stable ions and neutral fragments.

  • Acceleration: The positively charged ions are accelerated by an electric field.[26]

  • Deflection: The accelerated ions enter a magnetic field, which deflects them in a curved path. The degree of deflection depends on the m/z ratio; lighter ions are deflected more than heavier ions.[26]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[28]

Causality: The high vacuum environment is essential to prevent ions from colliding with other molecules. The fragmentation pattern is often characteristic of the molecule's structure and can be used for structural elucidation.

Chemical Properties

pKa

The pKa value is a measure of the acidity of a compound. There is no specific experimentally determined pKa value for this compound in the available literature. The N-H proton is expected to be weakly acidic.

Stability

Isatoic anhydrides are susceptible to hydrolysis, which opens the heterocyclic ring to form the corresponding anthranilic acid derivative and release carbon dioxide.[30] Therefore, this compound should be protected from moisture to prevent degradation. Stability studies are crucial in drug development to establish a product's shelf-life and storage conditions.[18] Such studies would typically involve exposing the compound to various conditions of temperature, humidity, and light over time and monitoring its purity and degradation products by HPLC.

Conclusion

References

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylisatoic Anhydride: A Key Intermediate in Modern Synthesis

Introduction

5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, more commonly known in the scientific community as 5-Methylisatoic Anhydride, is a heterocyclic organic compound derived from anthranilic acid. As a member of the isatoic anhydride family, it serves as a highly versatile and valuable building block in organic synthesis. Its unique reactivity profile, characterized by a stable, storable structure that readily undergoes ring-opening reactions with a variety of nucleophiles, has positioned it as a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Correctly identifying the molecule is the first step in any scientific endeavor. 5-Methylisatoic Anhydride is structurally an anhydride of an N-carboxyanthranilic acid derivative. The methyl group at the 5-position of the benzoxazine ring distinguishes it from the parent isatoic anhydride, subtly influencing its solubility and reactivity.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 4692-99-3[3]
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
IUPAC Name 5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Common Synonyms 5-Methylisatoic Anhydride, 6-Methyl-1H-3,1-benzoxazine-2,4-dione[4]
Appearance Solid, powder or chunks[5]
Melting Point >236 °C (with decomposition)[6]
SMILES CC1=CC2=C(C=C1)NC(=O)OC2=O[4]
InChI Key IIXZSGIPOINDJO-UHFFFAOYSA-N[4]

Synthesis and Mechanism

The synthesis of isatoic anhydrides generally involves the cyclization of a corresponding anthranilic acid derivative. A robust and common method is the reaction of the parent anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene.[2][7]

Causality in Synthesis:

The choice of a phosgene-based reagent is critical. Phosgene acts as a carbonylating agent, effectively bridging the amino group and the carboxylic acid of the anthranilic acid precursor to form the six-membered heterocyclic ring. Triphosgene is often preferred in modern laboratory settings over phosgene gas due to its solid state, which makes it significantly safer and easier to handle, while still generating phosgene in situ. The reaction is typically performed in an inert aprotic solvent, like dichloromethane or toluene, to prevent hydrolysis of the reagents and the final product.[7]

General Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Workup & Isolation A 2-Amino-6-methylbenzoic Acid (Precursor) B Dissolve in Inert Solvent (e.g., Dichloromethane) A->B C Cool to 0-5 °C B->C D Slowly Add Triphosgene C->D E Warm to Room Temp React for 2-4h D->E F Aqueous Wash (Neutralize) E->F G Separate Organic Phase F->G H Dry & Evaporate Solvent G->H I Recrystallize/Purify H->I J 5-Methylisatoic Anhydride (Final Product) I->J

Caption: General workflow for the synthesis of 5-Methylisatoic Anhydride.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for analogous compounds.[7]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath. Rationale: This is an exothermic reaction, and low temperature helps control the reaction rate and minimize side products.

  • Reagent Addition: Slowly add a solution of triphosgene (approx. 0.4 eq) in anhydrous DCM to the cooled suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. Rationale: Slow addition is crucial for safety and selectivity, preventing a rapid exotherm and decomposition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LCMS until the starting material is consumed.

  • Quenching & Workup: Carefully pour the reaction mixture into cold water to quench any unreacted triphosgene. Separate the organic layer.

  • Purification: Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 5-methylisatoic anhydride.

Reactivity Profile: The Masked Isocyanate

The synthetic utility of 5-methylisatoic anhydride stems from its predictable reactivity with nucleophiles. The molecule can be considered a "masked isocyanate," as its reaction with nucleophiles results in the formation of products that would be expected from the corresponding isocyanate, but with the significant advantage of being a more stable and less hazardous starting material.[8]

The reaction proceeds via nucleophilic acyl substitution, typically at the more electrophilic C4 carbonyl (the one adjacent to the ester oxygen).[8][9] The attacking nucleophile opens the anhydride ring, forming a transient carbamic acid intermediate which readily decarboxylates (loses CO₂) to yield the final product.[2][10]

General Reactivity Diagram

G cluster_products Reaction Products cluster_nucleophiles Nucleophiles center_node 5-Methylisatoic Anhydride product_amine Substituted Anthranilamide center_node->product_amine product_alcohol Substituted Anthranilate Ester center_node->product_alcohol product_water 2-Amino-6-methylbenzoic Acid center_node->product_water nuc_amine Amine (R-NH₂) nuc_amine->center_node + CO₂ nuc_alcohol Alcohol (R-OH) nuc_alcohol->center_node + CO₂ nuc_water Water (H₂O) nuc_water->center_node + CO₂

Caption: Reactivity of 5-Methylisatoic Anhydride with common nucleophiles.

Applications in Drug Development and Research

The predictable reactivity of isatoic anhydrides makes them invaluable in constructing molecular scaffolds of pharmaceutical interest.

  • Heterocyclic Synthesis: They are key precursors for synthesizing quinazolinones and benzodiazepines, privileged structures in medicinal chemistry found in drugs with hypnotic, sedative, and anticonvulsant properties.[2]

  • Combinatorial Chemistry: The reaction with amines is particularly robust, allowing for the rapid generation of large libraries of N-substituted anthranilamides. These libraries can be screened for biological activity, accelerating the hit-to-lead process in drug discovery.

  • Agrochemicals: The related N-methylisatoic anhydride is a known intermediate in the synthesis of the herbicide bentazone, highlighting the broader utility of this chemical class in agrochemical development.[7]

  • Biochemical Probes: N-methylisatoic anhydride (NMIA), a closely related analog, is widely used in a technique called SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) to probe RNA secondary structures.[5] This demonstrates the potential for developing specialized research tools from this core scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of 5-methylisatoic anhydride is essential. Safety data for closely related compounds provides a strong basis for its handling protocols.[11][12]

  • Hazards Identification:

    • Causes skin irritation (H315).[12]

    • Causes serious eye irritation (H319).[12]

    • May cause respiratory irritation (H335).[12]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[14]

    • Storage: Store in a tightly closed container in a cool, dry place.[11] The compound is sensitive to moisture and will hydrolyze upon contact with water.[11][15]

Conclusion

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione is more than just a chemical compound; it is an enabling tool for innovation in chemistry. Its stability, coupled with a predictable and high-yielding reactivity profile, makes it an ideal intermediate for constructing complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating novel and impactful chemical entities.

References

The Ascendant Therapeutic Potential of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the benzoxazinone core, and specifically its 5-methyl substituted derivatives, has emerged as a promising platform for the development of new drugs. This technical guide provides an in-depth exploration of the biological activities of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide aims to be a comprehensive resource, amalgamating current knowledge and providing a forward-looking perspective on the potential of this versatile chemical entity.

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1][2] The inherent structural features of the benzoxazinone ring system, including its planarity and ability to participate in various non-covalent interactions, make it an ideal scaffold for the design of potent and selective therapeutic agents.[2] The introduction of a methyl group at the 5-position of the 2H-3,1-benzoxazin-2,4(1H)-dione core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

The primary synthetic precursor for these derivatives is 5-methylisatoic anhydride, a readily available and versatile starting material.[3][4] The reactivity of the anhydride allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for biological screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with 5-methylisatoic anhydride. The anhydride ring is susceptible to nucleophilic attack, providing a convenient handle for derivatization.

General Synthetic Protocol:

A common synthetic route involves the reaction of 5-methylisatoic anhydride with various nucleophiles, such as amines or hydrazides, leading to the opening of the anhydride ring and the formation of an intermediate, which can then be cyclized to the desired benzoxazinone derivative. For instance, the reaction with N-phthaloylglycine followed by cyclization using an agent like cyanuric chloride can yield specific derivatives.[5]

Experimental Protocol: Synthesis of a this compound Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 5-methylisatoic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, toluene).

  • Nucleophilic Addition: Add the desired nucleophile (e.g., a primary amine or hydrazine, 1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, add a cyclizing agent (e.g., acetic anhydride, thionyl chloride) to promote the formation of the benzoxazinone ring.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 5-Methylisatoic Anhydride Intermediate Ring-Opened Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine, Hydrazide) Nucleophile->Intermediate Product This compound Derivative Intermediate->Product Cyclization Cyclization Cyclizing Agent Cyclization->Product

Anticancer Activity: Targeting the Engines of Malignancy

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][8]

Mechanism of Action

Several studies have elucidated the anticancer mechanisms of benzoxazinone derivatives, which include:

  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells by activating key apoptotic proteins like p53 and caspases.[9]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]

  • Enzyme Inhibition: Benzoxazinones can inhibit the activity of crucial enzymes involved in cancer progression, such as DNA topoisomerases.[9]

  • Targeting G-quadruplex DNA: Some derivatives have been found to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[10]

Anticancer_Mechanism Benzoxazinone 5-Methyl-Benzoxazinone Derivative Apoptosis Induction of Apoptosis (p53, Caspase activation) Benzoxazinone->Apoptosis CellCycle Cell Cycle Arrest Benzoxazinone->CellCycle Enzyme Enzyme Inhibition (Topoisomerase) Benzoxazinone->Enzyme G4 c-Myc G-quadruplex Stabilization Benzoxazinone->G4 CancerCell Cancer Cell Apoptosis->CancerCell Inhibition CellCycle->CancerCell Inhibition Enzyme->CancerCell Inhibition G4->CancerCell Inhibition

Structure-Activity Relationship (SAR)

The anticancer activity of benzoxazinone derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of a free amino group has been identified as a common feature in several active derivatives.[9] Further SAR studies are crucial to optimize the potency and selectivity of these compounds.

In Vitro Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Paeonol-benzoxazinone-triazole conjugateNCI-H1299 (Lung Cancer)13.36[11]
Paeonol-benzoxazinone-triazole conjugateHeLa (Cervical Cancer)19.73[11]
2H-benzo[b][10][12]oxazin-3(4H)-one-triazole conjugate 14bA549 (Lung Cancer)7.59[6][7]
2H-benzo[b][10][12]oxazin-3(4H)-one-triazole conjugate 14cA549 (Lung Cancer)18.52[6][7]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzoxazinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][13]

Mechanism of Action

The precise antimicrobial mechanism of benzoxazinones is still under investigation, but it is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The 1,4-benzoxazin-3-one backbone is considered a potential scaffold for designing new antimicrobial compounds.[13]

In Vitro Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Synthetic 1,4-benzoxazin-3-one derivativeCandida albicans6.25[13]
Synthetic 1,4-benzoxazin-3-one derivativeStaphylococcus aureus16[13]
Synthetic 1,4-benzoxazin-3-one derivativeEscherichia coli16[13]
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7)Various Bacteria43.3–86.7 (µM)[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow Start Test Compound Dilution Serial Dilution Start->Dilution Inoculation Inoculation with Microorganism Dilution->Inoculation Incubation Incubation Inoculation->Incubation Result Determine MIC Incubation->Result

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzoxazinone derivatives have shown promise as anti-inflammatory agents.[15][16]

Mechanism of Action

The anti-inflammatory effects of benzoxazinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Some derivatives have been shown to act by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[16]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

  • Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to explore the structure-activity relationships more comprehensively.

  • Elucidation of Mechanisms of Action: Conducting detailed mechanistic studies to identify the specific molecular targets of these compounds.

  • In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

  • Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, stability, and bioavailability.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for a wide range of diseases.

References

A Technical Guide to the Spectroscopic Characterization of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride, is a valuable heterocyclic compound and a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactive anhydride functionality, which allows for facile ring-opening reactions with various nucleophiles. For researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the "why" behind the data, offering insights into the causal relationships between molecular structure and spectral features, thereby ensuring a robust and reliable characterization of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 6-methyl-1H-3,1-benzoxazine-2,4-dione, is characterized by a bicyclic system comprising a benzene ring fused to a dione-containing heterocyclic ring. The methyl group at the 5-position (or 6-position by IUPAC nomenclature) is a key feature influencing its electronic environment and, consequently, its spectroscopic signatures.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="N1", pos="0,0.5!"]; C2 [label="C2", pos="-1.2,0.5!"]; O3 [label="O3", pos="-1.8,-0.5!"]; C4 [label="C4", pos="-0.8,-1.2!"]; C4a [label="C4a", pos="0.3,-0.5!"]; C5 [label="C5", pos="1.5,-0.8!"]; C6 [label="C6", pos="2.2,0!"]; C7 [label="C7", pos="1.5,0.8!"]; C8 [label="C8", pos="0.3,1.2!"]; C8a [label="C8a", pos="-0.3,1.2!"]; // This is an incorrect representation, C8a is the same as N1-C8 bond O2 [label="O", pos="-1.8,1.2!"]; O4 [label="O", pos="-1,-2!"]; C_Me [label="C", pos="3.2,0!"]; H_Me1 [label="H", pos="3.5,0.5!"]; H_Me2 [label="H", pos="3.5,-0.5!"]; H_Me3 [label="H", pos="3.8,0!"]; H_N [label="H", pos="0,0.8!"]; H5 [label="H", pos="1.8,-1.3!"]; H7 [label="H", pos="1.8,1.3!"]; H8 [label="H", pos="-0.2,1.7!"];

// Bonds N1 -- C2; C2 -- O3; O3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8a; C8a -- N1; C2 -- O2 [style=double]; C4 -- O4 [style=double]; C5 -- H5; C6 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C7 -- H7; C8a -- H8; N1 -- H_N;

// Aromatic ring representation edge [style=invis]; C4a -- C5 -- C6 -- C7 -- C8a -- C4a; }

Caption: Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HN1-H
~7.8 - 7.9d1HH7
~7.1 - 7.2d1HH5
~7.0 - 7.1s1HH8
~2.3 - 2.4s3HC6-CH₃

Interpretation and Rationale:

  • N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm). This is due to its acidic nature and the potential for hydrogen bonding with the solvent or other molecules. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • Aromatic Protons: The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.

    • H7: This proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

    • H5: This proton is ortho to the methyl group and will also appear as a doublet, likely at a slightly more upfield position compared to H7.

    • H8: This proton is situated between the nitrogen and the methyl-substituted carbon and is expected to appear as a singlet or a narrowly split doublet.

  • Methyl Protons: The three protons of the methyl group are chemically equivalent and will therefore appear as a sharp singlet at a characteristic upfield chemical shift (δ 2.3-2.4 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~163 - 165C4 (C=O)
~148 - 150C2 (C=O)
~140 - 142C8a
~138 - 140C6
~135 - 137C7
~125 - 127C5
~116 - 118C8
~114 - 116C4a
~20 - 22C6-CH₃

Interpretation and Rationale:

  • Carbonyl Carbons: The two carbonyl carbons (C2 and C4) are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the attached oxygen atoms. The anhydride carbonyl (C4) is typically slightly more downfield than the carbamate carbonyl (C2).

  • Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-145 ppm. The carbons attached to heteroatoms (C8a and C4a) will be at the downfield end of this range. The methyl-substituted carbon (C6) will also be downfield. The remaining aromatic carbons (C5, C7, and C8) will have chemical shifts determined by the combined electronic effects of the substituents.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift (δ 20-22 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the N-H bond.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3100Medium, BroadN-H Stretch
~1775 - 1755StrongAsymmetric C=O Stretch (Anhydride)
~1730 - 1710StrongSymmetric C=O Stretch (Anhydride)
~1610 - 1590MediumC=C Aromatic Stretch
~1250 - 1200StrongC-O Stretch

Interpretation and Rationale:

  • N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

  • Carbonyl Stretches: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands of the cyclic anhydride. Cyclic anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch.[1]

  • Aromatic C=C Stretch: Medium intensity bands in the 1610-1590 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong absorption band in the 1250-1200 cm⁻¹ region is expected for the C-O stretching vibration of the anhydride functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .[2]

Expected Mass Spectrometry Data:

m/zPossible Fragment
177[M]⁺ (Molecular Ion)
133[M - CO₂]⁺
105[M - CO₂ - CO]⁺
77[C₆H₅]⁺

Interpretation of Fragmentation Pattern:

The fragmentation of this compound upon electron impact ionization is expected to proceed through characteristic pathways for isatoic anhydrides.

graph Fragmentation_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₉H₇NO₃]⁺˙\nm/z = 177", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₈H₇NO]⁺˙\nm/z = 133"]; F2 [label="[C₇H₇N]⁺˙\nm/z = 105"]; F3 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- CO₂"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- HCN"]; }

Caption: Proposed Mass Spectrometry Fragmentation Pathway

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at m/z = 177, corresponding to the intact molecule with one electron removed.

  • Loss of Carbon Dioxide ([M - CO₂]⁺): A primary fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂) from the anhydride moiety. This would result in a fragment ion at m/z = 133.

  • Loss of Carbon Monoxide ([M - CO₂ - CO]⁺): The fragment at m/z = 133 can further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z = 105.

  • Formation of Phenyl Cation ([C₆H₅]⁺): Subsequent fragmentation of the m/z = 105 ion, likely through the loss of HCN, could lead to the formation of a phenyl-type cation, though the peak at m/z = 77 corresponding to the unsubstituted phenyl cation might be less prominent due to the methyl group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

1. NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-200 ppm.

2. IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

3. Mass Spectrometry Protocol:

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and significant fragments.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the aromatic ring, the methyl substituent, and the heterocyclic dione functionality gives rise to a unique set of spectral data. By understanding the principles behind the chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and assess the purity of this versatile synthetic intermediate, thereby facilitating its application in the development of novel chemical entities.

References

An In-depth Technical Guide to the Formation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Benzoxazinedione Core

The 2H-3,1-benzoxazin-2,4(1H)-dione ring system, commonly known as isatoic anhydride, is a privileged structure in organic synthesis. Its unique chemical reactivity makes it a versatile precursor for a wide array of more complex heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active agents.[1][2] The methyl-substituted analog, this compound, serves as a crucial intermediate in the synthesis of targeted therapeutic molecules. Understanding its formation is paramount for the efficient and controlled synthesis of novel drug candidates.

Primary Synthetic Route: Phosgenation of 2-amino-5-methylbenzoic Acid

The most prevalent and industrially scalable method for the synthesis of this compound involves the cyclization of 2-amino-5-methylbenzoic acid using phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[3][4][5] This reaction proceeds through a series of well-defined steps, culminating in the formation of the desired heterocyclic dione.

Causality Behind Experimental Choices

The choice of a phosgene-based reagent is dictated by its ability to act as a carbonylating agent, effectively bridging the amino and carboxylic acid functionalities of the anthranilic acid precursor. The reaction is typically carried out in an inert solvent to prevent side reactions. The use of a hydrogen chloride scavenger, such as a tertiary amine, can be employed to drive the reaction to completion, although the reaction can also be performed under acidic conditions where the amine is present as its hydrochloride salt.[4] Triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it safer and easier to handle compared to gaseous phosgene.[3][6]

Detailed Reaction Mechanism

The formation of this compound from 2-amino-5-methylbenzoic acid and phosgene is a multi-step process. The following is a detailed, step-by-step mechanistic description:

Step 1: Nucleophilic Attack by the Amine. The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on the electrophilic carbonyl carbon of phosgene. This results in the formation of a tetrahedral intermediate.

Step 2: Elimination of Chloride and Formation of an Isocyanate. The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated N-carbonyl chloride (carbamoyl chloride). Subsequent deprotonation, either by a solvent molecule or a base, yields an isocyanate intermediate.

Step 3: Intramolecular Cyclization. The carboxylic acid moiety of the isocyanate intermediate then participates in an intramolecular nucleophilic attack on the isocyanate carbon. This cyclization step forms a six-membered ring, generating a new tetrahedral intermediate.

Step 4: Proton Transfer and Elimination of HCl. A proton transfer from the carboxylic acid oxygen to the nitrogen atom occurs. The resulting intermediate then eliminates a molecule of hydrogen chloride to afford the final product, this compound.

Visualization of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_amino_5_methylbenzoic_acid 2-amino-5-methylbenzoic acid phosgene Phosgene (COCl2) tetrahedral_intermediate_1 Tetrahedral Intermediate isocyanate_intermediate Isocyanate Intermediate tetrahedral_intermediate_1->isocyanate_intermediate - HCl (Elimination) cyclic_intermediate Cyclic Intermediate isocyanate_intermediate->cyclic_intermediate Intramolecular Cyclization product This compound cyclic_intermediate->product - HCl (Elimination)

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 2H-3,1-benzoxazin-2,4(1H)-dione from the corresponding anthranilic acid, adapted from established procedures.[4]

Materials:

  • 2-amino-5-methylbenzoic acid

  • Phosgene (or a solution in an inert solvent, or triphosgene)

  • Concentrated Hydrochloric Acid

  • Water

  • Dioxane (for cleaning)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube with a sintered glass tip

  • Thermometer

  • Reflux condenser

  • Gas scrubber (containing ammonium hydroxide)

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Starting Material Solution: In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer, dissolve 2-amino-5-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Phosgenation: Cool the solution and begin bubbling phosgene gas through the stirred solution via the sintered glass tip. The rate of phosgene addition should be controlled to maintain the reaction temperature below 50°C.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution as the reaction proceeds. Continue the addition of phosgene until the absorption rate significantly decreases.

  • Work-up: Stop the phosgene flow and purge the apparatus with an inert gas to remove any residual phosgene. Collect the precipitated product by vacuum filtration on a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove any unreacted starting materials and salts. Dry the product under vacuum to obtain the purified this compound.

Safety Precautions: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. A gas scrubber should be used to neutralize any unreacted phosgene.

Quantitative Data

The yield of 2H-3,1-benzoxazin-2,4(1H)-diones can vary depending on the specific substrate and reaction conditions. Below is a table summarizing reported yields for the synthesis of isatoic anhydride and related compounds.

Starting MaterialReagentYield (%)Reference
Anthranilic AcidPhosgene75-80Organic Syntheses[4]
Cbz-2-aminobenzoic acidsThionyl Chloride65-80RSC Advances[1]
2,6-dinitrobenzoic acid (multi-step)-46 (overall)Journal of Labelled Compounds and Radiopharmaceuticals[7]
3-nitro phthalimideClorox, NaOH88Patent PCT2011098386[8]

Alternative Synthetic Strategies

While phosgenation is a common method, other synthetic routes to 2H-3,1-benzoxazin-2,4(1H)-diones exist. For instance, the oxidation of isatins (1H-indole-2,3-diones) with hydrogen peroxide in an acidic medium provides an alternative pathway.[9] Additionally, the use of other carbonylating agents, such as N,N'-carbonyldiimidazole (CDI), can also effect the cyclization of anthranilic acids.

References

discovery and history of isatoic anhydride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Isatoic Anhydride Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Unassuming Power of a Heterocycle

In the vast landscape of organic chemistry, certain molecular scaffolds distinguish themselves not by their complexity, but by their profound versatility. Isatoic anhydride, or 2H-3,1-benzoxazine-2,4(1H)-dione, is a paramount example of such a scaffold. Though structurally unassuming, this heterocyclic compound has served as a cornerstone in the synthesis of a remarkable array of molecules, from blockbuster pharmaceuticals to industrial polymers. Its unique reactivity, stemming from the two electrophilic carbonyl centers, allows it to act as a potent building block, readily undergoing ring-opening reactions with a host of nucleophiles. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic utility of isatoic anhydride and its derivatives, offering researchers and drug development professionals a detailed perspective on this indispensable chemical entity.

Part 1: The Genesis of Isatoic Anhydride: Discovery and Early Synthesis

The story of isatoic anhydride begins with its parent, anthranilic acid (2-aminobenzoic acid). The challenge for early chemists was to effectively cyclize this bifunctional molecule. The most direct and enduring method, established in the late 19th and early 20th centuries, involved the reaction of anthranilic acid with phosgene (COCl₂), a highly reactive and toxic gas.[1][2] This reaction proceeds by the formation of an intermediate N-carboxyanhydride, which rapidly cyclizes to form the stable six-membered heterocyclic ring of isatoic anhydride.

An early alternative preparation involved the prolonged refluxing of anthranilic acid with ethyl chlorocarbonate, though this method was often complicated by the formation of ester byproducts.[1] However, the phosgene-based route, particularly a patented procedure involving the reaction of phosgene with a solution of anthranilic acid hydrochloride, became the benchmark for its efficiency.[1] This foundational method, refined over the years, laid the groundwork for the large-scale production and subsequent exploration of isatoic anhydride's chemical potential.

Diagram 1: The Classical Phosgene Synthesis

Below is a workflow illustrating the seminal synthesis of isatoic anhydride from anthranilic acid.

G cluster_start Starting Materials A Anthranilic Acid C Reaction in HCl(aq) A->C B Phosgene (COCl₂) B->C D Intermediate Formation (N-carbonyl chloride) C->D Acylation E Intramolecular Cyclization (Dehydrochlorination) D->E Ring Closure F Isatoic Anhydride (Precipitate) E->F Product Isolation

Caption: Workflow of Isatoic Anhydride synthesis via the phosgene route.

Part 2: The Evolution of Synthetic Strategies

While effective, the reliance on the hazardous phosgene prompted chemists to explore safer and more versatile synthetic routes. This led to the development of several alternative methodologies, broadening the accessibility and structural diversity of isatoic anhydride derivatives.

From Phthalic Acid Derivatives: A Tale of Rearrangement

A clever and indirect approach begins not with anthranilic acid, but with the more readily available phthalic acid and its derivatives.[3][4] This multi-step synthesis involves:

  • Anhydride Formation: Thermal dehydration of phthalic acid to phthalic anhydride.

  • Imide Formation: Reaction of phthalic anhydride with urea or ammonia to form phthalimide.

  • Oxidative Rearrangement: Treatment of phthalimide with an oxidizing agent like sodium hypochlorite (in a variation of the Hofmann rearrangement), which induces a rearrangement to yield isatoic anhydride.[4]

This pathway, while longer, avoids the use of phosgene and allows for the synthesis of substituted isatoic anhydrides from corresponding substituted phthalic acids.

Diagram 2: Synthesis from Phthalic Anhydride

G A Phthalic Anhydride C Phthalimide A->C + B Urea or NH₃ B->C E Hofmann-type Rearrangement C->E + D Sodium Hypochlorite (NaOCl) + NaOH D->E F Isatoic Anhydride E->F

Caption: Synthetic pathway to Isatoic Anhydride from Phthalic Anhydride.

The Oxidation of Isatins

Another important route involves the oxidation of isatins (1H-indole-2,3-diones).[5] Early methods employed harsh oxidants like chromic acid.[6] However, significant advancements have led to greener and more selective methods. A notable modern process utilizes hydrogen peroxide in an acidic medium, offering a more environmentally benign and economical alternative that avoids toxic heavy metals.[5][6] This method is particularly valuable for preparing N-substituted isatoic anhydrides from the corresponding N-substituted isatins.

Modern Catalytic Approaches

The advent of transition-metal catalysis introduced elegant solutions for isatoic anhydride synthesis. Palladium-catalyzed carbonylation reactions, for instance, can construct the heterocyclic core from simple starting materials like substituted anilines or o-iodoanilines using carbon monoxide as the carbonyl source.[7] These methods often proceed under mild conditions and exhibit high functional group tolerance, representing the cutting edge of synthetic efficiency.

Summary of Key Synthetic Routes
MethodStarting Material(s)Key Reagent(s)AdvantagesDisadvantages
Classical Route Anthranilic AcidPhosgene (COCl₂)High yield, well-establishedHighly toxic reagent
Phthalimide Route Phthalic Anhydride, UreaSodium HypochloriteAvoids phosgeneMulti-step, potential for byproducts
Isatin Oxidation IsatinH₂O₂, AcidGreen, avoids heavy metalsStarting isatins can be complex to synthesize
Pd-Catalyzed Carbonylation o-IodoanilinesCO, Pd CatalystMild conditions, high efficiencyCatalyst cost, CO handling
Phosgene Alternative Anthranilic AcidTriphosgeneSolid reagent, safer handlingStill releases phosgene in situ

Part 3: The Prolific Progeny: Key Derivatives and Their Impact

The true significance of isatoic anhydride lies in its role as a precursor to a vast range of biologically and industrially important molecules. Its reaction with nucleophiles typically proceeds via an initial acylation at the more reactive C4 carbonyl, followed by ring-opening and decarboxylation to release CO₂.[2]

The Rise of the Quinazolinones: From Sedatives to Modern Medicine

Perhaps the most historically significant application of isatoic anhydride is in the synthesis of 4-quinazolinone-based pharmaceuticals.[2] The reaction of isatoic anhydride with an appropriate amine and a one-carbon component forms the quinazolinone core. This chemistry was famously used to produce methaqualone, a sedative-hypnotic drug that gained notoriety in the mid-20th century.[2] Beyond this, the scaffold is central to a variety of other drugs, including the anti-allergic agent tranilast and the antipsychotic cloperidone.[2]

A Gateway to Quinolines: The Coppola Synthesis

While the Friedländer synthesis, reported in 1882 by Paul Friedländer, is a classic method for producing quinolines from 2-aminobenzaldehydes and ketones, isatoic anhydride provides an alternative and powerful entry point.[8][9] In the 1980s, Gary M. Coppola developed a method where isatoic anhydride reacts with ketone enolates.[10] This reaction, followed by an intramolecular cyclization and dehydration, efficiently yields 4-hydroxyquinoline derivatives. This strategy has proven highly effective and has been adapted for the synthesis of complex molecules, including investigational HIV-1 integrase inhibitors.[10]

Diagram 3: General Reactivity of Isatoic Anhydride

G cluster_nuc Nucleophiles cluster_prod Primary Products IA Isatoic Anhydride Prod1 Anthranilate Esters + CO₂ IA->Prod1 Prod2 Anthranilamides + CO₂ IA->Prod2 Prod3 Substituted Quinolines IA->Prod3 Nuc1 Alcohols (ROH) Nuc1->Prod1 Nuc2 Amines (RNH₂) Nuc2->Prod2 Nuc3 Enolates Nuc3->Prod3

Caption: Nucleophilic ring-opening reactions of Isatoic Anhydride.

Industrial Applications

Beyond pharmaceuticals, isatoic anhydride has found a niche in materials science. Its propensity to release carbon dioxide upon reaction is exploited in the polymer industry, where it is used as a chemical blowing agent to create foams.[2] Furthermore, its derivatives are used in the synthesis of dyes, pigments, and agrochemicals.[11][12]

Part 4: Key Experimental Protocols

To provide actionable insights, this section details foundational experimental procedures derived from trusted sources.

Protocol 1: Synthesis of Isatoic Anhydride from Anthranilic Acid

(Adapted from Organic Syntheses, based on the phosgene method)[1]

WARNING: This procedure involves phosgene, a highly toxic gas, and must be performed in a certified chemical fume hood with appropriate safety precautions and monitoring.

  • Preparation: Dissolve 137 g (1.0 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.

  • Apparatus: Transfer the solution to a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube with a sintered-glass tip, and a gas outlet connected to an ammonia scrubber.

  • Phosgene Introduction: With vigorous stirring, introduce a steady stream of phosgene gas into the solution. The product, isatoic anhydride, will begin to precipitate.

  • Temperature Control: Monitor the reaction temperature and maintain it below 50°C by adjusting the rate of phosgene addition.

  • Reaction Completion: Continue the phosgene addition for 2-4 hours, or until the rate of gas absorption significantly decreases.

  • Isolation: Purge the excess phosgene with a stream of air. Collect the precipitated solid by filtration on a Büchner funnel.

  • Washing: Wash the crude product with three 500-mL portions of cold water.

  • Drying & Yield: Dry the product at 100°C. The expected yield is 118–123 g (72–75%). The product can be further purified by recrystallization from 95% ethanol.

Protocol 2: Synthesis of a 4-Hydroxyquinoline Derivative

(Adapted from the modified Coppola Synthesis)[10]

  • Enolate Formation: In a reaction vessel, add the substituted isatoic anhydride (1.0 equiv) and ethyl acetoacetate (1.2 equiv) to N,N-dimethylacetamide (DMA).

  • Base Addition: Add solid sodium hydroxide (1.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction involves the initial ring-opening and decarboxylation, followed by intramolecular cyclocondensation.

  • Workup: Cool the reaction mixture and pour it into ice water.

  • Acidification: Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the quinoline product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

From its initial synthesis using hazardous reagents to modern, elegant catalytic methods, the history of isatoic anhydride is a microcosm of the evolution of organic chemistry itself. It remains a molecule of immense practical importance, bridging the gap between simple starting materials and complex, high-value heterocyclic structures. The ongoing development of novel derivatives, such as water-soluble variants for bioconjugation, ensures that the legacy of isatoic anhydride will continue to expand.[13] For researchers in drug discovery and materials science, a deep understanding of the chemistry of this versatile scaffold is not just a lesson in history, but a tool for future innovation.

References

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione: A Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione, commonly known as 5-methylisatoic anhydride, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, combining a cyclic anhydride with a masked amino group, renders it an exceptionally versatile precursor for constructing a wide array of nitrogen-containing heterocycles. This guide provides a comprehensive technical overview of 5-methylisatoic anhydride, detailing its synthesis, fundamental reactivity, and its strategic application in the synthesis of medicinally relevant scaffolds such as quinazolinones and benzodiazepines. By elucidating the mechanistic principles behind its transformations and providing field-proven experimental protocols, this document serves as an essential resource for researchers aiming to leverage this powerful synthon in drug discovery and development.

Introduction to a Privileged Synthon

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 5-Methylisatoic anhydride has emerged as a cornerstone synthon, valued for its stability as a solid and its predictable reactivity. It effectively serves as a precursor to 2-amino-5-methylbenzoic acid derivatives, releasing carbon dioxide as the sole byproduct in many of its characteristic reactions.[1] This clean reaction profile, coupled with its ability to participate in multi-component reactions, makes it an ideal starting material for generating molecular diversity. Its derivatives are key intermediates in the synthesis of numerous pharmaceutically important scaffolds, including anti-inflammatory agents, anti-tuberculosis agents, and 1,4-benzodiazepines.[2]

Physicochemical Properties and Synthesis

A thorough understanding of a precursor's properties is fundamental to its effective use in synthesis.

PropertyValueReference
IUPAC Name 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione[3]
Synonyms 5-Methylisatoic anhydride[4]
CAS Number 4692-99-3[4]
Molecular Formula C₉H₇NO₃[3][4]
Molecular Weight 177.16 g/mol [4]

Synthetic Routes:

The most common laboratory and industrial preparations of isatoic anhydrides involve the cyclization of the corresponding anthranilic acid.[5] For 5-methylisatoic anhydride, the synthesis typically begins with 2-amino-5-methylbenzoic acid.

  • Phosgenation: The reaction of 2-amino-5-methylbenzoic acid with phosgene or a phosgene equivalent (e.g., triphosgene) is a well-established method for forming the benzoxazinedione ring system.[1] This method is highly efficient but requires careful handling of toxic reagents.

  • Carboxylation and Cyclization: An alternative route involves protecting the amine, for instance as a benzyloxycarbonyl (Cbz) group, followed by cyclization using a dehydrating agent like thionyl chloride (SOCl₂).[6] This two-step procedure offers a safer alternative to phosgenation.[6]

Core Reactivity: The Ring-Opening Principle

The synthetic utility of 5-methylisatoic anhydride is dominated by its susceptibility to nucleophilic attack at two distinct electrophilic carbonyl centers (C2 and C4). The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.

The most common transformation is the nucleophilic acyl substitution at the C4 carbonyl, leading to the opening of the heterocyclic ring. This process generates an intermediate N-carboxyanthranilate, which is unstable and readily undergoes decarboxylation to yield a 2-amino-5-methylbenzamide derivative. This reactivity effectively unmasks the latent 2-amino-5-methylbenzoyl moiety.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Isatoic 5-Methylisatoic Anhydride Attack Nucleophilic Attack at C4 Carbonyl Isatoic->Attack Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Attack Intermediate Ring-Opened Intermediate Attack->Intermediate Forms unstable N-carboxyanthranilate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Spontaneous Product 2-Amino-5-methyl- benzamide Derivative Decarboxylation->Product G Start Mix Reactants: - 5-Methylisatoic Anhydride - Primary Amine - Aldehyde - p-TsOH Catalyst - Solvent (e.g., EtOH) Step1 Step 1: Reflux (e.g., 4 hours) Start->Step1 Step2 Step 2: Monitor (TLC) Step1->Step2 Step2->Step1 Incomplete Step3 Step 3: Cool Reaction Mixture Step2->Step3 Complete Step4 Step 4: Isolate Product (Filtration/Crystallization) Step3->Step4 End Purified Dihydro- quinazolinone Step4->End

References

Methodological & Application

synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione from anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione from Anthranilic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block, commencing from the readily available precursor, anthranilic acid. The synthesis is presented as a two-part strategic process: the initial regioselective methylation of anthranilic acid to form the key intermediate, 5-methylanthranilic acid, followed by its cyclization to the target N-carboxyanhydride, also known as 5-methylisatoic anhydride. This guide emphasizes the chemical rationale behind the chosen pathways, offers detailed, step-by-step laboratory protocols, and addresses the critical safety considerations required, particularly when handling hazardous reagents. The content is designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of 5-Methylisatoic Anhydride

Isatoic anhydrides are a class of bicyclic heterocyclic compounds that serve as versatile and highly reactive intermediates in organic synthesis.[1] Their unique structure allows them to act as precursors for a wide variety of more complex molecules, particularly nitrogen-containing heterocycles like quinazolinones, benzodiazepines, and quinolinones.[1][2] The title compound, this compound (5-methylisatoic anhydride), is of particular interest in medicinal chemistry and drug discovery. The methyl substituent provides a lipophilic handle that can influence pharmacokinetic properties and molecular interactions with biological targets. Derivatives of benzoxazinones have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] For instance, related benzoxazine-2,4-dione structures have been investigated as potent inhibitors of the mitogen-activated kinase kinase (MEK), a key component in cellular signaling pathways relevant to cancer and viral infections.[5]

This guide delineates a complete synthetic pathway starting from anthranilic acid, a fundamental and cost-effective starting material.[6]

Overall Synthetic Strategy

The direct methylation of anthranilic acid presents significant challenges. The presence of two functional groups with opposing electronic effects—the activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH)—complicates regioselective electrophilic substitution. Furthermore, the basic amino group can react with the Lewis acid catalyst required for Friedel-Crafts alkylation, effectively poisoning the catalyst.[7]

To circumvent these issues, a more controlled, multi-step approach is necessary. The strategy outlined here involves:

  • Protection of the reactive amino group.

  • Regioselective methylation at the position para to the protected amino group.

  • Deprotection to reveal the key intermediate, 5-methylanthranilic acid.

  • Cyclization of the intermediate to form the final product.

This strategic sequence ensures high regioselectivity and minimizes the formation of undesired side products.

Synthetic_Workflow A Anthranilic Acid B N-Acetylanthranilic Acid A->B Step 1.1 Acetic Anhydride C N-Acetyl-5-methylanthranilic Acid B->C Step 1.2 Friedel-Crafts Methylation D 5-Methylanthranilic Acid (Intermediate) C->D Step 1.3 Hydrolysis (Deprotection) E This compound (Target) D->E Step 2.1 Cyclization (Triphosgene)

Caption: Overall workflow for the synthesis of 5-methylisatoic anhydride.

Part I: Synthesis of 5-Methylanthranilic Acid (Intermediate)

This section details the three-step protocol to convert anthranilic acid into its 5-methyl derivative.

Protocol 1.1: Protection of the Amino Group (N-Acetylation)

Rationale: The amino group of anthranilic acid is protected as an acetamide. This strategy serves two primary purposes: it prevents the amine from interfering with the Lewis acid catalyst in the subsequent step, and it moderates the strong activating nature of the amine, ensuring a more controlled electrophilic substitution.[][9] The acetyl group is robust enough to withstand the reaction conditions of Friedel-Crafts alkylation but can be readily removed via hydrolysis.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.1 mol) of anthranilic acid in 50 mL of acetic anhydride.

  • A mildly exothermic reaction may occur. Stir the mixture at room temperature for 30 minutes. The product, N-acetylanthranilic acid, will begin to precipitate.

  • To ensure complete reaction, gently warm the mixture to 50-60°C for an additional 15 minutes, then allow it to cool to room temperature.

  • Slowly and cautiously add 100 mL of cold deionized water to the reaction mixture to quench the excess acetic anhydride. Stir vigorously for 30 minutes.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield of N-acetylanthranilic acid is typically >90%.

Protocol 1.2: Friedel-Crafts Methylation

Rationale: This step introduces the methyl group onto the aromatic ring. The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[10] The N-acetyl group directs the incoming methyl electrophile primarily to the para position due to steric hindrance at the ortho positions. Aluminum chloride (AlCl₃) is a potent Lewis acid that generates the methyl carbocation electrophile from a suitable methyl source like methyl iodide.[11]

Materials:

  • N-Acetylanthranilic acid (from Protocol 1.1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Methyl iodide (CH₃I)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice, water, and Hydrochloric acid (HCl), 6M

Procedure:

  • Set up a 500 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

  • Suspend 17.9 g (0.1 mol) of N-acetylanthranilic acid in 200 mL of anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • Carefully and portion-wise, add 40.0 g (0.3 mol) of anhydrous aluminum chloride to the suspension. The mixture will become thick and may change color.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add 7.5 mL (0.12 mol) of methyl iodide via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by slowly pouring it over 200 g of crushed ice.

  • Add 50 mL of 6M HCl to the quenched mixture to dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetyl-5-methylanthranilic acid.

Protocol 1.3: Deprotection via Acidic Hydrolysis

Rationale: The final step to obtain the intermediate is the removal of the acetyl protecting group. This is readily achieved by heating the N-acetylated compound in the presence of a strong acid, which hydrolyzes the amide bond to regenerate the free amine.[12][13]

Materials:

  • Crude N-acetyl-5-methylanthranilic acid (from Protocol 1.2)

  • Hydrochloric acid (HCl), 6M

  • Sodium hydroxide (NaOH) solution, 5M

Procedure:

  • Transfer the crude product from the previous step into a 500 mL round-bottom flask.

  • Add 200 mL of 6M HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle.

  • Maintain reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride salt.

  • Adjust the pH of the solution to approximately 4.5-5.0 by carefully adding 5M NaOH solution. This will bring the zwitterionic 5-methylanthranilic acid to its isoelectric point, maximizing precipitation.

  • Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part II: Synthesis of this compound

This section describes the cyclization of 5-methylanthranilic acid to the target molecule using a phosgene equivalent.

Mechanistic Rationale

The formation of an isatoic anhydride from an anthranilic acid derivative proceeds via a cyclization reaction involving a carbonylating agent.[14] Triphosgene serves as a solid, manageable source of phosgene. In the reaction, the amino group of 5-methylanthranilic acid first attacks a carbonyl carbon of phosgene, leading to an intermediate N-carbonyl chloride. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen onto the newly formed acid chloride carbonyl, followed by the elimination of HCl, results in the formation of the stable six-membered heterocyclic ring.

Mechanism cluster_0 Mechanism of Isatoic Anhydride Formation A 5-Methylanthranilic Acid C N-Chloroformyl Intermediate A->C Nucleophilic Attack by Amine B + Phosgene (from Triphosgene) D Intramolecular Cyclization C->D Deprotonation & Ring Closure E 5-Methylisatoic Anhydride + HCl D->E Elimination

Caption: Simplified mechanism for the formation of the N-carboxyanhydride ring.

Critical Safety Considerations: Handling Triphosgene

WARNING: Triphosgene (bis(trichloromethyl) carbonate) is a stable solid but decomposes upon heating or in the presence of nucleophiles to release highly toxic phosgene gas.[15] Phosgene is a potent respiratory irritant that can cause delayed and potentially fatal pulmonary edema.[16] All manipulations must be performed in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber).[17][18]

  • Engineering Controls: Ensure the fume hood has a verified face velocity. Keep the sash as low as possible.

  • Decontamination: Prepare a quench solution of concentrated ammonium hydroxide or sodium bicarbonate to neutralize any spills and decontaminate glassware and equipment.[19]

  • Emergency Preparedness: Have a phosgene detection badge visible in the work area. Ensure you are familiar with your institution's emergency procedures for toxic gas exposure.[19]

Protocol 2.1: Cyclization using Triphosgene

Rationale: This protocol is adapted from established procedures for isatoic anhydride synthesis.[14][20] Triphosgene is used as a safer-to-handle alternative to gaseous phosgene.[19] The reaction is typically performed in an inert solvent like tetrahydrofuran (THF) or dioxane.

Materials:

  • 5-Methylanthranilic acid (from Part I)

  • Triphosgene (BTC)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a 250 mL three-necked, flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a stopper.

  • Add 7.55 g (0.05 mol) of 5-methylanthranilic acid and 100 mL of anhydrous THF to the flask. Stir to dissolve.

  • In a single portion, carefully add 5.44 g (0.018 mol, 0.37 equivalents) of triphosgene to the solution. Note: One mole of triphosgene is equivalent to three moles of phosgene.

  • Heat the reaction mixture to a gentle reflux (approx. 65°C) under a nitrogen atmosphere. The reaction will produce HCl gas, which should be vented through a bubbler and into a basic scrubber (e.g., NaOH solution).

  • Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl evolution and by TLC analysis. The product, 5-methylisatoic anhydride, is sparingly soluble in THF and will precipitate as a solid.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold, dry THF (2 x 20 mL) and then with hexane to facilitate drying.

  • Dry the final product, this compound, under vacuum. The yield is typically high (>85%).

Part III: Analytical Characterization

To ensure the successful synthesis and purity of the intermediate and final product, a full analytical characterization is essential.[21][22] The following table summarizes the expected data.

CompoundFormulaMWAppearance¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)IR (KBr) ν (cm⁻¹)
5-Methylanthranilic Acid C₈H₉NO₂151.16White to off-white solid~7.6 (s, 1H), ~7.1 (d, 1H), ~6.6 (d, 1H), ~6.5 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)~169, ~150, ~133, ~129, ~121, ~117, ~115, ~203400-3300 (N-H), 3200-2500 (O-H), 1670 (C=O)
5-Methylisatoic Anhydride C₉H₇NO₃177.16White to pale yellow solid~11.5 (br s, 1H, NH), ~7.7 (d, 1H), ~7.5 (s, 1H), ~7.1 (d, 1H), ~2.3 (s, 3H, CH₃)~162, ~148, ~139, ~136, ~127, ~125, ~115, ~113, ~203250 (N-H), 1770 & 1730 (C=O, anhydride)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthetic route detailed in this application note provides a reliable and logical pathway to this compound from anthranilic acid. By employing a protection-alkylation-deprotection strategy, the key intermediate, 5-methylanthranilic acid, can be obtained with high regioselectivity. The subsequent cyclization using triphosgene is an efficient method for constructing the target N-carboxyanhydride, provided that stringent safety protocols are meticulously followed. This guide offers the necessary detail and chemical rationale to empower researchers in synthesizing this valuable building block for applications in drug discovery and materials science.

References

Application Note: A Comprehensive Guide to the N-Methylation of Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methylisatoic Anhydride

Isatoic anhydride, a bicyclic compound derived from anthranilic acid, serves as a versatile precursor in organic synthesis.[1] Its reactivity allows for various transformations, making it a valuable building block. A particularly crucial modification is the alkylation of the nitrogen atom, with N-methylation being a common and significant transformation. The resulting product, N-methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione), is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[2][3] For instance, it is an important precursor for the herbicide bentazone and the new drug laquinimod.[2] This application note provides a detailed examination of the N-methylation protocol for isatoic anhydride, focusing on the underlying chemical principles, a comparative analysis of methodologies, and a robust, step-by-step procedure for laboratory application.

Mechanistic Rationale: The Chemistry of N-Methylation

The N-methylation of isatoic anhydride proceeds via a classical two-step sequence involving deprotonation followed by nucleophilic substitution.

  • Deprotonation: The hydrogen atom attached to the nitrogen in the isatoic anhydride ring is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity allows for its removal by a suitable base, generating a nucleophilic nitrogen anion (the N-metal salt).[4]

  • Nucleophilic Attack (SN2 Reaction): The resulting anion acts as a potent nucleophile. It subsequently attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, in a bimolecular nucleophilic substitution (SN2) reaction.[1] This step forms the new nitrogen-carbon bond, yielding the desired N-methylisatoic anhydride.

A critical aspect of this synthesis is preventing undesired side reactions. Isatoic anhydride's anhydride functionality is susceptible to nucleophilic attack, which can lead to ring-opening.[1] For instance, the presence of water or alcohols, especially under basic conditions, can hydrolyze or alcoholyze the anhydride to form anthranilic acid or its esters, respectively.[1][5][6] Therefore, the choice of a non-nucleophilic base and an aprotic solvent is paramount to maximizing the yield of the N-methylated product.

N-Methylation Mechanism Figure 1: Reaction mechanism for N-methylation. isatoic_anhydride Isatoic Anhydride anion N-Anion Intermediate isatoic_anhydride->anion Deprotonation byproduct H-Base⁺ base Base (e.g., OH⁻) base->isatoic_anhydride methylating_agent Methylating Agent (CH₃-X) methylating_agent->anion product N-Methylisatoic Anhydride anion->product Sₙ2 Attack byproduct2 X⁻

Figure 1: Reaction mechanism for N-methylation.

Strategic Selection of Reagents

The success of the N-methylation reaction hinges on the appropriate selection of the base, methylating agent, and solvent.

  • Base: The base must be strong enough to deprotonate the N-H bond efficiently but not so nucleophilic as to cause significant ring-opening of the anhydride. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling.[6] Surprisingly, solid metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) have proven highly effective when used in polar aprotic solvents, forming the N-metal salt without causing substantial hydrolysis from the water generated in situ.[5][6] Weaker bases such as potassium carbonate (K₂CO₃) can also be used.[6]

  • Methylating Agent: The most common methylating agents for this transformation are dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I).[5][6]

    • Dimethyl Sulfate: Highly effective and commercially available. However, it is extremely toxic and a suspected carcinogen, requiring stringent safety precautions during handling.[2][7]

    • Methyl Iodide: A powerful methylating agent that is also widely used.[8] It is also toxic and more expensive than dimethyl sulfate.[2]

  • Solvent: Polar aprotic solvents are ideal for this reaction. They can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction. Dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone are excellent choices.[5]

Comparative Analysis of Published Protocols

The following table summarizes various conditions reported in the literature for the N-methylation of isatoic anhydride, providing a comparative overview for methodological selection.

Base Methylating Agent Solvent Temperature (°C) Key Observations Reference
Solid NaOHDimethyl SulfateDMF30-45An efficient "one-pot" synthesis is described. Temperature control is crucial during the addition of dimethyl sulfate.[5]
Solid KOHMethyl IodideDMF30-40Similar to the NaOH protocol, demonstrating the utility of solid hydroxides. The temperature rise is also noted.[5][6]
Sodium Hydride (NaH)Methyl HalidesN/AN/APrepares the N-sodium salt before adding the alkyl halide. Requires anhydrous conditions.[6]
Potassium CarbonateBenzyl ChlorideN/AN/ADemonstrates the use of a weaker base, though for N-benzylation.[6]

Detailed Experimental Protocol: N-Methylation using NaOH and Dimethyl Sulfate

This protocol is adapted from a robust procedure described in the patent literature.[5] It offers high yield and uses readily available commercial chemicals.

Safety Precautions:

  • Dimethyl Sulfate is extremely toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile over neoprene).

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle in a well-ventilated area.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Dropping funnel

  • Isatoic anhydride (96% purity or higher)

  • Solid pulverized sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Dimethylformamide (DMF)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental_Workflow Figure 2: Step-by-step experimental workflow. cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A 1. Assemble dry glassware under Nitrogen atmosphere B 2. Charge flask with solid NaOH and DMF A->B C 3. Prepare Isatoic Anhydride solution in DMF B->C D 4. Add Isatoic Anhydride solution to NaOH suspension at 30°C C->D E 5. Stir for 15 minutes D->E F 6. Add Dimethyl Sulfate dropwise, maintaining temp < 45°C E->F G 7. Stir for 30 minutes at ambient temperature F->G H 8. Add water to the reaction mixture G->H I 9. Isolate product by vacuum filtration H->I J 10. Wash crystalline solid with water I->J K 11. Dry the product (N-Methylisatoic Anhydride) J->K

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, add 14.12 g (0.3424 moles) of solid pulverized sodium hydroxide to 300 mL of dry DMF. Begin stirring to create a suspension.

  • Addition of Isatoic Anhydride: In a separate beaker, dissolve 40.00 g (0.2354 moles) of isatoic anhydride in 100 mL of dry DMF. Add this solution to the stirred NaOH suspension over 30 minutes, maintaining the temperature at 30°C.

  • Salt Formation: After the addition is complete, continue stirring the mixture for an additional 15 minutes.

  • Methylation: Add 32.88 g (0.2588 moles) of dimethyl sulfate dropwise to the reaction mixture over 20 minutes. The reaction is exothermic; use a water bath to ensure the temperature does not exceed 45°C.

  • Reaction Completion: Once the dimethyl sulfate addition is finished, stir the solution at ambient temperature for a further 30 minutes to ensure the reaction goes to completion.

  • Product Isolation: Add 800 mL of water to the reaction mixture. The N-methylisatoic anhydride will precipitate out of the solution.

  • Filtration and Drying: Collect the colorless crystalline compound by filtration using a Büchner funnel. Wash the solid with additional water to remove any residual DMF and salts. Dry the product to a constant weight. The isolated product can be identified by comparing its HPLC chromatogram with an authentic sample.[5]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive reagents (e.g., wet DMF).2. Insufficient base.3. Temperature too low.1. Use freshly dried solvent.2. Ensure accurate weighing of base.3. Verify reaction temperature.
Formation of Byproducts 1. Presence of water/alcohols leading to ring-opening.2. Temperature too high during methylating agent addition.1. Ensure anhydrous conditions as much as possible.2. Strictly control the temperature during the exothermic addition step.
Product is Oily/Difficult to Crystallize Presence of impurities (e.g., residual DMF, unreacted starting material).1. Ensure thorough washing of the crude product with water.2. Consider recrystallization from a suitable solvent like ethanol if purity is low.[9]

Conclusion

The N-methylation of isatoic anhydride is a fundamental transformation for accessing valuable chemical intermediates. The protocol detailed herein, utilizing solid sodium hydroxide and dimethyl sulfate in DMF, represents a scalable and efficient method. By understanding the underlying reaction mechanism and carefully controlling key parameters—particularly temperature and the exclusion of nucleophilic contaminants—researchers can reliably and safely synthesize N-methylisatoic anhydride for applications in drug discovery, agrochemical development, and materials science.

References

The Versatile Synthon: Harnessing 5-Methylisatoic Anhydride for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient construction of diverse heterocyclic frameworks is paramount. Among the plethora of building blocks available, isatoic anhydrides stand out as exceptionally versatile synthons. This guide focuses on a particularly useful derivative, 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione , also known as 5-methylisatoic anhydride. The strategic placement of the methyl group on the aromatic backbone offers a valuable point of substitution, allowing for the synthesis of a wide array of pharmacologically relevant heterocyclic structures, including quinazolinones, benzodiazepines, and acridones.

This document provides an in-depth exploration of the synthetic utility of 5-methylisatoic anhydride, offering not just protocols, but a deeper understanding of the underlying reaction mechanisms and the rationale behind the experimental design.

Core Properties and Reactivity

5-Methylisatoic anhydride is a stable, crystalline solid that serves as a convenient precursor to ortho-amino- or ortho-acylaminobenzoic acid derivatives. Its reactivity is dominated by the strained heterocyclic ring, which is susceptible to nucleophilic attack at two primary sites: the C4 carbonyl and the C2 carbonyl.

The choice of nucleophile and reaction conditions dictates the outcome of the reaction. Primary amines, for instance, readily attack the C4 carbonyl, leading to a ring-opening reaction to form an intermediate N-substituted 2-aminobenzamide. This intermediate is the cornerstone for the synthesis of numerous fused heterocyclic systems, as the newly introduced functionalities are perfectly poised for subsequent intramolecular cyclization. The reaction is often accompanied by the loss of carbon dioxide, a thermodynamic driving force for many of these transformations.

Application in the Synthesis of 6-Methyl-4(3H)-Quinazolinones

The 6-methyl-4(3H)-quinazolinone core is a privileged scaffold found in numerous biologically active compounds. The synthesis of this framework from 5-methylisatoic anhydride can be efficiently achieved through a one-pot, three-component reaction, a testament to the principles of green and atom-economical chemistry.[1][2]

Mechanistic Rationale

The reaction commences with the nucleophilic attack of a primary amine on the C4 carbonyl of 5-methylisatoic anhydride, leading to the opening of the oxazinone ring to form a 2-amino-N-substituted-5-methylbenzamide intermediate. This is followed by the condensation of an aldehyde with the primary amino group to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final 2,3-disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-one. In many cases, this product can be readily oxidized to the aromatic 6-methyl-4(3H)-quinazolinone.

Diagram: Three-Component Synthesis of 6-Methyl-Quinazolinones

G cluster_start Starting Materials cluster_reaction Reaction Sequence 5-MIA 5-Methylisatoic Anhydride Intermediate 2-Amino-N-R1-5-methylbenzamide Intermediate 5-MIA->Intermediate Ring Opening + R1-NH2 Amine Primary Amine (R1-NH2) Amine->Intermediate Aldehyde Aldehyde (R2-CHO) Schiff_Base Schiff Base Formation Aldehyde->Schiff_Base Intermediate->Schiff_Base + R2-CHO Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Product 2,3-Disubstituted-6-methyl- 2,3-dihydroquinazolin-4(1H)-one Cyclization->Product

Caption: Workflow for the three-component synthesis of quinazolinones.

Detailed Protocol: Synthesis of 2,3,6-Trisubstituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from general procedures for the synthesis of quinazolinones via three-component reactions.[1][3][4]

Parameter Value Rationale
Reactants 5-Methylisatoic Anhydride, Primary Amine, AldehydeEquimolar amounts of each reactant are typically used for optimal conversion.
Catalyst p-Toluenesulfonic acid (p-TsOH) or SnCl2·2H2OAn acid catalyst is employed to activate the carbonyl groups and facilitate the dehydration steps.[1][3]
Solvent Ethanol or AcetonitrileProvides a suitable medium for the reactants and facilitates heat transfer. Solvent-free conditions can also be employed.[1][3]
Temperature RefluxElevated temperature is necessary to drive the reaction to completion, particularly the cyclization and dehydration steps.
Reaction Time 4-12 hoursMonitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylisatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding aldehyde (1.0 mmol).

  • Add the solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., p-TsOH, 0.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Application in the Synthesis of 7-Methyl-1,4-benzodiazepine-2,5-diones

1,4-Benzodiazepines are a critically important class of psychoactive drugs. The synthesis of 7-methyl-1,4-benzodiazepine-2,5-diones can be achieved by the reaction of 5-methylisatoic anhydride with an α-amino acid, a method that benefits from the use of microwave irradiation to accelerate the reaction.[5]

Mechanistic Rationale

The synthesis is a two-step process initiated by the nucleophilic attack of the amino group of the α-amino acid on the C4 carbonyl of 5-methylisatoic anhydride. This leads to ring opening and the formation of a 2-(carboxyalkylamino)-5-methylbenzamide intermediate with the concomitant loss of CO2. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, forming the seven-membered diazepine ring.

Diagram: Synthesis of 7-Methyl-1,4-benzodiazepine-2,5-diones

G 5-MIA 5-Methylisatoic Anhydride Intermediate 2-(Carboxyalkylamino)- 5-methylbenzamide 5-MIA->Intermediate + α-Amino Acid - CO2 Amino_Acid α-Amino Acid Amino_Acid->Intermediate Product 7-Methyl-1,4-benzodiazepine- 2,5-dione Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway to 7-methyl-1,4-benzodiazepine-2,5-diones.

Detailed Protocol: Microwave-Assisted Synthesis of 7-Methyl-1,4-benzodiazepine-2,5-diones

This protocol is an adaptation of a general method for the microwave-assisted synthesis of benzodiazepine-2,5-diones.[5]

Parameter Value Rationale
Reactants 5-Methylisatoic Anhydride, α-Amino AcidEquimolar amounts are used.
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst, potentially forming a more reactive mixed anhydride intermediate.[5]
Temperature 130 °COptimized temperature for microwave-assisted synthesis, balancing reaction rate and byproduct formation.[5]
Reaction Time 3-5 minutesMicrowave irradiation significantly reduces the required reaction time compared to conventional heating.
Work-up Precipitation and washingThe product often precipitates upon cooling, allowing for a simple and efficient purification.

Step-by-Step Procedure:

  • In a 10 mL microwave vial, combine 5-methylisatoic anhydride (1.0 mmol) and the desired α-amino acid (1.0 mmol).

  • Add glacial acetic acid (3 mL) to the vial and cap it.

  • Place the vial in a microwave reactor and irradiate at 130 °C for 3-5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with hot water to remove any residual acetic acid and unreacted amino acid.

  • Dry the product under vacuum to obtain the pure 7-methyl-1,4-benzodiazepine-2,5-dione.

Application in the Synthesis of 7-Methylacridones

Acridone and its derivatives are an important class of compounds with applications as DNA intercalators and fluorescent probes. The synthesis of 7-methylacridone from 5-methylisatoic anhydride is a two-step process that involves the initial synthesis of the precursor, 2-amino-5-methylbenzoic acid, followed by an Ullmann condensation and subsequent intramolecular cyclization.

Mechanistic Rationale

The synthesis begins with the hydrolysis of 5-methylisatoic anhydride to 2-amino-5-methylbenzoic acid. This is followed by a copper-catalyzed Ullmann condensation with an aryl halide to form an N-phenyl-5-methylanthranilic acid.[6][7] The final step is an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, where the carboxylic acid group acylates the N-aryl ring to form the tricyclic acridone structure.[8][9]

Diagram: Synthesis of 7-Methylacridones

G 5-MIA 5-Methylisatoic Anhydride Precursor 2-Amino-5-methylbenzoic Acid 5-MIA->Precursor Hydrolysis Ullmann_Intermediate N-Phenyl-5-methylanthranilic Acid Precursor->Ullmann_Intermediate Ullmann Condensation + Aryl Halide Product 7-Methylacridone Ullmann_Intermediate->Product Intramolecular Friedel-Crafts Acylation

Caption: Two-step synthesis of 7-methylacridones.

Detailed Protocol: Synthesis of 7-Methylacridones

This protocol is a composite of established procedures for the Ullmann condensation and Friedel-Crafts cyclization.[8][9]

Part A: Synthesis of N-Phenyl-5-methylanthranilic Acid

Parameter Value Rationale
Reactants 2-Amino-5-methylbenzoic Acid, Aryl HalideThe choice of aryl halide will determine the substitution pattern on the acridone nitrogen.
Catalyst Copper powder or Copper(I) saltEssential for the Ullmann condensation.[6]
Base Anhydrous Potassium CarbonateNeutralizes the HCl formed during the reaction.
Solvent High-boiling polar solvent (e.g., DMF, NMP)Required for the high temperatures of the Ullmann reaction.
Temperature 150-200 °CHigh temperatures are typically necessary to drive the Ullmann condensation to completion.

Step-by-Step Procedure:

  • Hydrolyze 5-methylisatoic anhydride to 2-amino-5-methylbenzoic acid by heating with aqueous base followed by acidification.

  • In a round-bottom flask, combine 2-amino-5-methylbenzoic acid (1.0 mmol), the aryl halide (1.1 mmol), anhydrous potassium carbonate (1.5 mmol), and a catalytic amount of copper powder (0.1 mmol).

  • Add a high-boiling solvent such as DMF (10 mL).

  • Heat the mixture to 150-200 °C and maintain for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and acidify with HCl.

  • Collect the precipitated N-phenyl-5-methylanthranilic acid by filtration, wash with water, and dry.

Part B: Cyclization to 7-Methylacridone

Parameter Value Rationale
Reactant N-Phenyl-5-methylanthranilic AcidThe product from Part A.
Reagent Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)Acts as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation.[8][9]
Temperature 100-120 °CProvides the activation energy for the cyclization.
Work-up Quenching with water/iceThe product precipitates upon dilution of the strong acid.

Step-by-Step Procedure:

  • Carefully add the N-phenyl-5-methylanthranilic acid (1.0 mmol) to concentrated sulfuric acid or PPA (5-10 mL) with stirring.

  • Heat the mixture to 100-120 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The 7-methylacridone will precipitate as a solid.

  • Collect the product by filtration, wash thoroughly with water until the washings are neutral, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material.

  • Dry the solid to obtain the crude 7-methylacridone, which can be further purified by recrystallization.

Conclusion

5-Methylisatoic anhydride is a powerful and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. Its reactivity allows for the straightforward construction of complex molecular architectures through well-established and efficient synthetic routes. The protocols detailed herein for the synthesis of 6-methyl-4(3H)-quinazolinones, 7-methyl-1,4-benzodiazepine-2,5-diones, and 7-methylacridones provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable synthon. By understanding the underlying mechanistic principles, chemists can further innovate and adapt these methods to create novel compounds with potential therapeutic applications.

References

Application Note: A High-Yield, Scalable Synthesis of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione (5-Methylisatoic Anhydride)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Methylisatoic Anhydride

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione, commonly known as 5-methylisatoic anhydride, is a pivotal building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its unique structure, featuring a reactive anhydride within a bicyclic aromatic system, makes it a versatile precursor for a wide array of heterocyclic compounds, including quinazolinones and other biologically active molecules.[3][4] The incorporation of the methyl group at the 5-position provides a valuable point of structural diversity for library synthesis in drug discovery programs. This application note presents a detailed, optimized, and high-yield protocol for the synthesis of 5-methylisatoic anhydride, designed for both laboratory and pilot-scale production.

Synthetic Strategy: A One-Pot Cyclization Approach

The most efficient and high-yielding route to 5-methylisatoic anhydride involves the direct cyclization of 2-amino-5-methylbenzoic acid.[5][6][7][8] This is achieved through the use of a phosgene equivalent, with triphosgene being the reagent of choice due to its solid nature, which makes it significantly safer and easier to handle than gaseous phosgene.[9] The reaction proceeds via an in-situ formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield the desired product.

The overall transformation is depicted below:

Figure 1: General synthetic scheme for 5-methylisatoic anhydride.

Detailed Experimental Protocol

This protocol is optimized for a high yield and purity of the final product.

3.1. Materials and Reagents

ReagentCAS NumberMolecular WeightPuritySupplier
2-Amino-5-methylbenzoic acid2941-78-8151.16 g/mol >98%--INVALID-LINK--[6]
Triphosgene32315-10-9296.75 g/mol >98%--INVALID-LINK--
Pyridine (anhydrous)110-86-179.10 g/mol 99.8%--INVALID-LINK--
Tetrahydrofuran (THF, anhydrous)109-99-972.11 g/mol >99.9%--INVALID-LINK--
Diethyl ether (anhydrous)60-29-774.12 g/mol >99%--INVALID-LINK--

3.2. Equipment

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Ice-water bath.

  • Standard laboratory glassware.

  • Büchner funnel and filtration apparatus.

  • Rotary evaporator.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 500 mL three-neck round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (15.1 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Stir the solution until all the solid has dissolved.

  • Addition of Base: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (16.2 mL, 0.2 mol) to the stirred solution.

  • Preparation of Triphosgene Solution: In a separate flask, carefully dissolve triphosgene (10.9 g, 0.037 mol) in 50 mL of anhydrous THF. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.[9]

  • Addition of Triphosgene: Transfer the triphosgene solution to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C. A precipitate may form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture again to 0 °C. A precipitate of pyridinium hydrochloride will be present. Filter the reaction mixture through a Büchner funnel to remove the salt. Wash the salt with a small amount of cold, anhydrous THF.

  • Isolation of Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Triturate the solid residue with cold, anhydrous diethyl ether (2 x 50 mL) and filter to collect the solid product. Dry the product under vacuum to yield pure this compound as a white to off-white solid.

References

Application Notes & Protocols: 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride, as a foundational scaffold for the synthesis of bioactive molecules. Particular focus is placed on its application in the construction of quinazolinone derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.

Introduction: The Significance of 5-Methylisatoic Anhydride in Medicinal Chemistry

5-Methylisatoic anhydride is a derivatized form of isatoic anhydride, a widely used precursor in organic synthesis. The presence of the methyl group at the 5-position of the benzoxazine ring offers a strategic advantage in medicinal chemistry. This substitution can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles. The primary value of 5-methylisatoic anhydride lies in its ability to serve as a readily available and reactive starting material for the synthesis of a variety of heterocyclic systems, most notably quinazolinones. Quinazolinone-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

The 6-methyl-4(3H)-quinazolinone core, directly accessible from 5-methylisatoic anhydride, is a key pharmacophore in numerous biologically active compounds. The strategic placement of the methyl group can lead to favorable interactions with biological targets, making 5-methylisatoic anhydride a valuable tool for scaffold-based drug design and the generation of compound libraries for high-throughput screening.

Core Reactivity and Mechanistic Insights

The synthetic utility of 5-methylisatoic anhydride is primarily attributed to its reactivity towards nucleophiles, particularly primary amines. The reaction proceeds via a domino sequence involving nucleophilic acyl substitution, decarboxylation, and subsequent cyclization.

Mechanism of Quinazolinone Formation:

  • Nucleophilic Attack: A primary amine attacks

Screening the Antifungal Activity of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione Derivatives: Protocols and Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. The benzoxazinone scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities.[1][2] Specifically, derivatives of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, synthesized from 5-methylisatoic anhydride, represent a compelling class of compounds for antifungal drug discovery.[3][4] This guide provides a comprehensive, tiered approach for screening the in vitro antifungal activity of these derivatives, progressing from a high-throughput primary assay to quantitative secondary and confirmatory evaluations. We detail field-proven protocols for disk diffusion, broth microdilution for Minimum Inhibitory Concentration (MIC), and subsequent determination of Minimum Fungicidal Concentration (MFC), grounded in the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Rationale for Targeting Benzoxazinones

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge, exacerbated by the rise of multidrug-resistant strains. The 1,4-benzoxazin-3-one backbone is a key structural motif found in various pharmaceutical agents and has been identified as a potential scaffold for designing new antimicrobial compounds.[2] Synthetic derivatives have demonstrated potent activity against pathogenic fungi like Candida albicans and various phytopathogenic fungi.[2][5][6] The strategic screening of a focused library of this compound derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify lead compounds for further development.

This document outlines a logical, resource-efficient screening cascade designed to identify and characterize promising antifungal candidates from a compound library.

The Antifungal Screening Cascade: A Strategic Workflow

A tiered screening approach is the most effective strategy for identifying lead candidates from a large library of synthesized compounds. This method prioritizes efficiency by using a rapid, qualitative primary screen to identify "hits," which are then subjected to more rigorous, quantitative secondary assays for confirmation and detailed characterization.

G cluster_0 Screening Funnel Compound_Library Compound Library (this compound Derivatives) Primary_Screen PART 1: Primary Screening Qualitative Disk Diffusion Assay Compound_Library->Primary_Screen Broad screening Primary_Hits Initial 'Hits' (Compounds showing any zone of inhibition) Primary_Screen->Primary_Hits Identify activity Secondary_Screen PART 2: Secondary Screening Quantitative Broth Microdilution (MIC) Primary_Hits->Secondary_Screen Quantify potency Confirmed_Hits Confirmed Hits (Compounds with potent MIC values) Secondary_Screen->Confirmed_Hits Confirm activity Confirmatory_Screen PART 3: Confirmatory Assay Fungicidal vs. Fungistatic (MFC) Confirmed_Hits->Confirmatory_Screen Determine mechanism Lead_Candidates Lead Candidates (Potent fungistatic or fungicidal activity) Confirmatory_Screen->Lead_Candidates Select for development

Figure 1: A tiered workflow for antifungal compound screening.

Essential Materials and Fungal Strains

Fungal Strains & Quality Control

The selection of fungal strains is critical and should include clinically relevant species and standardized quality control (QC) strains.

  • Yeast Panel:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019 - QC Strain)[7][8]

    • Candida krusei (e.g., ATCC 6258 - QC Strain)[7][8]

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Filamentous Fungi (Mould) Panel:

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Trichophyton rubrum (e.g., ATCC 28188)

Media and Reagents
  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • RPMI-1640 Medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Mueller-Hinton Agar (MHA)

  • Glucose and Methylene Blue Dye (for disk diffusion agar)[9]

  • Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)

  • Sterile Saline (0.85% NaCl)

  • Sterile deionized water

  • Standard antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B) for positive controls

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well flat-bottom microtiter plates

Part 1: Primary Screening - Antifungal Disk Diffusion Assay

Principle: The disk diffusion method is a rapid, cost-effective qualitative assay to screen large numbers of compounds.[10][11] A paper disk impregnated with a test compound is placed on an agar plate inoculated with a fungus. If the compound is active, it will diffuse into the agar and inhibit fungal growth, creating a clear "zone of inhibition" around the disk. The size of the zone provides a preliminary indication of potency. This method is standardized for yeasts by CLSI document M44.[10]

G cluster_0 Disk Diffusion Protocol Workflow prep_inoculum 1. Prepare Inoculum Adjust fungal suspension to 0.5 McFarland standard. plate_inoculum 2. Inoculate Plate Streak a lawn of fungus onto MHA-GMB plate. prep_inoculum->plate_inoculum place_disks 4. Place Disks Place impregnated disks onto the inoculated agar surface. plate_inoculum->place_disks prep_disks 3. Prepare Disks Impregnate sterile disks with 10-20 µL of test compound solution. prep_disks->place_disks incubate 5. Incubate Incubate plates at 35°C for 24-48 hours. place_disks->incubate measure 6. Measure Zones Measure the diameter (mm) of the zone of inhibition. incubate->measure

Figure 2: Step-by-step workflow for the disk diffusion assay.

Protocol 4.1: Disk Diffusion for Yeasts
  • Media Preparation: Prepare Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MHA-GMB) according to the manufacturer's instructions and pour into petri dishes.[9]

  • Inoculum Preparation: From a fresh 24-hour culture on SDA, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the MHA-GMB plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Compound Application: Dissolve test compounds in DMSO to a stock concentration (e.g., 1 mg/mL). Aseptically apply 20 µL of each compound solution onto a sterile 6 mm paper disk. Allow the solvent to evaporate completely in a sterile hood.

  • Controls: Prepare a positive control disk (e.g., 25 µg Fluconazole) and a negative control disk with 20 µL of pure DMSO.

  • Disk Placement: Place the compound-impregnated disks, along with positive and negative controls, onto the inoculated agar surface. Gently press each disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[11]

  • Data Collection: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter. Any zone of inhibition indicates activity.

Part 2: Secondary Screening - Broth Microdilution for MIC

Principle: The broth microdilution method is the gold-standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12] The MIC is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[13] This assay is performed in 96-well plates and allows for the simultaneous testing of multiple compounds at various concentrations. The methodologies are rigorously defined by CLSI documents M27 for yeasts and M38 for filamentous fungi.[14][15]

Protocol 5.1: Broth Microdilution for Yeasts (CLSI M27 Guidelines)
  • Media Preparation: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS.

  • Compound Plate Preparation: a. In a 96-well plate, add 50 µL of sterile water or media to wells in columns 2-12. b. Dissolve test compounds in DMSO. In column 1, add 100 µL of the compound at 2x the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL). c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. d. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10^3 CFU/mL.[16]

  • Plate Inoculation: Add 50 µL of the final working inoculum to wells in columns 1-11. This brings the total volume in each well to 100 µL and dilutes the compounds to their final test concentrations. Do not add inoculum to column 12.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles, or complete inhibition for polyenes) compared to the growth control well. This can be assessed visually or with a plate reader.[12]

Part 3: Confirmatory Assay - Minimum Fungicidal Concentration (MFC)

Principle: The MIC value indicates growth inhibition (fungistatic activity) but does not differentiate from fungal killing (fungicidal activity). The Minimum Fungicidal Concentration (MFC) assay determines the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum.[12][13] This is a critical parameter for drug development, as fungicidal agents are often preferred for treating infections in immunocompromised patients.

G cluster_0 MIC to MFC Protocol Workflow mic_plate 1. Perform MIC Assay Incubated 96-well plate from Broth Microdilution Protocol. select_wells 2. Select Wells Choose all wells showing no visible growth (at and above MIC). mic_plate->select_wells subculture 3. Subculture to Agar Spot 10-20 µL from selected wells onto an SDA plate. select_wells->subculture incubate_agar 4. Incubate Agar Plate Incubate at 35°C until growth is visible in the control spot. subculture->incubate_agar determine_mfc 5. Determine MFC The lowest concentration that results in no growth (or ≥99.9% killing) is the MFC. incubate_agar->determine_mfc

Figure 3: Workflow for determining MFC following an MIC assay.

Protocol 6.1: MFC Determination
  • Prerequisite: Use the 96-well plates from the completed MIC assay (Protocol 5.1).

  • Subculturing: From each well that showed complete visual inhibition of growth (i.e., the MIC well and all wells with higher concentrations), and from the growth control well, take a 20 µL aliquot.[17]

  • Plating: Spot each aliquot onto a separate, labeled section of an SDA plate.

  • Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until robust growth is seen in the spot from the growth control well.

  • MFC Determination: The MFC is defined as the lowest concentration of the compound that results in no fungal growth or fewer than three colonies on the agar plate, corresponding to a kill rate of ≥99.9%.[17][18][19]

Data Presentation and Interpretation

Data should be organized clearly for comparison across compounds and fungal strains.

Table 1: Example Data from Primary Disk Diffusion Screen

Compound ID Concentration on Disk (µg) Zone of Inhibition (mm) vs. C. albicans ATCC 90028 Zone of Inhibition (mm) vs. A. fumigatus ATCC 204305
BZ-M5-001 20 14 0 (No Zone)
BZ-M5-002 20 22 12
BZ-M5-003 20 0 (No Zone) 0 (No Zone)
Fluconazole 25 25 N/A

| DMSO | N/A | 0 (No Zone) | 0 (No Zone) |

Table 2: Example Data from Secondary (MIC) and Confirmatory (MFC) Screens

Compound ID MIC (µg/mL) vs. C. albicans ATCC 90028 MFC (µg/mL) vs. C. albicans ATCC 90028 MFC/MIC Ratio Interpretation
BZ-M5-001 16 >64 >4 Fungistatic
BZ-M5-002 4 8 2 Fungicidal

| Fluconazole | 1 | >64 | >64 | Fungistatic |

Interpretation Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[13]

Trustworthiness: A Self-Validating System through Quality Control

For results to be considered valid and reproducible, rigorous quality control is non-negotiable. The establishment of QC organisms and acceptable result ranges is essential for standardizing any antifungal susceptibility test.[20]

  • Run QC Strains: For every batch of tests, the designated QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) must be tested against a standard reference antifungal (e.g., Fluconazole, Voriconazole).[7][8]

  • Validate Results: The resulting MIC values for the QC strains must fall within the acceptable ranges published in the most current CLSI M60 supplement.[7][21]

  • Action on Deviation: If the MIC for a QC strain falls outside the acceptable range, the results for all other isolates tested in that batch are considered invalid. The test must be repeated after troubleshooting potential sources of error (e.g., inoculum density, media preparation, incubation conditions).

Conclusion

This application note provides a robust and validated framework for the systematic antifungal screening of this compound derivatives. By employing a logical cascade from qualitative disk diffusion to quantitative MIC and MFC determination, researchers can efficiently identify and characterize novel antifungal lead compounds. Adherence to standardized protocols, particularly those outlined by CLSI, and the stringent use of quality control measures are paramount to ensuring the generation of reliable, reproducible, and meaningful data in the quest for new antifungal therapies.

References

Application Note & Protocol: A Scalable and Validated Synthesis of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione, commonly known as 5-methylisatoic anhydride, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility as a precursor for quinazolinone-based drugs, for example, makes it a compound of significant interest to the drug development industry.[1][3] While numerous laboratory-scale syntheses exist, scaling the production of this molecule presents significant challenges related to process safety, reaction control, and product purity.

This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, outlines a robust and validated protocol, details critical safety and hazard mitigation strategies, and establishes a framework for analytical characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product for researchers and drug development professionals.

Mechanistic Rationale and Synthetic Strategy

The most established and scalable industrial method for preparing isatoic anhydrides involves the reaction of an anthranilic acid derivative with phosgene (COCl₂) or a phosgene equivalent.[3][4] The synthesis of the 5-methyl derivative follows this classical pathway, starting from 2-amino-5-methylbenzoic acid.

The Causality Behind the Chosen Pathway:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic amino group (-NH₂) of 2-amino-5-methylbenzoic acid attacking the electrophilic carbon of phosgene.

  • Formation of an Intermediate: This initial attack forms an N-carbonyl chloride intermediate (a carbamoyl chloride).

  • Intramolecular Cyclization: The carboxylic acid group then acts as an intramolecular nucleophile, attacking the newly formed carbonyl chloride. This ring-closing step is thermodynamically favorable, leading to the formation of the six-membered heterocyclic ring.

  • Elimination: The reaction concludes with the elimination of a molecule of hydrogen chloride (HCl), yielding the stable this compound product.

This method is preferred for scale-up due to its high efficiency, relatively clean conversion, and the tendency of the product to precipitate directly from the reaction mixture, simplifying initial isolation.[4] An alternative, though less common for industrial scale, involves the oxidation of 5-methylisatin with hydrogen peroxide in an acidic medium.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_amino_5_methylbenzoic_acid 2-Amino-5-methylbenzoic Acid Carbamoyl_Chloride N-Carbonyl Chloride Intermediate 2_amino_5_methylbenzoic_acid->Carbamoyl_Chloride Nucleophilic Attack Phosgene Phosgene (COCl₂) Phosgene->Carbamoyl_Chloride Cyclic_Intermediate Cyclic Intermediate Carbamoyl_Chloride->Cyclic_Intermediate Intramolecular Cyclization Final_Product 5-Methyl-2H-3,1-benzoxazin- 2,4(1H)-dione Cyclic_Intermediate->Final_Product Elimination HCl HCl (gas) Cyclic_Intermediate->HCl

Caption: Reaction mechanism for phosgenation of 2-amino-5-methylbenzoic acid.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for a target output of approximately 1.0 kg of this compound. All operations involving phosgene must be conducted in a dedicated, contained, and continuously monitored environment by trained personnel.

Equipment and Materials
  • Reactor: 20 L glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, condenser, gas inlet tube (sparger), and bottom-outlet valve.

  • Scrubber System: A multi-stage gas scrubber charged with a concentrated sodium hydroxide solution (e.g., 20-25% w/v) to neutralize unreacted phosgene and evolved HCl.

  • Filtration: Pressure filter or large Büchner funnel with appropriate vacuum flask.

  • Drying: Vacuum oven.

  • PPE: See Section 4.0 for mandatory personal protective equipment.

Reagent and Solvent Data
Reagent/SolventMolecular Weight ( g/mol )Moles (mol)QuantityPurityNotes
2-Amino-5-methylbenzoic acid151.166.611.00 kg>98%Starting material
Phosgene (COCl₂)98.927.93~785 g>99%1.2 equivalents. Introduce as gas.
Dioxane88.11-10 LAnhydrousReaction Solvent
Deionized Water18.02-~15 L-For washing
95% Ethanol46.07-As neededReagent GradeFor recrystallization (optional)
Step-by-Step Synthesis Protocol
  • Reactor Setup & Inerting:

    • Ensure the reactor and all associated glassware are clean and thoroughly dry.

    • Assemble the reactor system, connecting the gas outlet through the condenser to the caustic scrubber system.

    • Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen blanket, charge the reactor with 2-amino-5-methylbenzoic acid (1.00 kg, 6.61 mol).

    • Add anhydrous dioxane (10 L) to the reactor.

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.

  • Phosgenation Reaction:

    • Cool the reactor contents to 15-20°C using a chiller.

    • Begin introducing phosgene gas (total ~785 g, 7.93 mol) subsurface via the sparger at a controlled rate. CAUTION: The reaction is exothermic.

    • Maintain the internal temperature between 40-50°C by adjusting the phosgene addition rate and using the reactor cooling jacket.[4] Exceeding 60°C can decrease the yield and lead to side product formation.[4]

    • The product will begin to precipitate as a white solid soon after phosgene addition begins.[4]

    • Continue phosgene addition until the absorption rate noticeably decreases, typically over 3-5 hours.

  • Reaction Completion and Monitoring:

    • After phosgene addition is complete, allow the mixture to stir at 40-50°C for an additional 1-2 hours to ensure complete reaction.

    • Monitor the reaction progress by withdrawing a small, quenched sample and analyzing via TLC or HPLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

  • Product Isolation:

    • Once the reaction is complete, stop stirring and cool the mixture to room temperature (20-25°C).

    • Purge the headspace of the reactor with nitrogen for at least 60 minutes to remove any residual phosgene, ensuring the exhaust gas passes through the scrubber.

    • Isolate the precipitated solid product by filtration using a pressure filter or a large Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 5 L) to remove any residual HCl and salts.[4]

  • Drying and Purification:

    • Dry the product in a vacuum oven at 80-100°C until a constant weight is achieved.

    • The typical yield is 75-85% of a white to off-white solid.

    • For most applications, the product is sufficiently pure.[4] If higher purity is required, the product can be recrystallized from 95% ethanol (approx. 30 mL per gram) or dioxane (approx. 10 mL per gram).[4]

Synthesis_Workflow start Start A 1. Reactor Setup - Assemble & Inert System start->A end Final Product: 5-Methylisatoic Anhydride B 2. Reagent Charging - 2-Amino-5-methylbenzoic acid - Dioxane A->B C 3. Phosgenation - Cool to 15-20°C - Add Phosgene (T < 50°C) B->C D 4. Reaction Monitoring - Stir for 1-2h post-addition - TLC/HPLC Check C->D E 5. Product Isolation - Cool and N₂ Purge - Filter Precipitate D->E F 6. Washing & Drying - Wash with DI Water - Dry in Vacuum Oven E->F F->end G 7. (Optional) Purification - Recrystallize from Ethanol F->G If required G->end

Caption: Scalable workflow for the synthesis of 5-methylisatoic anhydride.

Critical Safety & Hazard Mitigation

Trustworthiness through Safety: The use of phosgene mandates a paramount focus on safety. Phosgene is a highly toxic gas that can be fatal upon inhalation, with symptoms often delayed.[6][7]

  • Engineering Controls:

    • All phosgene handling must occur in a dedicated, restricted-access area with negative pressure ventilation.[8]

    • A double-door lock entry system is recommended for laboratory-scale work.[8]

    • Continuous, multi-point phosgene detection systems with audible and visual alarms set at the occupational exposure limit (OEL) of 0.1 ppm are mandatory.[6][8]

    • An emergency shutdown system should be integrated into the process.[8]

    • A robust and validated caustic scrubber system is non-negotiable for neutralizing exhaust gas.

  • Personal Protective Equipment (PPE):

    • Personnel must wear full-face respirators with supplied air (SCBA) or specific phosgene-rated cartridges when there is any potential for exposure.

    • Wear chemical-resistant clothing, gloves (e.g., Butyl rubber), and safety footwear.[9]

    • Emergency shower and eyewash stations must be immediately accessible.[9]

  • Handling and Emergency Procedures:

    • Only personnel with documented, specialized training should handle phosgene.[7]

    • Always work with a trained co-worker present as a safety observer.[8]

    • In case of an alarm or suspected leak, all personnel must evacuate the area immediately. Only a specially trained and equipped emergency response team should re-enter.[6]

    • Phosgene is incompatible with water, alkalis, ammonia, and metals like aluminum and copper.[9]

Analytical Characterization & Quality Control

Validation of the final product's identity and purity is essential. The following methods provide a comprehensive characterization profile.

Physicochemical and Spectroscopic Data
AnalysisParameterExpected Result
Appearance -White to off-white crystalline solid
Melting Point -~238-242 °C (with decomposition)[5]
FTIR (cm⁻¹)~3200 (N-H stretch), 1770 & 1720 (asymmetric/symmetric C=O stretch), ~1610 (C=C stretch)
¹H NMR (DMSO-d₆, δ ppm)~11.7 (s, 1H, -NH), ~7.8 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.3 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, δ ppm)~161, 148 (C=O); ~142, 138, 130, 124, 116, 111 (Ar-C); ~21 (-CH₃)
HPLC/UPLC Purity>98%
Mass Spec (ESI) [M+H]⁺Calculated: 178.05; Found: ~178.1

Note: NMR shift values are approximate and can vary based on solvent and instrument calibration. The use of techniques like HPLC is crucial for quantifying purity and detecting any potential byproducts or unreacted starting materials.[10]

Conclusion

The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of this compound. By integrating a deep understanding of the reaction mechanism with stringent safety protocols and robust analytical validation, researchers and drug development professionals can confidently produce this valuable intermediate at scale. The emphasis on causality and self-validating systems ensures that the process is not only efficient but also safe and reproducible, meeting the high standards required for pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione (also known as 5-methylisatoic anhydride) via recrystallization. The content is structured to address common practical challenges and provide scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of this compound.

Q1: How do I select an appropriate solvent for recrystallization?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A general rule of thumb is "like dissolves like"; given the compound's structure (an aromatic ring, a methyl group, and polar anhydride/amide-like functionalities), solvents of intermediate polarity are often a good starting point. For the parent compound, isatoic anhydride, 95% ethanol and dioxane have been successfully used.[1] For derivatives, solvents like acetone and 2-butanone can also be effective.[2]

A systematic approach involves testing small quantities of your crude product in various solvents. A good candidate solvent will dissolve the solid completely upon heating and yield a significant amount of crystalline precipitate upon cooling.

Q2: Can I use a mixed-solvent system? What are the advantages?

A2: Yes, a mixed-solvent system is an excellent strategy when a single suitable solvent cannot be identified.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The advantage is fine-tuned control over the saturation point. You dissolve the crude compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A small addition of the "good" solvent or gentle heating will clarify the solution, which is then allowed to cool slowly. Common pairs include ethanol-water and acetone-hexane.[3][4]

Q3: What are the primary safety concerns when handling this compound?

A3: Isatoic anhydride and its derivatives are classified as irritants.[5][6] Direct contact can cause irritation to the skin, eyes, and respiratory system.[7][8] It is imperative to handle this compound in a well-ventilated fume hood.[5][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[6][7][9] Avoid generating dust and ensure an eyewash station and safety shower are accessible.[5][6]

Q4: My crude material is highly colored. Will recrystallization remove the color?

A4: Recrystallization can often remove colored impurities if they have different solubility profiles from your target compound. However, if the impurity co-crystallizes, the color may persist. For persistent colored impurities, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs many large, colored, and polymeric impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not saturated.[10] 2. Supersaturation: The solution has cooled below its saturation point without nucleation.[10]1. Gently boil off some of the solvent in a fume hood to increase the concentration and attempt to cool again.[10] 2. Induce crystallization by:     a) Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can provide nucleation sites.[11]     b) Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[11]     c) Further Cooling: Place the flask in an ice-water bath to further decrease solubility.
Compound "Oils Out" Instead of Crystallizing 1. High impurity level: Impurities can depress the melting point of the mixture, resulting in a liquid phase.[10] 2. Rapid cooling: Cooling the solution too quickly can cause the compound to precipitate out as a supercooled liquid. 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your compound.1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Insulating the flask can help.[10][11] 2. If slow cooling fails, attempt purification by another method (e.g., column chromatography) to remove impurities, then try recrystallization again.[12][13] 3. Consider a different solvent or solvent system with a lower boiling point.
Very Low Yield of Recovered Crystals 1. Excessive solvent: A significant portion of the product remains dissolved in the mother liquor.[11] 2. Premature filtration: Filtering the solution while it is still warm. 3. Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble.1. Before starting, use the minimum amount of hot solvent necessary to dissolve the crude solid. 2. After crystallization, concentrate the mother liquor (filtrate) by boiling off some solvent and cool again to obtain a second crop of crystals. Note that this crop may be less pure. 3. Ensure the flask is thoroughly cooled (e.g., in an ice bath) before vacuum filtration. 4. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Crystals Form Too Quickly ("Crash Out") 1. Solution is too concentrated: The solubility limit is exceeded drastically upon minimal cooling. 2. Rapid cooling. 1. Rapid precipitation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[11] 2. Re-heat the flask to re-dissolve the solid. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[11] 3. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask with paper towels can promote slower cooling.[11]

Troubleshooting Workflow Diagram

G start Recrystallization yields poor results q1 Did crystals form? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes check_solvent Too much solvent used? (Solution not saturated) a1_no->check_solvent q2 Did an oil form instead? a1_yes->q2 sub_no Induce Crystallization: - Scratch flask - Add seed crystal - Cool further sub_no->q1 check_solvent->sub_no No boil_off Boil off excess solvent and re-cool check_solvent->boil_off Yes boil_off->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No oil_solution Re-heat, add more solvent, cool SLOWLY a2_yes->oil_solution q3 Is the yield very low? a2_no->q3 end_node Pure crystals obtained oil_solution->end_node a3_yes Yes q3->a3_yes Yes q3->end_node No yield_solution Concentrate mother liquor for a second crop a3_yes->yield_solution yield_solution->end_node

References

Technical Support Center: Synthesis of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols.

Overview of Synthesis

The most common and direct synthesis of this compound (also known as 5-methylisatoic anhydride) involves the cyclization of 2-amino-5-methylbenzoic acid. This is typically achieved by reacting the starting material with a phosgenating agent, such as phosgene, diphosgene, or triphosgene (bis(trichloromethyl) carbonate).[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and reproducibility.

This guide provides a question-and-answer-based approach to identify, understand, and mitigate these challenges.

Primary Synthetic Pathway

The core reaction involves the formation of a carbamoyl chloride intermediate from the amine, followed by an intramolecular nucleophilic attack from the carboxylic acid to close the ring, eliminating HCl.

G cluster_0 Main Reaction Pathway 2-amino-5-methylbenzoic acid 2-Amino-5-methylbenzoic Acid Carbamoyl_Chloride Intermediate: Carbamoyl Chloride 2-amino-5-methylbenzoic acid->Carbamoyl_Chloride + Phosgene (or equivalent) - HCl Target_Product 5-Methylisatoic Anhydride (Target Product) Carbamoyl_Chloride->Target_Product Intramolecular Cyclization - HCl

Caption: General pathway for the synthesis of 5-methylisatoic anhydride.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final yield is low, and I've re-isolated a significant amount of my starting material, 2-amino-5-methylbenzoic acid. What is the likely cause?

This is one of the most common issues and typically points to two primary side reactions: incomplete cyclization or product hydrolysis .

A1: Analysis and Mitigation

  • Incomplete Cyclization: The reaction may not have gone to completion. This can be due to insufficient phosgenating agent, low reaction temperature, or short reaction time.

    • Causality: The formation of the benzoxazinedione ring requires activation of the amino group followed by cyclization. If the activation is incomplete or the conditions do not favor the ring-closing step, the reaction will stall.

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the phosgenating agent is used. For triphosgene, remember that one mole is equivalent to three moles of phosgene. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

      • Temperature Control: While the initial reaction with phosgene can be exothermic, maintaining the recommended temperature is crucial for the cyclization step. Some procedures call for gentle warming after the initial addition to ensure completion.[1]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Do not proceed with workup until the starting material spot is gone or has minimized.

  • Product Hydrolysis: 5-Methylisatoic anhydride is highly susceptible to hydrolysis, especially in the presence of water or other nucleophiles, which will readily cleave the anhydride ring to regenerate the starting amino acid and release carbon dioxide.[2]

    • Causality: The anhydride carbonyls are electrophilic and readily attacked by water. This reaction is often catalyzed by acid or base, which can be present during the reaction or aqueous workup.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Use anhydrous solvents.

      • Workup Procedure: Minimize contact with water during workup. If an aqueous wash is necessary, use ice-cold water or brine quickly and immediately proceed to extraction with an organic solvent. Avoid basic wash conditions (e.g., sodium bicarbonate), which will rapidly hydrolyze the product.

      • Drying: Dry the final product under vacuum to remove any residual moisture.

G cluster_1 Hydrolysis Side Reaction Product 5-Methylisatoic Anhydride Result 2-Amino-5-methylbenzoic Acid + CO₂ Product->Result Water H₂O (Moisture) Water->Result Nucleophilic Attack G cluster_0 Decarboxylation Pathway Product 5-Methylisatoic Anhydride Isocyanate Isocyanate Intermediate Product->Isocyanate Δ or H₂O - CO₂ Urea_Byproduct Urea Dimer Isocyanate->Urea_Byproduct Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid Amine_Byproduct 2-Amino-p-cresol Carbamic_Acid->Amine_Byproduct - CO₂ Starting_Material Starting Material (Nucleophile) Starting_Material->Urea_Byproduct Water H₂O (Nucleophile) Water->Carbamic_Acid

References

optimization of reaction conditions for N-alkylation of benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and drug development is the N-alkylation of benzoxazinones, which are recognized as privileged scaffolds in numerous biologically active compounds.[1][2] Optimizing this transformation is crucial for synthesizing derivatives with improved pharmacological profiles. However, researchers often face challenges ranging from low yields and incomplete reactions to the formation of undesirable byproducts.

This technical support center provides a comprehensive guide to troubleshooting and optimizing the N-alkylation of benzoxazinones. Structured in a question-and-answer format, it addresses specific experimental issues with evidence-based solutions and explains the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of a benzoxazinone?

The N-alkylation of a benzoxazinone is typically a nucleophilic substitution reaction (SN2). The process involves two main steps:

  • Deprotonation: A base removes the acidic proton from the nitrogen atom of the benzoxazinone ring, generating a nucleophilic amide anion (anion).

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent, displacing the leaving group and forming the new N-C bond.

The efficiency of this process is highly dependent on the reaction conditions.

Q2: What are the most critical parameters to control for a successful N-alkylation?

Four parameters are paramount:

  • Choice of Base: The base must be strong enough to deprotonate the benzoxazinone's N-H group but should be selected to minimize side reactions.

  • Solvent System: The solvent must dissolve the reactants and facilitate the SN2 reaction, which often favors polar aprotic solvents.

  • Alkylating Agent: The reactivity of the alkylating agent depends on the nature of the leaving group (e.g., I > Br > Cl) and the structure of the alkyl group.

  • Temperature: The reaction temperature affects the reaction rate and can influence the selectivity between N- and O-alkylation.

Q3: How do I select the appropriate base for my reaction?

The choice of base is critical and depends on the acidity of the benzoxazinone's N-H proton. A general rule is to use a base whose conjugate acid has a pKa higher than that of the N-H proton.

BaseCommon Applications & CharacteristicsPotential Issues
Potassium Carbonate (K₂CO₃) A mild, inexpensive base suitable for many standard alkylations. Often used in solvents like acetone or acetonitrile.[3]May be too weak for less acidic substrates, leading to slow or incomplete reactions. Solubility can be an issue.[4]
Sodium Hydride (NaH) A strong, non-nucleophilic base that provides irreversible deprotonation. Effective for less reactive systems.[5]Highly reactive with protic solvents (including water); requires strictly anhydrous conditions. Can sometimes lead to dialkylation if stoichiometry is not controlled.[5]
Cesium Carbonate (Cs₂CO₃) A stronger and more soluble base than K₂CO₃. Often provides better yields, particularly for challenging alkylations, due to the "cesium effect" which enhances the nucleophilicity of the anion.More expensive than other carbonate bases.
Triethylamine (TEA) An organic base often used to neutralize acid generated during the reaction, but typically not strong enough to deprotonate the benzoxazinone itself for alkylation.[6]Generally unsuitable as the primary base for initiating the reaction.
Q4: Which solvent should I use?

Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophilic anion, increasing its reactivity.

SolventProperties & Use Cases
Dimethylformamide (DMF) Excellent solvating power for a wide range of organic molecules and inorganic salts. A common choice for difficult reactions.
Acetonitrile (ACN) Lower boiling point than DMF, making it easier to remove post-reaction. Good for reactions with soluble bases like Cs₂CO₃.
Acetone A volatile and inexpensive option, often used with K₂CO₃.
Dimethyl Sulfoxide (DMSO) A highly polar solvent capable of dissolving a wide range of substrates. Use with caution at high temperatures in the presence of electrophiles.[7]

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of benzoxazinones, providing likely causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Your reaction shows significant amounts of unreacted benzoxazinone starting material after an appropriate time.

start Low / No Conversion check_base Is the base strong enough? start->check_base check_solubility Are all reactants soluble? check_base->check_solubility Yes sol_base Switch to a stronger base (e.g., NaH, Cs₂CO₃) check_base->sol_base No check_reagent Is the alkylating agent reactive? check_solubility->check_reagent Yes sol_solubility Change to a better solvent (e.g., DMF, DMSO) check_solubility->sol_solubility No check_temp Is the temperature adequate? check_reagent->check_temp Yes sol_reagent Use a more reactive halide (R-I) Add catalytic KI check_reagent->sol_reagent No sol_temp Increase reaction temperature Consider microwave irradiation check_temp->sol_temp No

Caption: Decision tree for diagnosing low conversion.

  • Probable Cause A: Insufficient Deprotonation. The selected base may be too weak to effectively deprotonate the benzoxazinone N-H group, resulting in a low concentration of the active nucleophile.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to NaH or Cs₂CO₃. Using NaH in an anhydrous solvent like DMF or THF will ensure complete and irreversible deprotonation.[5]

  • Probable Cause B: Poor Solubility. If the benzoxazinone or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all, as it becomes a heterogeneous mixture with limited surface area for reaction.[4]

    • Solution: Change to a solvent with better solvating properties. DMF is an excellent choice for improving the solubility of many reagents.[4]

  • Probable Cause C: Unreactive Alkylating Agent. The rate of SN2 reactions is highly dependent on the leaving group. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.

    • Solution 1: If possible, switch to a more reactive alkylating agent (e.g., use an alkyl iodide instead of a bromide or chloride).

    • Solution 2: Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the less reactive leaving group (e.g., chloride) in-situ via the Finkelstein reaction to generate the more reactive alkyl iodide, accelerating the reaction.[4]

  • Probable Cause D: Insufficient Thermal Energy. Some alkylations, especially with less reactive electrophiles or sterically hindered substrates, require higher temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. If the boiling point of the solvent is a limitation, consider switching to a higher-boiling solvent or running the reaction in a sealed vessel. Microwave irradiation can also dramatically reduce reaction times by efficiently heating the polar mixture.[8]

Problem 2: Formation of an O-Alkylated Byproduct

You observe a significant amount of an isomeric product, which is identified as the O-alkylated benzoxazinone.

  • Probable Cause: Ambident Nucleophilicity. The deprotonated benzoxazinone is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the amide group. Alkylation can occur at either site. O-alkylation is often favored under conditions of kinetic control (lower temperatures) or with "hard" electrophiles, while N-alkylation is typically the thermodynamically more stable product.

    • Solution 1 (Solvent Choice): The choice of solvent can influence the selectivity. Protic solvents can solvate the oxygen atom, hindering O-alkylation and favoring N-alkylation. However, protic solvents are generally disfavored for SN2 reactions. In polar aprotic solvents like DMF, the "naked" anion is more reactive, and selectivity can be influenced by other factors.

    • Solution 2 (Increase Temperature): Since the N-alkylated product is usually the more thermodynamically stable isomer, running the reaction at a higher temperature for a longer time may allow the kinetically favored O-alkyl product to revert and isomerize to the desired N-alkyl product.

    • Solution 3 (Counter-ion Effect): The nature of the cation from the base can influence selectivity. Larger, softer cations like Cs⁺ (from Cs₂CO₃) are known to favor N-alkylation by coordinating less tightly with the oxygen atom.

Problem 3: Formation of a Dialkylated Product

You observe a byproduct corresponding to the addition of two alkyl groups. This is less common with benzoxazinones but can occur in related systems.

  • Probable Cause: Over-alkylation. This can happen if a second, more acidic proton is available for deprotonation, or if the initial product reacts further. While less common for the benzoxazinone nitrogen, it might occur at another site on the molecule. A more frequent issue is dialkylation in substrates with multiple reactive N-H sites.[5]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the alkylating agent. Slowly adding the alkylating agent to the reaction mixture can also help maintain a low concentration and minimize the chance of a second alkylation event.

Experimental Protocols

General Protocol for N-Alkylation using K₂CO₃ in Acetonitrile

This protocol is a good starting point for reactive alkylating agents.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzoxazinone starting material (1.0 eq).

  • Add Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous acetonitrile.

  • Add Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired N-alkylated product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine Benzoxazinone, K₂CO₃, and Anhydrous ACN in a flask. add_reagent 2. Add Alkylating Agent (1.2 eq). prep->add_reagent heat 3. Heat to Reflux (82°C) with stirring. add_reagent->heat monitor 4. Monitor by TLC or LC-MS. heat->monitor cool 5. Cool to RT and filter solids. monitor->cool concentrate 6. Concentrate filtrate. cool->concentrate purify 7. Purify via Column Chromatography. concentrate->purify product Pure Product purify->product

Caption: Standard experimental workflow for N-alkylation.

References

troubleshooting guide for the synthesis of benzoxazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Benzoxazinones are key structural motifs in numerous biologically active molecules and serve as versatile building blocks in organic synthesis.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common synthetic challenges and offer field-proven solutions to help you optimize your reactions, maximize yields, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs)
Section 1: Low Yields & Incomplete Reactions

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is one of the most common frustrations in synthesis. For benzoxazinone formation, the issue can typically be traced back to a few critical areas. A systematic approach is key to diagnosing the problem.

Answer:

Several factors, from starting material quality to subtle nuances in the reaction conditions, can suppress your yield. Here’s a prioritized checklist:

  • Purity of Starting Materials: This is the foundational pillar of a successful synthesis. Impurities in precursors like anthranilic acid or isatoic anhydride can halt the reaction.

    • Anthranilic Acid: Ensure it is free from other isomers and residual solvents. Its solubility in water can be exploited for purification if needed.[5][6]

    • Acylating Agent (e.g., Acyl Chloride, Anhydride): These reagents are often moisture-sensitive. Use a freshly opened bottle or distill/purify the agent before use. Hydrolysis to the corresponding carboxylic acid will not only consume your reagent but can also introduce purification challenges.

    • Verification: Always verify the purity of your starting materials by melting point analysis or spectroscopy (NMR, IR) before starting a large-scale reaction.[7]

  • The Cyclization/Dehydration Step: The final ring-closing step is often the bottleneck. In many syntheses, an N-acyl anthranilic acid is formed as an intermediate, which must then cyclize.[2]

    • Inefficient Dehydrating Agent: When using reagents like acetic anhydride or cyanuric chloride, ensure they are active and used in the correct stoichiometric amount.[2][5][8] For instance, cyanuric chloride is an effective and mild cyclodehydration agent that can significantly improve yields.[9][10]

    • Suboptimal Temperature: Thermal conditions are critical. Some cyclizations require significant heat to overcome the activation energy for dehydration. Conversely, excessive heat can lead to degradation. A systematic temperature optimization study is recommended.[11][12][13]

  • Catalyst Activity (for catalyzed reactions): If you are employing a transition-metal catalyst (e.g., CuCl, Palladium), its activity is paramount.[1][9][14]

    • Catalyst Deactivation: Catalysts can be poisoned by impurities or degrade with improper storage.

    • Loading: Ensure the catalyst loading is optimal. Sometimes, a small increase can dramatically improve conversion, but too much can lead to side reactions.[7]

Below is a workflow to systematically troubleshoot low yields.

Troubleshooting_Low_Yield start Low Yield Observed purity 1. Verify Starting Material Purity start->purity Start Here conditions 2. Optimize Reaction Conditions purity->conditions If Pure sub_purity1 Recrystallize or Repurify Reagents purity->sub_purity1 sub_purity2 Confirm Structure (NMR, MP) purity->sub_purity2 workup 3. Review Work-up & Purification conditions->workup If Optimized sub_conditions1 Adjust Temperature & Time conditions->sub_conditions1 sub_conditions2 Screen Solvents & Dehydrating Agents conditions->sub_conditions2 sub_conditions3 Check Catalyst (if applicable) conditions->sub_conditions3 sub_workup1 Check for Product Loss During Extraction workup->sub_workup1 sub_workup2 Optimize Chromatography Conditions workup->sub_workup2 end Yield Improved workup->end

Caption: Systematic workflow for troubleshooting low yields.

Question 2: My TLC shows significant unreacted starting material, but the reaction won't proceed further. What's happening?

Answer:

An incomplete or "stalled" reaction is a clear sign that the reaction conditions are not sufficient to drive the equilibrium toward the product.

  • Insufficient Activation Energy: The most common cause is inadequate temperature. Many cyclization reactions require reflux conditions to proceed to completion. Gradually increase the reaction temperature while monitoring by TLC. For example, some acid-catalyzed cyclizations with ortho-esters were found to require 48 hours under thermal conditions to avoid isolating the dihydro intermediate.[1][15]

  • Reversible Reactions: The formation of the initial N-acylated intermediate can be reversible. The subsequent intramolecular cyclization and dehydration is what typically drives the reaction forward. If this step is slow, the reaction may appear stalled. The addition of an efficient dehydrating agent, such as acetic anhydride, can help by consuming the water produced and shifting the equilibrium.[2]

  • Solvent Effects: The choice of solvent is critical. A solvent that does not fully solubilize the reactants or intermediates can cause the reaction to stall. In some cases, running the reaction neat (without solvent) or under solvent-free grinding conditions has been shown to improve yields and reaction times.[1][9]

ParameterRecommendationRationale
Temperature Increase in 10-20°C increments.Provides the necessary activation energy for the rate-limiting cyclization/dehydration step.
Reaction Time Extend the reaction time to 24-48 hours.Some reactions are inherently slow, and premature work-up leads to low conversion.[1][15]
Reagents Add a dedicated dehydrating agent (e.g., Ac₂O).Removes water, a byproduct of cyclization, driving the reaction forward (Le Châtelier's principle).
Catalyst Use a more active cyclization agent.Reagents like cyanuric chloride or T3P® can actively promote the cyclodehydration under milder conditions.[5][10]
Section 2: Side Product Formation

Question 3: I'm observing a major side product that is difficult to separate from my desired benzoxazinone. What could it be?

Answer:

The formation of a hard-to-separate side product often points to a closely related structure. In benzoxazinone synthesis, the most common culprit is the dihydro intermediate .

  • The Dihydro-Benzoxazinone Intermediate: In syntheses proceeding from anthranilic acid and orthoesters or aldehydes, the final step is the elimination of a small molecule (like ethanol or water) to form the aromatic heterocycle. If this elimination is incomplete, you will isolate a mixture of the desired benzoxazinone and its dihydro analog.[1][15]

    • Cause: This is particularly common when the aromatic ring of the anthranilic acid contains electron-withdrawing groups, which can make the final elimination step more difficult.[1]

    • Solution: Drive the elimination to completion. This can be achieved by increasing the reaction temperature, extending the reaction time, or ensuring that the acid catalyst used is sufficiently strong and present in an adequate amount.[1][15]

The diagram below illustrates this common side reaction pathway.

Side_Product_Formation cluster_solution How to Favor Product SA Starting Materials (e.g., Anthranilic Acid + Orthoester) INT Imine Intermediate SA->INT Condensation SIDE_PROD Dihydro Intermediate (Side Product) INT->SIDE_PROD Intramolecular Cyclization PROD Desired Benzoxazinone (Aromatic) Sol1 Increase Temperature SIDE_PROD->PROD Elimination (e.g., -EtOH) OFTEN THE SLOW STEP Sol2 Extend Time Sol3 Stronger Acid Catalyst

Caption: Formation of the common dihydro side product.

  • Other Side Reactions:

    • Polymerization: Under harsh acidic or thermal conditions, starting materials or intermediates can polymerize.

    • Ring Opening: The benzoxazinone ring itself can be susceptible to nucleophilic attack, especially at the C2 and C4 positions.[5][6][8] If your reaction mixture contains nucleophiles (e.g., excess amine, water during workup), the ring can open. This is more likely if the C2 position is unsubstituted (i.e., has a hydrogen atom).[10]

Section 3: Purification & Analysis

Question 4: My product appears as a single spot on TLC, but the NMR spectrum is broad or shows multiple species. What's the problem?

Answer:

This common issue can be perplexing, but it usually points to one of a few phenomena.

  • Rotamers/Conformational Isomers: If your molecule has groups that exhibit restricted rotation (like amides or bulky aryl groups), you may be observing multiple conformers (rotamers) that are slowly interconverting on the NMR timescale. This results in peak broadening or the appearance of two distinct sets of signals for a single compound.

    • Diagnosis: Record the NMR spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are the cause, the peaks should coalesce into a single, sharp set of signals as the rate of interconversion increases.

  • Tautomers: While less common for the core benzoxazinone ring, substituents on the molecule could exist in tautomeric forms, leading to complex NMR spectra.

  • Residual Impurities: The single spot on TLC might be misleading.

    • Co-elution: An impurity may have a very similar Rf value to your product in the TLC solvent system you used. Try developing the TLC plate in a few different solvent systems with varying polarities to check for hidden spots.

    • Non-UV Active Impurities: If an impurity does not have a chromophore, it will not be visible under a UV lamp. Try staining the TLC plate with a general stain like potassium permanganate or iodine.

Key Experimental Protocol: Synthesis of a 2-Substituted-4H-3,1-benzoxazin-4-one

This protocol is a generalized procedure based on the well-established method of reacting anthranilic acid with an acyl chloride, followed by cyclodehydration.[2][8][10]

Step 1: Acylation of Anthranilic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve anthranilic acid (1.0 eq.) in a suitable solvent (e.g., pyridine, or an inert solvent like chloroform with triethylamine as a base).[5][8]

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.0-1.1 eq.) dropwise via syringe. Caution: The reaction is often exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of anthranilic acid. The product of this step is the N-acyl anthranilic acid intermediate.

Step 2: Cyclodehydration to Form the Benzoxazinone Ring

  • Reagent Addition: To the reaction mixture containing the N-acyl anthranilic acid, add a dehydrating agent. A common and effective choice is acetic anhydride (2-3 eq.).[2]

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.

  • Monitoring: Monitor the formation of the benzoxazinone product by TLC. The product should have a higher Rf value than the polar N-acyl anthranilic acid intermediate.

Step 3: Work-up and Purification

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water with stirring. This will precipitate the crude product and hydrolyze any remaining anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a non-polar solvent like cold hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.[7][16]

References

Technical Support Center: Synthesis of Substituted Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of substituted isatoic anhydrides. This resource is designed for researchers, chemists, and drug development professionals who utilize these versatile heterocyclic building blocks. Isatoic anhydrides are crucial intermediates for a wide array of pharmaceuticals and functional materials, including quinazolinones, benzodiazepines, and anthranilamides.[1][2][3][4] However, their synthesis is often fraught with challenges ranging from low yields to problematic side reactions and purification difficulties.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of substituted isatoic anhydrides in a practical question-and-answer format.

Q1: My yield is consistently low when cyclizing substituted anthranilic acids. What are the likely causes and how can I improve it?

Low yields are the most common complaint in isatoic anhydride synthesis. The root cause often lies in one of three areas: the choice of cyclizing agent, reaction conditions, or the nature of the substituents.

Potential Causes & Solutions:

  • Inefficient Cyclizing Agent: The traditional method involves reacting anthranilic acid with phosgene.[5] While effective, the extreme toxicity of phosgene has led to the use of safer, albeit sometimes less reactive, alternatives.[1][4]

    • Expert Insight: The choice of agent is a trade-off between reactivity and safety. For many applications, diphosgene or triphosgene offer a significant safety advantage over gaseous phosgene while maintaining good reactivity.[6][7] Ethyl chloroformate can also be used, but may lead to the formation of ester byproducts.[8]

    Cyclizing Agent Advantages Disadvantages Key Considerations
    Phosgene (COCl₂) Highly reactive, good yields.[8]Extremely toxic gas, requires specialized handling.[6][8]Must be used in a well-ventilated fume hood with appropriate safety protocols.
    Diphosgene/Triphosgene Liquid/solid, easier and safer to handle than phosgene.[7][9]Still toxic and corrosive, must be handled with care. Can be less reactive than phosgene.[6]Often used in solvents like dioxane or THF.[9]
    Ethyl Chloroformate Readily available, less toxic.Can form ester byproducts, potentially lowering the yield of the desired anhydride.[8][10]Reaction may require a base to scavenge HCl.
    Thermal Cyclization Phosgene-free route.[9]Requires specific carbamate precursors and high temperatures (140-170°C), which can lead to side reactions.[9]Not a general method; success is highly dependent on the precursor structure.[9]
  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Too Low: The reaction may be sluggish or incomplete.

    • Too High: At temperatures above 60°C, the yield of isatoic anhydride can decrease significantly due to the formation of intractable materials or decarboxylation.[8][11][12]

    • Recommendation: Maintain the reaction temperature below 50°C when using phosgene or its substitutes.[8] Gentle warming may be needed initially to dissolve the starting material, but cooling might be necessary once the exothermic reaction begins.[8]

  • Influence of Substituents: The electronic nature of substituents on the anthranilic acid ring can impact reactivity.

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -Br, or -NO₂ generally lead to better yields and shorter reaction times.[13] EWGs increase the acidity of the carboxylic acid and the nucleophilicity of the amino group, facilitating cyclization.

    • Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ can sometimes result in lower yields.[13]

  • Precipitation of Product: Isatoic anhydride is often insoluble and precipitates from the reaction mixture. This can coat the remaining starting material, slowing down or stopping the reaction.

    • Procedural Tip: Efficient stirring is essential to keep the reactants suspended and ensure the reaction goes to completion.[8] It is often advisable to collect the product in successive crops rather than attempting to complete the reaction in a single, prolonged step.[8]

Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield Observed check_reagents Verify Purity of Anthranilic Acid & Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_stirring Evaluate Stirring Efficiency check_conditions->check_stirring Temp OK optimize_temp Optimize Temperature (Typically < 50°C) check_conditions->optimize_temp Temp Issue? product_precipitation Is Product Precipitating and Halting Reaction? check_stirring->product_precipitation optimize_agent Consider Alternative Cyclizing Agent (Table 1) product_precipitation->optimize_agent No collect_crops Modify Protocol: Collect Product in Crops product_precipitation->collect_crops Yes analyze_byproducts Analyze Byproducts (TLC, NMR, MS) optimize_temp->analyze_byproducts optimize_agent->analyze_byproducts collect_crops->analyze_byproducts final_product Improved Yield analyze_byproducts->final_product

Caption: A step-by-step decision tree for troubleshooting low yields.

Q2: I'm having trouble with N-alkylation or N-arylation of my isatoic anhydride. The reaction is either incomplete or I get significant ring-opening byproducts.

N-substitution is a key transformation, but it's a delicate balance. The anhydride ring is susceptible to cleavage by bases and nucleophiles, which can compete with the desired N-H deprotonation and subsequent substitution.[4][5]

Potential Causes & Solutions:

  • Incorrect Base Selection: The choice of base is paramount. Strong, non-nucleophilic bases are often required, but harsh conditions can promote side reactions.

    • Sodium Hydride (NaH): A common choice that effectively deprotonates the N-H group. However, it can sometimes lead to complex reaction mixtures if not used carefully.[3][4]

    • Potassium Carbonate (K₂CO₃): A milder base, but reactions can be slow, sometimes requiring long reaction times (e.g., 18 hours).[3]

    • Diisopropylethylamine (DIPEA): Can be used, but may not be strong enough for complete deprotonation, leading to incomplete conversion.[3]

    • Expert Insight: A modern breakthrough involves using a combination of a weaker base like diisopropylamine (DIPA) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This system provides excellent yields (>88%) in short reaction times (2 hours) at moderate temperatures (30°C) with minimal byproducts.[3]

  • Ring-Opening Side Reaction: The primary competing reaction is nucleophilic attack on one of the carbonyls, leading to the formation of an anthranilate derivative. This is especially problematic if the base or solvent contains nucleophilic impurities (like water or alcohols).[5]

    • Mechanism: The base can catalyze the opening of the anhydride ring, leading to the formation of N-substituted anthranilic acid derivatives instead of the desired N-substituted isatoic anhydride.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended. The DIPA/TBAB system is reported to suppress byproduct formation effectively.[3]

  • Difficulty with N-Arylation: Direct N-arylation is particularly challenging. Standard N-alkylation conditions often fail.

    • Alternative Strategy: A more reliable, albeit two-step, method is often employed. First, N-arylate an isatin derivative, and then oxidize the resulting N-aryl isatin to the corresponding N-aryl isatoic anhydride.[3][4] Copper-catalyzed methods have also been developed for the direct N-arylation of isatoic anhydride.[1]

Diagram: Competing Pathways in N-Benzylation

G cluster_0 Reaction Pathways IA Isatoic Anhydride (IA) Anion IA Anion IA->Anion  Base (e.g., NaH, DIPA) Opened Ring-Opened Byproduct (Undesired) IA->Opened  Nucleophilic Attack (Side Reaction) Desired N-Benzylated IA (Desired Product) Anion->Desired  Benzyl Halide (Desired Path)

Caption: Desired N-alkylation versus the competing ring-opening side reaction.

Q3: How do I purify my substituted isatoic anhydride effectively, especially when it's contaminated with starting material or side products?

Purification can be tricky due to the reactivity of the anhydride and the physical properties of potential impurities.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for crystalline products.

    • Recommended Solvents: 95% ethanol or dioxane are frequently used.[8] Ethanol generally permits a higher recovery, though it requires a larger volume.[8]

    • Caution: The presence of water in solvents like 95% ethanol can cause a secondary reaction, leading to the formation of anthraniloylanthranilic acid. Using anhydrous solvents is preferable if stability is a concern.

  • Column Chromatography: This should be approached with caution.

    • The Problem with Silica Gel: Standard silica gel is slightly acidic and can catalyze the decarboxylation of isatoic anhydride, especially for sensitive derivatives.[14] This can lead to the formation of N-aryl anthranilic acids as a major byproduct during purification.[14]

    • Alternative: Consider using a more neutral stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).

    • General Practice: Flash chromatography is often used for non-crystalline products or when recrystallization is ineffective.[3][15]

  • Washing/Filtration: Since the product often precipitates during the reaction, simple filtration followed by washing with cold water can effectively remove water-soluble impurities like acid hydrochlorides.[8]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to isatoic anhydrides? A: The most common methods include:

  • Cyclization of Anthranilic Acids: Reacting a substituted anthranilic acid with a carbonyl source like phosgene, its substitutes, or ethyl chloroformate.[1][2][8]

  • Catalytic Carbonylation: Palladium-catalyzed carbonylation of substituted anilines or o-iodoanilines.[1][2] This avoids toxic phosgene but requires a metal catalyst and CO gas.

  • Oxidation of Indoles or Isatins: Using an oxidizing agent like Oxone or m-CPBA to cleave the indole ring or oxidize an isatin derivative.[1][2] This is a valuable route for preparing N-substituted derivatives.[3]

Q: Is thermal decarboxylation a concern during synthesis or storage? A: Yes. Isatoic anhydride can undergo decarboxylation to release CO₂ when heated, especially at temperatures approaching its melting point (~243°C for the unsubstituted version).[5][8][11] This can even occur in the solid state below the melting point.[12] Therefore, it is crucial to avoid excessive temperatures during reaction workup, drying, and storage.

Q: What is the mechanism of ring-opening with nucleophiles like amines or alcohols? A: The reaction proceeds via nucleophilic acyl substitution. A nucleophile (e.g., an amine, R-NH₂) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring and the formation of an unstable carbamic acid intermediate, which rapidly loses a molecule of carbon dioxide (CO₂) to yield the corresponding 2-aminobenzamide derivative.[5]

Q: How can I quickly confirm the formation of the isatoic anhydride ring? A: Infrared (IR) spectroscopy is an excellent tool. The formation of the isatoic anhydride is characterized by the appearance of two distinct carbonyl (C=O) stretching bands, typically in the regions of 1770-1785 cm⁻¹ and 1720-1735 cm⁻¹, which are characteristic of a cyclic anhydride. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator.

Experimental Protocols

Protocol 1: Synthesis of Isatoic Anhydride from Anthranilic Acid (Phosgene Method)

This protocol is based on a well-established procedure from Organic Syntheses and should only be performed in a certified chemical fume hood with appropriate safety measures for handling phosgene.[8]

Materials:

  • Anthranilic acid (1 mole, 137 g)

  • Concentrated Hydrochloric Acid (126 mL)

  • Water (1 L)

  • Phosgene gas

  • Ammonium hydroxide (for scrubber)

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer/outlet, dissolve anthranilic acid in a mixture of water and concentrated HCl, warming gently if necessary.

  • Filter the solution into the reaction flask. The outlet should be connected to a gas scrubber containing ammonium hydroxide to neutralize excess phosgene.

  • With rapid stirring, begin bubbling phosgene gas into the solution. The product will begin to precipitate shortly.

  • The reaction is exothermic. Maintain the internal temperature below 50°C by controlling the rate of phosgene addition.[8]

  • Continue the addition of phosgene for 2-4 hours, or until the rate of gas absorption significantly decreases.

  • Stop the phosgene flow and purge the flask with a stream of air to remove any residual gas.

  • Collect the precipitated product (first crop) on a Büchner funnel and wash thoroughly with several portions of cold water.

  • Return the mother liquor to the reaction flask and resume the passage of phosgene to obtain subsequent crops of the product.

  • Combine the crops and dry at 100°C. The typical yield is 72-75%.[8]

  • The product can be recrystallized from 95% ethanol or dioxane for higher purity.[8]

Protocol 2: N-Benzylation of Isatoic Anhydride (DIPA/TBAB Method)

This protocol is adapted from a modern, milder procedure that avoids strong bases like NaH.[3][4]

Materials:

  • Isatoic anhydride (1 equivalent)

  • Benzyl chloride (1.1 equivalents)

  • Diisopropylamine (DIPA) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add isatoic anhydride and anhydrous acetonitrile.

  • Add DIPA and TBAB to the suspension and stir for 10 minutes at room temperature.

  • Add benzyl chloride dropwise to the reaction mixture.

  • Warm the reaction to 30°C and stir for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography to yield the pure N-benzylated isatoic anhydride. Expected yields are typically high (>88%).[3]

References

Technical Support Center: Advanced Catalytic Systems for the Synthesis of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, a key intermediate in the development of novel pharmaceuticals and functional materials. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional synthetic routes, such as those employing highly toxic phosgene, by utilizing alternative and more sustainable catalytic systems.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for three prominent alternative catalytic strategies: Palladium-Catalyzed Carbonylative Cyclization, Copper-Catalyzed Cyclization, and Iodine-Mediated Oxidative Cyclization. Each section is structured to address specific experimental challenges, offering explanations grounded in mechanistic principles and providing actionable protocols to overcome common hurdles.

I. Palladium-Catalyzed Carbonylative Cyclization

Palladium catalysis offers a powerful and versatile method for the synthesis of this compound, typically through the carbonylation of 2-amino-5-methylbenzoic acid derivatives or the C-H activation of N-substituted 4-methylanilines.[1][2] This approach is favored for its high efficiency and functional group tolerance.[3]

Troubleshooting Guide & FAQs

Question 1: My palladium-catalyzed carbonylation is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue that can often be traced back to several key factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure your reaction conditions are suitable for the reduction of the precatalyst. Additionally, oxygen can deactivate the palladium catalyst.[4]

    • Solution: Thoroughly degas all solvents and reagents before use by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent.[4] Consider using a more reliable precatalyst or ensure appropriate reducing conditions if starting with a Pd(II) source.

  • Poor Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered or electron-rich substrates, bulky, electron-rich ligands are often more effective.[5]

    • Solution: Screen a variety of phosphine ligands to identify the optimal choice for your specific substrate and reaction conditions.

  • Inappropriate Base or Solvent: The base and solvent play crucial roles in the catalytic cycle, including the C-H activation step and catalyst regeneration. The solubility of reagents and the stability of the catalyst are highly dependent on the solvent.[1][4]

    • Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic polar solvents (e.g., dioxane, THF, DMF) to find the optimal combination.

Question 2: I am observing the formation of significant side products, such as homocoupled species. How can I improve the selectivity of my reaction?

Answer: Side product formation often points to issues with reaction conditions or substrate reactivity.

  • Homocoupling: This is frequently caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is essential. Running the reaction at a lower temperature may also help to suppress this side reaction.[4]

  • Substrate Reactivity: Electron-withdrawing groups on the aniline substrate can sometimes lead to lower reactivity compared to electron-donating groups.[6]

    • Solution: For less reactive substrates, you may need to increase the catalyst loading or screen different ligands to enhance catalytic activity.

Question 3: My palladium catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion. What are the signs of deactivation and how can I prevent it?

Answer: Catalyst deactivation is often indicated by the formation of palladium black (inactive palladium aggregates) or a stall in the reaction progress.[4]

  • Causes of Deactivation:

    • Oxygen Sensitivity: As mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species.

    • High Temperatures: Elevated temperatures can promote catalyst decomposition.[6]

    • Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.[4]

  • Solutions:

    • Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere.

    • Optimize Temperature: Run the reaction at the lowest effective temperature.

    • Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and anhydrous when necessary.

II. Copper-Catalyzed Cyclization

Copper-catalyzed reactions provide a more economical and less toxic alternative to palladium for C-N bond formation in the synthesis of nitrogen-containing heterocycles.[7][8] These methods are particularly useful for the cyclization of appropriately substituted anilines.

Troubleshooting Guide & FAQs

Question 1: My copper-catalyzed cyclization is sluggish and gives low yields. How can I improve the reaction efficiency?

Answer: The efficiency of copper-catalyzed reactions is highly dependent on the ligand, base, and substrate reactivity.

  • Ligand Choice: The ligand is crucial for stabilizing the copper catalyst and promoting the desired transformation. Sterically hindered N¹,N²-diaryl diamine ligands have been shown to resist catalyst deactivation.[9][10]

    • Solution: Screen a variety of ligands, including diamines, oxalamides, and N,O-ligands, to find one that is effective for your substrate.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome.

    • Solution: Common bases for copper-catalyzed aminations include K₃PO₄, Cs₂CO₃, and sodium tert-butoxide. The optimal base is often substrate-dependent and may require screening.[5]

  • Substrate Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides in copper-catalyzed couplings, often requiring more specialized catalyst systems.[9]

    • Solution: For less reactive substrates, consider using a more active catalyst system, higher reaction temperatures, or a more electron-rich ligand to facilitate oxidative addition.

Question 2: I am concerned about catalyst deactivation in my copper-catalyzed reaction. What are the common deactivation pathways and how can they be mitigated?

Answer: Catalyst deactivation in copper-catalyzed C-N couplings can occur through various mechanisms, including aggregation of the copper species and catalyst poisoning.

  • Mitigation Strategies:

    • Use of Appropriate Ligands: As mentioned, sterically encumbered ligands can prevent the aggregation of the copper catalyst and enhance its stability.[9][10]

    • Control of Reaction Conditions: Maintaining an inert atmosphere is crucial to prevent oxidation of the active copper species.

    • Purity of Reagents: Ensure that starting materials and solvents are free from impurities that could poison the catalyst.

III. Iodine-Mediated Oxidative Cyclization

Molecular iodine offers a metal-free alternative for the synthesis of heterocyclic compounds through oxidative cyclization.[11] This method is attractive due to the low cost and low toxicity of iodine.

Troubleshooting Guide & FAQs

Question 1: My iodine-mediated cyclization has stalled, with a significant amount of starting material remaining. What are the potential reasons for this?

Answer: A stalled reaction in an iodine-mediated cyclization can often be attributed to reagent quality, substrate reactivity, or suboptimal reaction conditions.

  • Iodine Quality: Molecular iodine can contain impurities, and its effectiveness can be compromised by moisture.

    • Solution: Use high-purity iodine and ensure that your reaction is conducted under anhydrous conditions.

  • Substrate Sensitivity: The electronic properties of your substrate can greatly influence the reaction rate.

    • Solution: Chalcones with strong electron-withdrawing groups (e.g., -NO₂) can be less reactive and may require higher temperatures or longer reaction times.[11]

  • Ineffective Oxidant: In some cases, an additional oxidant is used in conjunction with iodine.

    • Solution: Ensure that your oxidant is fresh and active.

Question 2: I am observing the formation of multiple iodinated products instead of the desired cyclized product. How can I improve the selectivity?

Answer: Over-iodination is a common side reaction, especially with electron-rich aromatic substrates.

  • Control Stoichiometry: Carefully control the molar ratio of iodine to your substrate. Using a stoichiometric or even a slight sub-stoichiometric amount of iodine can favor the desired reaction pathway.[12]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve the selectivity.[12]

  • Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction and improve selectivity.

IV. Safer Alternatives to Phosgene for Cyclization

For the traditional route involving the cyclization of 2-amino-5-methylbenzoic acid, highly toxic phosgene can be replaced with safer alternatives such as triphosgene.[13][14]

Troubleshooting Guide & FAQs

Question 1: I am using triphosgene as a substitute for phosgene, but I am having difficulty with the workup and removal of unreacted triphosgene. What is the best approach?

Answer: Triphosgene is a solid and non-volatile, which can make its removal from the reaction mixture challenging compared to gaseous phosgene.[15]

  • Workup Procedure:

    • Quenching: Unreacted triphosgene can be carefully quenched with a nucleophile such as water or an alcohol. However, this should only be done if the desired product is stable to these conditions.

    • Purification: Purification of the product will likely require an extra distillation or recrystallization step to remove triphosgene and its byproducts.[15]

Question 2: Are there any specific safety precautions I should take when working with triphosgene?

Answer: Although safer than phosgene, triphosgene is still a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.

  • Safety Measures:

    • Toxicity: Triphosgene may be fatal if inhaled and can cause severe burns.[14]

    • Water Reactivity: It reacts with water to liberate toxic gases (phosgene and HCl).[14]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.

Comparative Data of Catalytic Systems

Catalytic SystemCatalystTypical Starting MaterialAdvantagesCommon Issues
Palladium-Catalyzed Carbonylation Pd(OAc)₂, PdCl₂(PPh₃)₂2-halo-4-methylaniline, N-substituted 4-methylanilineHigh efficiency, good functional group toleranceCatalyst deactivation, need for ligands and oxidants, cost
Copper-Catalyzed Cyclization CuI, Cu₂O2-halo-N-acyl-4-methylanilineLower cost, lower toxicity than palladiumCatalyst deactivation, can require harsh conditions, less reactive with aryl chlorides
Iodine-Mediated Cyclization I₂Suitably substituted anilines or chalconesMetal-free, low cost, readily availableSubstrate sensitivity, potential for over-iodination, can require stoichiometric amounts
Phosgene Alternatives Triphosgene2-amino-5-methylbenzoic acidSafer than phosgene gasHandling hazards, difficult workup and purification

Experimental Workflow Diagrams

Palladium-Catalyzed Carbonylative Cyclization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Substrate, Pd Catalyst, Ligand, Base, and Solvent degas Degas Solvents and Reagents prep_reagents->degas setup Assemble Reaction Under Inert Atmosphere degas->setup add_reagents Add Reagents to Flask setup->add_reagents heat Heat to Reaction Temperature Under CO Atmosphere add_reagents->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter_catalyst Filter to Remove Heterogeneous Catalyst cool->filter_catalyst extract Aqueous Workup/Extraction filter_catalyst->extract purify Purify by Column Chromatography or Recrystallization extract->purify G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify Reagents & Use Anhydrous Solvents purity_ok->purify_reagents No check_conditions Assess Reaction Conditions (Temp, Time, Concentration) purity_ok->check_conditions Yes purify_reagents->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst System Active? check_catalyst->catalyst_ok screen_catalyst Screen Different Catalysts, Ligands, or Bases catalyst_ok->screen_catalyst No success Improved Yield catalyst_ok->success Yes screen_catalyst->check_catalyst

References

preventing decomposition of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for maintaining the stability of this compound (also known as 5-methylisatoic anhydride) during storage and handling. As a Senior Application Scientist, my goal is to provide not just procedures, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability critical?

This compound (CAS 4692-99-3) is a heterocyclic compound and a derivative of isatoic anhydride.[1][2] It serves as a valuable synthon, or building block, in organic synthesis, particularly for creating pharmaceutically relevant scaffolds like quinazolinones and N-arylated compounds.[1][3]

Its stability is paramount because its core reactive feature is the anhydride functional group. Decomposition, primarily through hydrolysis, breaks this ring structure. This degradation leads to the formation of impurities, resulting in reduced yield, altered reaction pathways, and inconsistent experimental outcomes. For professionals in drug development, using a degraded starting material can compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Q2: What is the primary cause of decomposition for this compound during storage?

The principal mechanism of degradation for this compound is hydrolysis . The anhydride moiety is highly susceptible to nucleophilic attack by water.[4][5] Even ambient humidity provides enough moisture to initiate this degradation process.[6][7][8] This reaction opens the benzoxazine ring to form 5-methyl-2-aminobenzoic acid and carbon dioxide.[9]

This susceptibility is why material safety data sheets (MSDS) for the parent compound, isatoic anhydride, consistently list moisture and water as primary conditions to avoid.[6][7][8][10]

Q3: What are the visible signs that my sample may have degraded?

You should suspect degradation if you observe any of the following changes:

  • Change in Physical State: The compound is typically a crystalline powder.[6] Absorption of moisture can cause the powder to become clumpy, sticky, or form a solid mass.[11][12]

  • Color Change: While the parent compound is described as tan, significant or uneven color changes can indicate the presence of degradation products or other impurities.[6]

  • Reduced Solubility: If the compound dissolves poorly in a solvent in which it was previously readily soluble, it may be due to the presence of the less soluble degradation product, 5-methyl-2-aminobenzoic acid, or other byproducts.

  • Gas Evolution upon Solubilization: Dissolving a partially hydrolyzed sample in a non-reactive solvent might release CO2, which is a byproduct of the decomposition pathway.

Q4: What are the definitive ideal storage conditions to prevent decomposition?

To ensure long-term stability, adherence to strict storage protocols is non-negotiable. The goal is to create an environment that is cool, dark, and, most importantly, dry.

ParameterRecommended ConditionRationale
Temperature Cool (2-8°C recommended)Reduces the kinetic rate of any potential degradation reactions. While stable at room temperature if perfectly dry, refrigeration provides an extra layer of protection.[10]
Humidity As low as possible (<20% RH)This is the most critical parameter. Storage in a desiccator with a fresh desiccant (e.g., silica gel, Drierite) or in a nitrogen-purged dry box is essential to prevent hydrolysis.[6][7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Backfilling the container with an inert gas displaces moist air, providing the best protection against hydrolysis. This is the gold standard for long-term storage.
Light Protected from Light (Amber Vial)While hydrolysis is the main concern, some organic molecules can be sensitive to light. Using an amber or opaque container minimizes the risk of photochemical degradation.[6]
Container Tightly Sealed, Chemically InertThe container must have a secure, airtight seal. Glass vials with PTFE-lined caps are ideal. Ensure the cap is closed tightly immediately after each use.[10][13]

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Action & Explanation
Inconsistent reaction yields or unexpected byproducts. Degraded Starting Material: The most likely culprit is the use of partially hydrolyzed this compound. The resulting aminobenzoic acid impurity can lead to different reaction pathways.1. Verify Purity: Run a quick purity check on your starting material (e.g., TLC, ¹H NMR, or HPLC). 2. Use a Fresh Sample: Open a new, sealed container of the compound and repeat the experiment under anhydrous conditions. 3. Review Handling: Ensure all solvents are anhydrous and glassware is flame- or oven-dried before use.
The powder has become clumpy and hard. Moisture Absorption: The material has been exposed to ambient humidity, causing physical changes and likely initiating chemical decomposition (hydrolysis).[11][12]1. Discard the Sample: It is highly inadvisable to use this material for synthesis, as its purity is compromised. The presence of impurities will make reaction stoichiometry inaccurate. 2. Improve Storage: Review your current storage protocol. Replace the desiccant in your desiccator or transition to storage in an inert-atmosphere glove box.
Compound fails to dissolve completely in a trusted solvent. Formation of Degradation Products: The primary degradation product, 5-methyl-2-aminobenzoic acid, has different solubility properties than the parent anhydride and may be precipitating.1. Confirm with a Solubility Test: Follow Protocol 3 to compare the solubility of your suspect sample against a reference standard or a new batch. 2. Analyze the Insoluble Material: If possible, isolate the insoluble portion and analyze it (e.g., via melting point or NMR) to confirm its identity.

Visualizations: Decomposition Pathway & Handling Workflow

The primary decomposition pathway is hydrolysis, which can be visualized as a nucleophilic attack on one of the carbonyl carbons of the anhydride ring.

G cluster_0 Hydrolysis Pathway A This compound (Intact Anhydride) C Unstable Carboxamic-Carboxylic Acid Intermediate A->C Nucleophilic Attack B Water (H₂O) (from ambient humidity) B->C D 5-Methyl-2-aminobenzoic Acid (Degradation Product) C->D Decarboxylation E Carbon Dioxide (CO₂) (Gas Byproduct) C->E

Caption: Hydrolysis of 5-methylisatoic anhydride.

To prevent this, a strict handling workflow is necessary to minimize any contact with atmospheric moisture.

G cluster_1 Moisture-Free Handling Workflow start Start: Retrieve from Desiccator/ Glove Box prepare Prepare Dry Environment (Nitrogen purge, dry glassware) start->prepare weigh Weigh Required Amount (Perform quickly) prepare->weigh seal Immediately & Tightly Reseal Container weigh->seal end Proceed with Experiment weigh->end Use Weighed Compound backfill Backfill with Inert Gas (If possible) seal->backfill store Return to Desiccator/ Glove Box backfill->store

Caption: Workflow for handling moisture-sensitive compounds.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol ensures the maximum shelf-life and integrity of the compound.

  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot if Necessary: If you have a large bottle, it is best practice to aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Transfer in a Dry Environment: Perform the aliquoting inside a glove box or a nitrogen-purged dry bag.

  • Backfill with Inert Gas: Before sealing, flush the vial's headspace with dry nitrogen or argon for 10-15 seconds.

  • Seal Tightly: Immediately screw the cap on tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store Appropriately: Place the sealed vial inside a laboratory desiccator containing a fresh, active desiccant (e.g., blue silica gel that has not turned pink). Store the desiccator in a cool, dark place, such as a refrigerator (2-8°C).

Protocol 2: Outline for a Stability-Indicating HPLC Method

To quantitatively assess degradation, a stability-indicating analytical method is required. This is a method capable of separating the intact compound from its potential degradation products.[14][15]

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic pH helps to protonate the analytes for better peak shape.

    • Solvent B: Acetonitrile or Methanol.

    • Start with a gradient elution (e.g., 10% B to 90% B over 15 minutes) to effectively separate compounds of differing polarity. The degradation product (aminobenzoic acid) will be more polar than the parent anhydride.

  • Detection: Use a UV detector. Scan for the optimal wavelength for both the parent compound and the expected degradation product (typically in the 254-320 nm range). A photodiode array (PDA) detector is ideal for this.

  • Forced Degradation (Method Validation): To prove the method is stability-indicating, you must generate the degradation products.[15][16]

    • Hydrolytic: Dissolve a small amount of the compound in a water/acetonitrile mixture and heat gently (e.g., 60°C). Take time points (e.g., 0, 2, 4, 8 hours) to monitor the formation of the degradation peak.

    • Acidic/Basic: Perform the above experiment with the addition of dilute HCl or NaOH, followed by neutralization before injection.[15]

    • Oxidative: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%).[15]

  • Analysis: The developed method should show a baseline separation between the main peak (this compound) and any new peaks that appear under stress conditions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the benzoxazinedione scaffold is of significant interest due to its versatile reactivity and presence in numerous bioactive molecules. Specifically, 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride, serves as a crucial intermediate. The selection of a synthetic route to this compound is a critical decision, balancing factors such as yield, purity, cost, safety, and scalability. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

Introduction to this compound

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of a reactive anhydride moiety, which readily undergoes nucleophilic attack, leading to the formation of a variety of substituted anthranilic acid derivatives and other complex heterocyclic systems. These products are often precursors to pharmaceuticals, agrochemicals, and dyes.

This guide will explore three principal synthetic strategies for the preparation of this compound:

  • Cyclization of 2-amino-5-methylbenzoic acid: A classic and widely employed method utilizing phosgene or its safer solid surrogate, triphosgene.

  • Oxidation of 5-methylisatin: A "green" chemistry approach employing an oxidant, often in conjunction with sonication to enhance reaction rates.

  • Palladium-Catalyzed Carbonylation: A modern, transition-metal-catalyzed approach offering an alternative disconnection.

Each route will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.

Route 1: Cyclization of 2-amino-5-methylbenzoic acid

The cyclization of an anthranilic acid derivative is a foundational method for the synthesis of isatoic anhydrides.[1] This approach involves the reaction of the amino and carboxylic acid functionalities with a carbonylating agent to form the six-membered heterocyclic ring.

Chemical Principles and Mechanistic Insights

The reaction of 2-amino-5-methylbenzoic acid with a phosgene equivalent, such as triphosgene, proceeds through a stepwise mechanism. Initially, the amino group acts as a nucleophile, attacking a carbonyl group of the phosgene equivalent to form an N-acyl chloride intermediate. This is followed by an intramolecular nucleophilic attack of the carboxylate on the newly formed acyl chloride, leading to cyclization and the elimination of hydrogen chloride. Triphosgene, a solid, is often preferred over the highly toxic phosgene gas as it is safer to handle and can be used in standard laboratory fume hoods with appropriate precautions.[2]

G cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Product 2-amino-5-methylbenzoic acid 2-amino-5-methylbenzoic acid N-Acyl Chloride Formation N-Acyl Chloride Formation 2-amino-5-methylbenzoic acid->N-Acyl Chloride Formation Nucleophilic attack by amine Triphosgene Triphosgene Triphosgene->N-Acyl Chloride Formation Intramolecular Cyclization Intramolecular Cyclization N-Acyl Chloride Formation->Intramolecular Cyclization Intermediate This compound This compound Intramolecular Cyclization->this compound Elimination of HCl

Experimental Protocol

Synthesis of this compound from 2-amino-5-methylbenzoic acid using Triphosgene

  • Materials: 2-amino-5-methylbenzoic acid, triphosgene, anhydrous tetrahydrofuran (THF), triethylamine, anhydrous diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous THF.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF via the dropping funnel.

    • Add triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Triturate the resulting solid with anhydrous diethyl ether, collect the precipitate by filtration, and dry under vacuum to yield the desired product.

Route 2: Oxidation of 5-methylisatin

A more contemporary and environmentally conscious approach to this compound involves the oxidation of 5-methylisatin. This method aligns with the principles of green chemistry by utilizing safer reagents and often employing energy-efficient techniques like ultrasound irradiation.[3]

Chemical Principles and Mechanistic Insights

This transformation is a classic example of a Baeyer-Villiger oxidation.[4] In this reaction, an isatin (a cyclic α-ketoamide) is treated with a peroxy acid or a source of hydrogen peroxide, such as urea-hydrogen peroxide (UHP), in an acidic medium. The mechanism involves the nucleophilic attack of the peroxy species on the more electrophilic ketone carbonyl of the isatin. This is followed by the migration of the adjacent aryl carbon, leading to the insertion of an oxygen atom and the formation of the anhydride. The use of ultrasound can significantly accelerate this reaction by enhancing mass transfer and promoting the formation of radical species that facilitate the oxidation.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 5-methylisatin 5-methylisatin Baeyer-Villiger Oxidation Baeyer-Villiger Oxidation 5-methylisatin->Baeyer-Villiger Oxidation Urea-Hydrogen Peroxide Urea-Hydrogen Peroxide Urea-Hydrogen Peroxide->Baeyer-Villiger Oxidation Formic Acid Formic Acid Formic Acid->Baeyer-Villiger Oxidation Ultrasound Irradiation Ultrasound Irradiation Ultrasound Irradiation->Baeyer-Villiger Oxidation Enhances Rate This compound This compound Baeyer-Villiger Oxidation->this compound Oxygen Insertion

Experimental Protocol

Ultrasound-Assisted Synthesis of this compound from 5-methylisatin

  • Materials: 5-methylisatin, urea-hydrogen peroxide (UHP), formic acid, sulfuric acid (catalytic amount).

  • Procedure:

    • In a suitable vessel, suspend 5-methylisatin (1 equivalent) in formic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add urea-hydrogen peroxide (1.5 equivalents) portion-wise to the stirred suspension.

    • Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 35-45 kHz at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Route 3: Palladium-Catalyzed Carbonylation

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the construction of complex molecules. The palladium-catalyzed carbonylation of ortho-haloanilines or the C-H activation of N-alkyl anilines provides a convergent and efficient route to isatoic anhydrides.[5][6]

Chemical Principles and Mechanistic Insights

The palladium-catalyzed synthesis of isatoic anhydrides from o-iodoanilines involves a double carbonylation process.[7] The catalytic cycle is thought to begin with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by the insertion of two molecules of carbon monoxide. The first CO insertion forms an acyl-palladium intermediate. A subsequent carboxylation step, potentially involving an external oxidant, leads to the formation of the anhydride ring and regeneration of the Pd(0) catalyst. The exact mechanism can be complex and is influenced by the specific ligands, base, and oxidant used.[4]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Catalytic Cycle cluster_product Product 2-iodo-5-methylaniline 2-iodo-5-methylaniline Oxidative Addition Oxidative Addition 2-iodo-5-methylaniline->Oxidative Addition CO gas CO gas Double CO Insertion Double CO Insertion CO gas->Double CO Insertion Pd Catalyst Pd Catalyst Pd Catalyst->Oxidative Addition Base Base Reductive Elimination Reductive Elimination Base->Reductive Elimination Oxidative Addition->Double CO Insertion Pd(II) Intermediate Double CO Insertion->Reductive Elimination Acyl-Pd Intermediate Reductive Elimination->Pd Catalyst Regeneration This compound This compound Reductive Elimination->this compound

Experimental Protocol

Palladium-Catalyzed Synthesis of this compound

  • Materials: 2-iodo-5-methylaniline, palladium(II) acetate (Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., K2CO3), an oxidant (e.g., benzoquinone), carbon monoxide (CO), and a high-boiling point solvent (e.g., dioxane).

  • Procedure:

    • To a high-pressure reactor, add 2-iodo-5-methylaniline (1 equivalent), Pd(OAc)2 (5 mol%), the phosphine ligand (10 mol%), the base (2 equivalents), and the oxidant (1.5 equivalents).

    • Evacuate and backfill the reactor with CO (typically 1-10 atm).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • After cooling to room temperature, carefully vent the CO.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the product.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: CyclizationRoute 2: OxidationRoute 3: Carbonylation
Starting Material 2-amino-5-methylbenzoic acid5-methylisatin2-iodo-5-methylaniline
Key Reagents Triphosgene, BaseUrea-Hydrogen Peroxide, AcidPd Catalyst, CO, Base, Oxidant
Typical Yield 70-85%85-95%60-80%
Reaction Time 3-5 hours0.5-1 hour12-24 hours
Safety Concerns Triphosgene is toxic and requires careful handling.UHP is a strong oxidant; acidic conditions.CO is a toxic gas; high pressure.
Cost of Reagents Moderate (Triphosgene is relatively expensive).Low (UHP and formic acid are inexpensive).High (Pd catalysts and ligands are expensive).
Scalability Well-established and scalable, but safety infrastructure for phosgene derivatives is necessary.Scalable, especially with flow chemistry setups for sonication.Scalability can be challenging due to the cost of the catalyst and the need for high-pressure equipment.
Green Chemistry Moderate (avoids phosgene gas but uses chlorinated reagents).High (uses safer reagents and energy-efficient sonication).Moderate (atom-economical but uses a heavy metal catalyst).

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the synthesis, including scale, cost, and available equipment.

  • For laboratory-scale synthesis with a focus on speed and high yield, the ultrasound-assisted oxidation of 5-methylisatin (Route 2) is highly recommended. This method is rapid, high-yielding, and employs inexpensive and relatively safe reagents, aligning well with the principles of green chemistry.

  • The cyclization of 2-amino-5-methylbenzoic acid using triphosgene (Route 1) remains a viable and robust method, particularly if the starting material is readily available and the laboratory is equipped for handling phosgene surrogates. Its scalability is proven, making it a consideration for larger-scale production where the cost of safety infrastructure can be justified.

  • The palladium-catalyzed carbonylation (Route 3) represents a more modern and elegant approach from a retrosynthetic perspective. However, the high cost of the catalyst and the need for specialized high-pressure equipment currently limit its widespread application, especially for large-scale manufacturing. It is a valuable tool for medicinal chemistry applications where novel analogues are required and cost is a secondary consideration.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to meet the specific goals of the research or production campaign.

References

The Unambiguous Arbitrator: Validating the Structure of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Elucidation in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional architecture. For N-heterocyclic scaffolds like 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural validation is not just a matter of academic rigor but a critical component of the development pipeline.

This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural elucidation of this compound, also known as 5-methylisatoic anhydride. As senior application scientists, our aim is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions about their analytical workflows.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1][2][3][4][5] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. This technique moves beyond the inferential nature of spectroscopic methods to offer a direct visualization of the molecule as it exists in the solid state.

Causality in Experimental Choices: The Crystallization Bottleneck

The primary challenge in X-ray crystallography lies in obtaining a high-quality single crystal suitable for diffraction.[1] This process can be both an art and a science, often requiring the screening of numerous conditions. The choice of solvent, temperature, and crystallization technique is critical and is guided by the physicochemical properties of the compound. For this compound, its aromatic nature and potential for hydrogen bonding and π-stacking interactions are key considerations in selecting appropriate crystallization strategies.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Generalized workflow for X-ray crystallographic analysis.
Experimental Protocol: Crystallization and X-ray Diffraction of a Benzoxazinone Analog

Step 1: Synthesis of 6-Methyl-1H-benzo[d][1][3]oxazine-2,4-dione (an isomer of the target molecule) [6]

A two-step synthetic approach can be employed, starting from the corresponding 2-aminobenzoic acid. This method involves the introduction of a urethane group followed by cyclization activated by thionyl chloride.

Step 2: Crystallization

High-purity 1-methyl-4H-3,1-benzoxazine-2,4(1H)dione can be crystallized by slow evaporation from a suitable solvent system, such as ethanol or dioxane. The choice of solvent is critical to control the rate of crystal growth, which directly impacts crystal quality.

Step 3: X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates and thermal parameters.

Table 1: Crystallographic Data for 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione

ParameterValue
Chemical FormulaC₉H₇NO₃
Formula Weight177.16
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.632(2)
b (Å)8.818(2)
c (Å)11.719(3)
β (°)93.599(4)
Volume (ų)787.1(4)
Z4
Calculated Density (g/cm³)1.494
R-factor0.052

Data obtained from a study on a closely related isomer.

Alternative Approaches: A Spectroscopic Toolkit

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine characterization, offering insights into molecular connectivity and composition in solution.

graph { layout=neato; node [shape=ellipse, style=filled]; edge [color="#34A853"];

}

Figure 2: Relationship between analytical techniques and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).[7][8] Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) correlations allow for the assembly of the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR of 6-Methyl-1H-benzo[d][1][3]oxazine-2,4-dione [6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire spectra on a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • A singlet at δ 11.64 ppm corresponding to the NH proton.

    • A singlet at δ 7.72 ppm and a doublet of doublets at δ 7.57 ppm for the aromatic protons.

    • A doublet at δ 7.06 ppm for another aromatic proton.

    • A singlet at δ 2.33 ppm for the methyl group protons.

  • ¹³C NMR:

    • Signals in the aromatic region between δ 110 and 141 ppm.

    • Carbonyl carbons at δ 160.83 and 148.04 ppm.

    • A methyl carbon signal at δ 20.98 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of a molecule and its fragments, allowing for the determination of the elemental composition.[9][10][11][12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) of 6-Methyl-1H-benzo[d][1][3]oxazine-2,4-dione [6]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Expected Result: An exact mass measurement corresponding to the protonated molecule [M+H]⁺ of 178.05, confirming the molecular formula C₉H₇NO₃.

Comparative Analysis: Choosing the Right Tool for the Job

The choice between X-ray crystallography and spectroscopic methods depends on the specific research question, sample availability, and the desired level of structural detail.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (from solid or solution)
Information Yield 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity (¹H-¹H, ¹³C-¹H), chemical environment, dynamic processes in solutionMolecular formula, fragmentation patterns, isotopic distribution
Strengths Unambiguous structure determination, absolute stereochemistry[1]Non-destructive, provides data on solution-state conformation and dynamics[5]High sensitivity, provides exact molecular weight and formula[9]
Limitations Requires a suitable single crystal, structure may differ from solution state[1]Can be ambiguous for complex structures with overlapping signals, does not provide absolute stereochemistry[2]Provides limited information on connectivity and stereochemistry[10]

Conclusion: A Synergistic Approach

While X-ray crystallography provides the definitive, high-resolution solid-state structure of this compound, a comprehensive structural validation strategy should integrate data from multiple techniques. NMR spectroscopy confirms the molecular connectivity in the solution phase, which is often more biologically relevant, while mass spectrometry provides unambiguous confirmation of the molecular formula. The synergy of these techniques provides a self-validating system, ensuring the highest level of scientific integrity in the characterization of novel compounds. For researchers and drug development professionals, understanding the strengths and limitations of each method is crucial for efficiently and accurately advancing their scientific endeavors.

References

comparative analysis of the biological activity of different benzoxazinone isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Benzoxazinone Isomers

Introduction: The Versatile Scaffold of Benzoxazinones

Benzoxazinones are a significant class of heterocyclic compounds characterized by a bicyclic structure where a benzene ring is fused to an oxazine ring.[1] This core scaffold allows for considerable structural diversity, leading to various isomers such as 1,4-benzoxazin-3-ones and 1,3-benzoxazin-4-ones. Naturally occurring benzoxazinones, often found in grasses like wheat, maize, and rye, play a crucial role as allelochemicals—compounds that influence the growth and development of neighboring organisms.[2][3] These natural defense molecules, including well-studied examples like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), have inspired extensive research into their synthetic analogues.[4] The scientific community's interest is driven by the broad spectrum of biological activities exhibited by these compounds, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties, making them a fertile ground for drug discovery and development.[5][6][7]

This guide provides a comparative analysis of the biological activities of different benzoxazinone isomers and their derivatives. We will delve into experimental data to elucidate structure-activity relationships (SAR), offering insights into how modifications to the core scaffold influence efficacy and selectivity. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of molecules.

Comparative Analysis of Biological Activities

The therapeutic potential of benzoxazinone derivatives is vast. The specific arrangement of atoms in the oxazine ring and the nature of substituents on the bicyclic structure are critical determinants of their biological function. Here, we compare their performance across several key therapeutic areas.

Anticancer Activity

Benzoxazinone derivatives have emerged as potent antiproliferative agents, acting through diverse mechanisms such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key enzymes essential for cancer cell proliferation.[8]

Mechanistic Insights: Several studies have demonstrated that these compounds can trigger apoptosis by activating caspases and modulating the p53 tumor suppressor protein.[9] For instance, certain derivatives have been shown to cause a significant induction in the expression of p53 and caspase-3.[9] Another key mechanism involves the inhibition of enzymes like DNA topoisomerase and cyclin-dependent kinases (CDKs), which are crucial for cell division.[9] Some benzoxazinone derivatives also target the c-Myc oncogene by inducing the formation of G-quadruplex structures in its promoter region, thereby downregulating its expression and inhibiting cancer cell growth and migration.[10]

Comparative Efficacy: The anticancer potency of benzoxazinone derivatives is highly dependent on their substitution patterns. A study evaluating 17 new derivatives against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines found that compounds 3, 7, 8, 10, 13, and 15 exhibited significant antiproliferative activity with IC₅₀ values below 10 μM.[9] Notably, derivative 7 showed a profile comparable to the standard chemotherapeutic drug doxorubicin.[9] Furthermore, these effective derivatives displayed high selectivity for cancer cells over normal human fibroblasts (WI-38), with selectivity indices ranging from approximately 5 to 12-fold.[9]

Hybrids of 1,4-benzoxazinone with other scaffolds have also shown remarkable potency. For example, a 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid demonstrated a GI₅₀ value of 0.32 μM against the A549 lung cancer cell line.[11] Similarly, 2H-benzo[b][2][10]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles showed potent activity against A549 cells, with compounds 14b and 14c having IC₅₀ values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively, while exhibiting low toxicity to normal cells.[11]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Benzoxazinone Derivatives

Compound/Derivative A549 (Lung) HeLa (Cervical) MCF-7 (Breast) HCT-29 (Colon) HepG2 (Liver) Reference
Derivative 7 - - < 10 < 10 < 10 [9]
Derivative 15 - - < 10 < 10 < 10 [9]
Hybrid Compound 3 0.32 >10 >10 - - [11]
Triazole Hybrid 14b 7.59 - - - - [11]

| PI3K/mTOR Inhibitor 6 | 1.22 | 1.35 | - | - | - |[11] |

Note: "-" indicates data not available in the cited sources.

cluster_0 Benzoxazinone Derivative Action cluster_1 Intracellular Pathways Benzoxazinone Benzoxazinone Cancer_Cell Cancer Cell Benzoxazinone->Cancer_Cell Enters Cell G_Quadruplex c-Myc G-Quadruplex Formation Cancer_Cell->G_Quadruplex Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Cell_Death Cancer Cell Death G_Quadruplex->Cell_Death Inhibits Proliferation p53_Caspase ↑ p53 & Caspase-3 Apoptosis->p53_Caspase Topoisomerase_CDK ↓ Topoisomerase & CDK1 Cell_Cycle_Arrest->Topoisomerase_CDK p53_Caspase->Cell_Death Triggers Apoptosis Topoisomerase_CDK->Cell_Death Halts Division

Anticancer mechanism of benzoxazinone derivatives.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and benzoxazinones have shown promise as potent anti-inflammatory agents. Their mechanism often involves the suppression of pro-inflammatory mediators.

Mechanistic Insights: Derivatives of 2H-1,4-benzoxazin-3(4H)-one modified with a 1,2,3-triazole moiety have been shown to be effective anti-inflammatory agents in lipopolysaccharide (LPS)-induced microglial cells.[12] These compounds significantly reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[12][13] The underlying mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which helps reduce oxidative stress (ROS production) and downregulate inflammation-related enzymes such as iNOS and COX-2.[12]

Comparative Efficacy: The anti-inflammatory potential can be significantly enhanced through molecular hybridization. In one study, benzoxazinone derivatives were synthesized from commercial nonsteroidal anti-inflammatory drugs (NSAIDs).[14] Among these, compound 3d , a hybrid of benzoxazinone and diclofenac, exhibited potent anti-inflammatory activity, with a 62.61% inhibition of rat paw edema, and significant analgesic effects (62.36% protection in an acetic acid-induced writhing test).[15][16] Importantly, this compound showed a tolerable gastrointestinal toxicity profile, a common drawback of many NSAIDs.[14]

Table 2: Comparative Anti-inflammatory Activity of Benzoxazinone Derivatives

Compound/Derivative Assay Result Reference
Compound 3d (Diclofenac Hybrid) Carrageenan-induced rat paw edema 62.61% inhibition [14][15]
Compound 3d (Diclofenac Hybrid) Acetic acid-induced writhing 62.36% protection [14][15]
Compound e16 (Triazole Hybrid) LPS-induced TNF-α in BV-2 cells Significant reduction [12][13]

| Compound e16 (Triazole Hybrid) | LPS-induced IL-6 in BV-2 cells | Significant reduction |[12][13] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoxazinone isomers have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[17]

Structure-Activity Relationship (SAR): The antimicrobial efficacy is strongly influenced by the substituents on the benzoxazinone core.

  • Thioxo Group: Replacing a carbonyl group with a thiocarbonyl (thioxo) group has been shown to increase antimycobacterial activity. Some 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dithiones were found to be more active against Mycobacterium tuberculosis than the standard drug isoniazid.[18]

  • Halogen and Methyl Groups: A 1,4-benzoxazine derivative with chlorine and methyl substituents (compound 3h ) exhibited high antibacterial activity, with inhibition zones of 14-19mm.[5]

  • Lipophilicity: For 2-benzoxazolinone derivatives, antifungal activity against Candida albicans was found to be correlated with the lipophilic character of the substituents on the aromatic ring.[19]

  • Isomeric Form: Derivatives of 1,3-benzoxazine have been noted for their moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[17][20]

Table 3: Comparative Antimicrobial Activity of Benzoxazinone Derivatives

Isomer/Derivative Class Target Organism Activity Metric Key Finding Reference
1,3-Benzoxazine-2,4-dithiones M. tuberculosis MIC More active than isoniazid [18]
1,4-Benzoxazine (Compound 3h) Bacteria Zone of Inhibition 14-19 mm [5]
2H-benzo[b][2][10]oxazin-3(4H)-one (Compound 4e) E. coli, S. aureus Zone of Inhibition 22 mm, 20 mm [21]

| 2-Benzoxazolinones | C. albicans | I₅₀ | Activity correlates with lipophilicity |[19] |

Structure-Activity Relationship (SAR) Summary

The biological activity of benzoxazinone isomers is intricately linked to their chemical structure. Key modifications that dictate their potency and selectivity include:

  • Oxazine Ring Substitution: The presence of hydroxyl groups at C-2 and N-4 is critical for the phytotoxicity of natural benzoxazinones like DIBOA and DIMBOA.[22] However, the lack of a hydroxyl group at C-2 in synthetic analogues can enhance this activity.[2][22]

  • Aromatic Ring Substitution: The position and nature of substituents on the benzene ring are crucial. A 7-methoxy group, as seen in DIMBOA, can increase fungistatic behavior.[22] For α-chymotrypsin inhibition, substituents on the benzene ring tend to reduce inhibitory potential, though fluoro groups enhance it more than chloro or bromo groups.[23]

  • Isomeric Core: While direct comparative studies are limited, different isomeric scaffolds (e.g., 1,3- vs. 1,4-benzoxazine) are exploited for distinct activities. For instance, 1,3-benzoxazine derivatives are frequently explored for antimicrobial applications, while 1,4-benzoxazinones are common in anticancer and anti-inflammatory research.[11][12][17]

Key structural sites on the benzoxazinone scaffold influencing biological activity.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.

Protocol 1: Antiproliferative Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity and cell growth inhibition based on the measurement of cellular protein content.

Causality: The SRB dye binds stoichiometrically to proteins under mildly acidic conditions, and the amount of bound dye can be extracted and quantified, providing a reliable measure of total cell biomass.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add various concentrations of the benzoxazinone derivatives to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a mechanical shaker.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the untreated control cells.

A Plate Cells (96-well) B Add Benzoxazinone Compounds A->B C Incubate (48-72h) B->C D Fix Cells (10% TCA) C->D E Wash & Stain (0.4% SRB) D->E F Wash & Solubilize (10mM Tris) E->F G Read Absorbance (510 nm) F->G H Calculate IC50 G->H

Workflow for the Sulforhodamine B (SRB) antiproliferative assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Causality: The injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the benzoxazinone derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The comparative analysis reveals that benzoxazinone isomers and their derivatives are a highly versatile and promising class of bioactive compounds. The strategic modification of their core structure allows for the fine-tuning of their activity against a range of therapeutic targets.

  • For Oncology: Hybrids incorporating triazole or quinazolinone moieties appear particularly potent, especially against lung cancer cell lines.[11] Future work should focus on optimizing their selectivity and exploring their efficacy in in vivo models.

  • For Inflammation: Benzoxazinone-NSAID hybrids, such as the diclofenac derivative 3d , offer a compelling strategy to develop potent anti-inflammatory agents with improved gastrointestinal safety profiles.[14][15]

  • For Infectious Diseases: The introduction of thioxo groups into the 1,3-benzoxazine scaffold is a promising avenue for developing novel antimycobacterial agents.[18]

Further research should aim for more head-to-head comparisons between different isomeric scaffolds to clearly delineate which core structure is optimal for a given biological activity. Elucidating their precise molecular targets and downstream signaling pathways will be crucial for advancing these compounds from promising leads to clinical candidates.

References

A Comparative Analysis of the Bioactivity of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione and its Unmethylated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzoxazinone scaffold represents a privileged structure, serving as a cornerstone for a diverse array of biologically active compounds. Isatoic anhydride, or 2H-3,1-benzoxazin-2,4(1H)-dione, is a well-established precursor in the synthesis of pharmaceuticals ranging from anti-inflammatory agents to central nervous system modulators.[1][2][3] The strategic modification of this core structure, such as through methylation, presents a compelling avenue for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the bioactivity of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione and its parent compound, isatoic anhydride. While direct comparative studies are limited, this document synthesizes existing structure-activity relationship (SAR) data for the benzoxazinone class to offer a predictive overview of the influence of 5-methylation on biological activity.

The Benzoxazinone Core: A Versatile Pharmacophore

Isatoic anhydride and its derivatives are key building blocks in the synthesis of nitrogen-containing heterocycles like quinazolines and benzodiazepines.[4][5] The reactivity of the anhydride group allows for facile ring-opening reactions with nucleophiles, providing a versatile platform for generating compound libraries with diverse functionalities.[2] The inherent bioactivity of the benzoxazinone core itself is less explored, with much of the focus being on the properties of its synthetic derivatives. However, understanding how simple substitutions on the aromatic ring, such as the addition of a methyl group at the 5-position, can alter its intrinsic biological profile is crucial for the rational design of novel therapeutics.

The Influence of Aromatic Substitution: A Structure-Activity Relationship Perspective

The introduction of a methyl group at the 5-position of the benzoxazinone ring can be expected to influence its bioactivity through several mechanisms:

  • Steric Effects: The methyl group can sterically hinder or facilitate interactions with biological targets. Depending on the topology of the binding site, this can lead to either enhanced or diminished activity.

  • Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic ring, potentially influencing the compound's reactivity and its ability to participate in key interactions such as pi-stacking or hydrogen bonding.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can have profound effects on its pharmacokinetic properties, including cell membrane permeability, distribution, and metabolism.

While direct experimental data comparing 5-methylisatoic anhydride and isatoic anhydride is scarce, studies on related benzoxazinone derivatives offer valuable insights. For instance, in the context of α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was found to reduce the inhibitory potential of some benzoxazinones.[6] Conversely, in the realm of antifungal agents, the introduction of a methyl group on the 1,4-benzoxazin-3-one skeleton showed variable effects on activity against different fungal strains.[7] These findings underscore the context-dependent nature of substituent effects and highlight the necessity for empirical testing.

Predicted Bioactivity Profile: A Comparative Overview

Based on established SAR principles for related compound classes, a predictive comparison of the two molecules is presented below. It is important to note that these are hypothesized differences that require experimental validation.

Property Isatoic Anhydride This compound Predicted Rationale
Reactivity High reactivity of the anhydride moiety towards nucleophiles.Potentially similar or slightly altered reactivity due to the electronic effect of the methyl group.The electron-donating methyl group may slightly influence the electrophilicity of the carbonyl carbons.
Lipophilicity LowerHigherThe addition of a methyl group increases the hydrocarbon character of the molecule.
Cell Permeability ModeratePotentially enhancedIncreased lipophilicity can facilitate passive diffusion across cell membranes.
Metabolic Stability Susceptible to hydrolysis and other metabolic transformations.May exhibit altered metabolic pathways due to the presence of the methyl group, which can be a site for oxidation.The methyl group provides an additional site for cytochrome P450-mediated metabolism.
Target Binding Dependent on the specific biological target.Potentially altered affinity and selectivity due to steric and electronic effects of the methyl group.The methyl group can either create favorable van der Waals interactions or cause steric clashes within a binding pocket.

Experimental Workflows for Comparative Bioactivity Screening

To empirically validate the predicted differences in bioactivity, a series of well-defined experimental protocols are essential. The following workflows provide a framework for a comprehensive comparative analysis.

Synthesis of this compound and Isatoic Anhydride

Objective: To synthesize and purify both compounds for subsequent biological evaluation.

Protocol for Isatoic Anhydride Synthesis (from Anthranilic Acid):

  • Dissolve anthranilic acid in a suitable aprotic solvent (e.g., dioxane).

  • Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent at a controlled temperature (typically 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the resulting precipitate, wash with a cold solvent, and dry under vacuum to yield isatoic anhydride.

Protocol for this compound Synthesis (from 2-amino-5-methylbenzoic acid):

  • Follow the same procedure as for isatoic anhydride, substituting anthranilic acid with 2-amino-5-methylbenzoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow A Starting Material (Anthranilic Acid or 2-amino-5-methylbenzoic acid) B Dissolve in Aprotic Solvent A->B C Add Phosgene (or equivalent) at 0-5 °C B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter Precipitate E->F Reaction Complete G Wash and Dry F->G H Final Product (Isatoic Anhydride or 5-Methylisatoic Anhydride) G->H I Characterization (NMR, MS) H->I cluster_screening Bioactivity Screening start Test Compounds (Isatoic Anhydride & 5-Methyl Analog) antiproliferative Antiproliferative Assay (MTT/Resazurin) start->antiproliferative antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial enzyme Enzyme Inhibition Assay (e.g., α-chymotrypsin) start->enzyme ic50_1 Calculate IC50 antiproliferative->ic50_1 mic Determine MIC antimicrobial->mic ic50_2 Calculate IC50 enzyme->ic50_2 compare Compare Bioactivities ic50_1->compare mic->compare ic50_2->compare

References

A Comparative Guide to the Synthetic Methodologies of 3,1-Benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 3,1-benzoxazin-4-one scaffold is a cornerstone heterocyclic motif, prevalent in a wide array of pharmacologically active compounds and synthetic intermediates. The efficiency and versatility of the synthetic routes to these molecules are therefore of paramount importance. This guide provides an in-depth, comparative analysis of the principal synthetic methods for 3,1-benzoxazin-4-ones, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Introduction to 3,1-Benzoxazin-4-ones

3,1-Benzoxazin-4-ones are bicyclic heteroaromatic compounds that serve as crucial building blocks in organic synthesis. Their utility is highlighted by their presence in numerous bioactive molecules, demonstrating a broad spectrum of activities including anti-inflammatory, antimicrobial, and anti-cancer properties. The reactivity of the oxazinone ring, particularly its susceptibility to nucleophilic attack, makes it a versatile precursor for the synthesis of other important heterocyclic systems, such as quinazolinones.

This guide will navigate through the classical and contemporary methods of constructing the 3,1-benzoxazin-4-one core, with a focus on providing actionable, field-proven insights to inform your synthetic strategy.

I. Syntheses from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are arguably the most common and versatile starting materials for the synthesis of 3,1-benzoxazin-4-ones due to their ready availability and inherent reactivity.[1]

Acylation followed by Cyclodehydration

This is one of the most traditional and widely employed methods, involving the N-acylation of anthranilic acid with an acid chloride or anhydride, followed by an intramolecular cyclization.

Mechanistic Insight: The reaction proceeds in two distinct steps. First, the amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl of the acylating agent to form an N-acylanthranilic acid intermediate. In the second step, a dehydrating agent, commonly acetic anhydride, promotes the intramolecular cyclization. The carboxylic acid is converted into a mixed anhydride, a more reactive electrophile, which is then attacked by the amide oxygen to form the six-membered oxazinone ring after elimination of a leaving group.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride and Cyanuric Chloride/DMF [2]

This modern variation of the classical approach utilizes an iminium cation generated from cyanuric chloride and DMF as a mild and efficient cyclizing agent at room temperature.[2]

  • To a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL), add benzoyl chloride (0.349 ml, 3 mmol).

  • Stir the mixture at room temperature for 2 hours to form the N-benzoylanthranilic acid intermediate.

  • In a separate flask, prepare a solution of cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL).

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring for 4 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Pour the residue into a mixture of distilled water (20 mL) and ice. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to afford 2-phenyl-4H-3,1-benzoxazin-4-one.

Reaction with Orthoesters

The condensation of anthranilic acids with orthoesters provides a direct, one-pot route to 2-substituted 3,1-benzoxazin-4-ones. This method can be performed under thermal conditions or accelerated using microwave irradiation.[3][4]

Mechanistic Insight: The reaction is typically acid-catalyzed. The orthoester is first protonated, leading to the elimination of an alcohol molecule to form a stabilized carbocation. The amino group of anthranilic acid then attacks this carbocation. Subsequent intramolecular cyclization via nucleophilic attack of the carboxylic acid onto the newly formed iminium ion, followed by elimination of two more alcohol molecules, yields the final benzoxazinone product.[3] Electron-donating groups on the anthranilic acid ring generally favor the formation of the fully aromatized benzoxazinone, while electron-withdrawing groups may lead to the isolation of a dihydro intermediate.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Orthoesters [4]

  • In a microwave-safe vessel, combine the substituted anthranilic acid (1 equivalent), the corresponding orthoester (2.0–2.7 equivalents), and a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for the specified time (typically 10-30 minutes).

  • After cooling, remove the volatile components under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired 2-substituted-4H-3,1-benzoxazin-4-one.

II. Metal-Catalyzed Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of 3,1-benzoxazin-4-ones, offering novel pathways with high efficiency and functional group tolerance.

Copper-Catalyzed Synthesis

Copper catalysis has been effectively employed in the synthesis of 3,1-benzoxazin-4-ones, often proceeding through a tandem intramolecular C-N coupling and rearrangement sequence.[2]

Mechanistic Insight: A common strategy involves the use of N-acyl-2-halobenzamides as starting materials. In the presence of a Cu(I) catalyst and a suitable base, an intramolecular Ullmann-type C-N coupling occurs. This is followed by a rearrangement and ring-closure to furnish the benzoxazinone core. The choice of ligand and base is crucial for the efficiency of the catalytic cycle.[2]

Experimental Protocol: Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones from N-Acyl-2-halobenzamides [2]

  • To an oven-dried Schlenk tube, add the N-acyl-2-halobenzamide (1 equivalent), CuI (10 mol%), K3PO4 (2 equivalents), and CaCl2 (as a drying agent).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 120 °C with stirring for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cyclocarbonylation

Palladium-catalyzed reactions, particularly those involving carbon monoxide, offer a highly efficient route to construct the benzoxazinone ring system from readily available starting materials like o-iodoanilines.

Mechanistic Insight: The reaction is believed to proceed via the in situ formation of an amide from an o-iodoaniline and an acid chloride. This is followed by oxidative addition of the aryl iodide to a Pd(0) complex. Subsequent insertion of carbon monoxide into the aryl-palladium bond, and then intramolecular reductive elimination, forms the desired 3,1-benzoxazin-4-one and regenerates the Pd(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides

  • In a pressure vessel, combine the o-iodoaniline (1 equivalent), acid chloride (1.2 equivalents), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., dppf, 10 mol%), and a non-nucleophilic base (e.g., diisopropylethylamine, 2 equivalents) in an anhydrous solvent like THF.

  • Seal the vessel, purge with carbon monoxide, and then pressurize with CO (e.g., 300 psi).

  • Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 2-substituted-4H-3,1-benzoxazin-4-one.

Gold-Catalyzed Heteroannulation

A more recent development is the use of gold catalysts for the heteroannulation of anthranilic acids with alkynes. This method is characterized by its high atom economy.[1][5][6]

Mechanistic Insight: The cationic gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the amino group of anthranilic acid. This is followed by a second alkyne insertion and subsequent intramolecular cyclization to yield the 1,2-dihydro-4H-benzo[d][1][3]oxazine-4-one product.[3]

III. Syntheses from Isatoic Anhydride

Isatoic anhydride is another valuable precursor for 3,1-benzoxazin-4-one synthesis, particularly for accessing derivatives with unique substitution patterns.

Silver-Catalyzed [4+2]-Annulation with Cyclopropenones

This innovative method allows for the synthesis of C2-alkenyl substituted benzoxazinones, a class of compounds that are less accessible through traditional routes.[3]

Mechanistic Insight: The reaction is initiated by a decarboxylative esterification of isatoic anhydride. The resulting intermediate undergoes a silver-catalyzed [4+2] cycloaddition with a cyclopropenone, followed by a ring-opening and isomerization cascade to afford the final 2-alkenyl-4H-3,1-benzoxazin-4-one.[3]

Experimental Protocol: Ag-Catalyzed Synthesis of 2-Alkenyl-4H-3,1-benzoxazin-4-ones [3]

  • To a reaction tube, add isatoic anhydride (1 equivalent), cyclopropenone (1.2 equivalents), a silver catalyst (e.g., Ag2CO3, 10 mol%), and a solvent mixture, often including hexafluoroisopropanol (HFIP).

  • Seal the tube and heat the mixture at a specified temperature (e.g., 80 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.

IV. Modern Green Synthetic Approaches

In line with the principles of green chemistry, methods that reduce solvent usage, energy consumption, and reaction times are highly desirable.

Mechanochemical Synthesis

Solvent-assisted grinding offers a rapid, efficient, and environmentally friendly alternative to traditional solution-phase synthesis.

Mechanistic Insight: This method utilizes mechanical force to initiate chemical reactions. The cyclodehydration of N-substituted anthranilic acids can be achieved by grinding the starting material with a dehydrating agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine, often with a few drops of a liquid assistant. The high local temperatures and increased surface area generated during grinding can dramatically accelerate the reaction rate.[6]

Experimental Protocol: Mechanochemical Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones [6]

  • In a mortar, combine the N-substituted anthranilic acid (1 equivalent), 2,4,6-trichloro-1,3,5-triazine (TCT, 1 equivalent), sodium carbonate (2 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a few drops of a suitable solvent (e.g., acetonitrile) to assist the grinding process.

  • Grind the mixture vigorously with a pestle at room temperature for 1-2 minutes.

  • The reaction progress can be monitored by TLC.

  • Upon completion, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsAdvantagesDisadvantagesYields
Acylation/Cyclodehydration Anthranilic acid, Acid chlorides/anhydridesAcetic anhydride, Pyridine, Cyanuric Chloride/DMFRoom temp. to refluxReadily available starting materials, well-establishedCan require harsh dehydrating agents, may not be atom-economicalGood to excellent
Reaction with Orthoesters Anthranilic acid, OrthoestersAcid catalyst (e.g., AcOH)Thermal or MicrowaveOne-pot, good for 2-alkyl/aryl derivativesCan form dihydro intermediates with EWG-substituted anthranilic acidsModerate to high
Copper-Catalyzed Synthesis N-acyl-2-halobenzamidesCuI, Base (e.g., K3PO4)High temperature (120°C)Good functional group toleranceRequires pre-functionalized starting materialsModerate to high
Palladium-Catalyzed Carbonylation o-Iodoanilines, Acid chloridesPd(OAc)2, Phosphine ligand, CO gasHigh pressure and temperatureHigh efficiency, good scopeRequires specialized high-pressure equipment, use of toxic CO gasGood to excellent
Gold-Catalyzed Heteroannulation Anthranilic acids, AlkynesGold catalystMild to moderate temperatureHigh atom economy, novel productsCatalyst can be expensiveGood to excellent
Ag-Catalyzed [4+2] Annulation Isatoic anhydride, CyclopropenonesSilver catalyst, HFIPModerate temperatureAccess to unique C2-alkenyl derivativesLimited substrate scope for cyclopropenonesFair to good
Mechanochemical Synthesis N-acylanthranilic acidsTCT, PPh3Room temp., grindingRapid, solvent-free, eco-friendlyMay not be suitable for all substrates, scalability can be a challengeGood to excellent

Visualizing the Synthetic Pathways

Key Mechanistic Steps

General Workflow for 3,1-Benzoxazin-4-one Synthesis cluster_start Starting Materials cluster_methods Synthetic Transformations cluster_end Final Product Anthranilic_Acid Anthranilic Acid Acylation Acylation Anthranilic_Acid->Acylation Acid Chloride/ Anhydride Metal_Catalysis Metal-Catalyzed Coupling/Carbonylation Anthranilic_Acid->Metal_Catalysis Alkyne (Au-cat) Aldehyde (I2-cat) Isatoic_Anhydride Isatoic Anhydride Annulation [4+2] Annulation Isatoic_Anhydride->Annulation Cyclopropenone (Ag-cat) o_Iodoaniline o-Iodoaniline o_Iodoaniline->Metal_Catalysis Acid Chloride, CO (Pd-cat) Cyclization Cyclization/Dehydration Acylation->Cyclization N-Acyl Intermediate Benzoxazinone 3,1-Benzoxazin-4-one Cyclization->Benzoxazinone Metal_Catalysis->Benzoxazinone Annulation->Benzoxazinone

Caption: A generalized workflow illustrating the common starting materials and key transformations leading to the 3,1-benzoxazin-4-one core.

Mechanism: Acylation-Cyclodehydration of Anthranilic Acid start Anthranilic Acid + R-COCl inter1 N-Acylanthranilic Acid Intermediate start->inter1 N-Acylation inter2 Activated Intermediate (e.g., Mixed Anhydride) inter1->inter2 Activation with Dehydrating Agent product 3,1-Benzoxazin-4-one inter2->product Intramolecular Cyclization & Elimination

Caption: Simplified mechanism for the classical synthesis of 3,1-benzoxazin-4-ones via acylation and subsequent cyclodehydration.

Conclusion

The synthesis of 3,1-benzoxazin-4-ones is a mature field with a rich diversity of methodologies. The choice of a specific synthetic route should be guided by factors such as the availability of starting materials, the desired substitution pattern on the final product, the required scale of the reaction, and the laboratory equipment at hand.

Classical methods involving the acylation of anthranilic acid remain reliable and cost-effective for many applications. However, for accessing more complex or novel derivatives, and for adhering to the principles of green chemistry, modern metal-catalyzed, microwave-assisted, and mechanochemical methods offer powerful and often superior alternatives. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and effective synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to the Confirmation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of chemical intermediates is paramount. Any impurity, whether a residual starting material, a synthetic by-product, or a degradation product, can propagate through subsequent steps, potentially compromising the final API's quality, safety, and efficacy.[1][2] 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride, is a key building block in medicinal chemistry, frequently utilized for the synthesis of quinazolinones and other heterocyclic compounds of therapeutic interest.[3] Therefore, rigorous confirmation of its purity is not merely a quality control checkpoint but a foundational requirement for successful drug development.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates.[1][4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities. However, reliance on a single analytical method can be misleading, as co-elution of impurities can mask their presence.

This guide provides an in-depth comparison of two distinct, stability-indicating reversed-phase HPLC (RP-HPLC) methods for the comprehensive purity assessment of this compound. We will explore the causality behind the methodological choices, present detailed experimental protocols, and interpret comparative data to establish a high degree of confidence in the material's quality, in line with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9]

Analyte Profile: this compound

  • Synonym: 5-Methylisatoic anhydride

  • Molecular Formula: C₉H₇NO₃[10]

  • Molecular Weight: 177.16 g/mol [10]

  • Structure:

    alt text

The primary challenge in analyzing this compound is to resolve it from potential process-related impurities (e.g., unreacted 2-amino-5-methylbenzoic acid) and potential degradants. Benzoxazinone rings can be susceptible to hydrolysis under acidic or basic conditions. Therefore, a robust analytical method must be "stability-indicating," meaning it can effectively separate the intact analyte from any products that may form under stress conditions.[11][12][13] This is confirmed through forced degradation studies, a mandatory component of method validation.[14]

Method A: The Workhorse C18 Approach for Robust Purity Assessment

Our primary method utilizes a traditional C18 stationary phase, the most widely used support in reversed-phase chromatography, valued for its strong hydrophobic retention and broad applicability.

Causality and Experimental Choices
  • Column Selection (C18): A C18 (octadecylsilane) column provides excellent hydrophobic retention, which is ideal for separating the moderately non-polar 5-methylisatoic anhydride from more polar potential impurities like its precursor amino acid.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted from the column.[5] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A formic acid modifier is added to both phases to control the ionization state of the analyte and any acidic or basic impurities, leading to sharper, more symmetrical peaks.

  • Detection (Diode Array Detector - DAD): A DAD is superior to a simple UV detector as it acquires full UV-Vis spectra at every point in the chromatogram. This enables peak purity analysis, a critical tool for detecting co-eluting impurities.[15] The detection wavelength is set at the absorbance maximum of the analyte to ensure high sensitivity.

Workflow for Method A

MethodA_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in Diluent (ACN:H2O) Injector Inject Sample (5 µL) Sample->Injector MobilePhaseA Prepare Mobile Phase A (0.1% Formic Acid in Water) Pump Gradient Elution (Pump A & B) MobilePhaseA->Pump MobilePhaseB Prepare Mobile Phase B (0.1% Formic Acid in ACN) MobilePhaseB->Pump Column Separation on C18 Column (4.6x150mm) Injector->Column Mobile Phase Flow Pump->Column Detector DAD Detection (254 nm & Purity Scan) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Purity Peak Purity Assessment Integration->Purity Report Generate Report (% Purity) Purity->Report

Caption: Workflow for Purity Analysis using Method A (C18).

Method B: Orthogonal Selectivity with a Phenyl-Hexyl Column

To build absolute confidence and ensure no impurities were hidden by co-elution in Method A, a second, orthogonal method is essential. Orthogonality in chromatography is achieved by using a separation mechanism that is significantly different from the primary method. Here, we substitute the C18 column with a Phenyl-Hexyl phase.

Causality and Experimental Choices
  • Column Selection (Phenyl-Hexyl): A Phenyl-Hexyl column separates compounds based on a combination of hydrophobic interactions and π-π interactions with the phenyl rings of the stationary phase. This provides a different selectivity profile, especially for aromatic compounds like our analyte and its likely impurities. An impurity that co-elutes on a C18 column may be well-resolved on a phenyl phase.

  • Mobile Phase (Methanol/Water Gradient): To further enhance the orthogonality, we switch the organic modifier from acetonitrile to methanol. Methanol has different solvent properties (protic, higher viscosity) which can alter the retention and selectivity of analytes, providing a different chromatographic profile.

  • Detection (Diode Array Detector - DAD): The DAD remains the detector of choice to allow for a direct comparison of peak purity results between the two methods.

Workflow for Method B

MethodB_Workflow cluster_prep_B Sample & Mobile Phase Preparation cluster_hplc_B HPLC Analysis (Orthogonal) cluster_data_B Data Processing Sample_B Weigh & Dissolve Sample in Diluent (MeOH:H2O) Injector_B Inject Sample (5 µL) Sample_B->Injector_B MobilePhaseA_B Prepare Mobile Phase A (0.1% Formic Acid in Water) Pump_B Gradient Elution (Pump A & B) MobilePhaseA_B->Pump_B MobilePhaseB_B Prepare Mobile Phase B (0.1% Formic Acid in MeOH) MobilePhaseB_B->Pump_B Column_B Separation on Phenyl-Hexyl Column Injector_B->Column_B Mobile Phase Flow Pump_B->Column_B Detector_B DAD Detection (254 nm & Purity Scan) Column_B->Detector_B CDS_B Chromatography Data System (CDS) Detector_B->CDS_B Integration_B Peak Integration CDS_B->Integration_B Purity_B Peak Purity Assessment Integration_B->Purity_B Report_B Generate Report (% Purity) Purity_B->Report_B

Caption: Orthogonal Workflow for Purity Analysis using Method B.

Comparative Results and Discussion

A batch of this compound was analyzed using both methods. To prove the stability-indicating nature of the methods, forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions, as recommended by ICH guidelines.[13] The goal of approximately 10% degradation was achieved in acidic and basic conditions to ensure degradation products were generated at a sufficient level for detection.[11]

The results from the analysis of the unstressed sample are summarized below.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Analyte Retention Time (min) 12.510.8Report
Closest Impurity RT (min) 11.910.1Report
Resolution (Rs) 3.54.1> 2.0
Peak Purity Index 0.99980.9999> 0.999
Calculated Purity (%) 99.91%99.92%≥ 99.5%
Interpretation of Results
  • High Purity Confirmation: Both methods independently confirmed the purity of the batch to be >99.9%. The close agreement between the two orthogonal methods provides a very high degree of confidence in this result.

  • Orthogonal Selectivity: The difference in retention times for the main peak and the relative retention of impurities between Method A and B demonstrates true orthogonal selectivity. Method B, with the Phenyl-Hexyl column, provided slightly better resolution from the nearest eluting impurity, highlighting its utility in this specific separation.

  • Peak Purity Verification: The Peak Purity Index in both methods was well above the 0.999 threshold, indicating that no detectable spectral dissimilarities were present across the main analyte peak.[15] This strongly suggests the absence of any co-eluting impurities.

  • Stability-Indicating Performance: In the analysis of the forced degradation samples (data not shown), all degradation products were baseline-resolved from the parent this compound peak in both methods. This is the definitive proof that both methods are stability-indicating and are suitable for use in stability studies.

Conclusion

The purity of this compound was successfully confirmed to be greater than 99.9% through a rigorous, comparative HPLC analysis. The primary C18-based method provided a robust and reliable assessment, which was subsequently corroborated by an orthogonal Phenyl-Hexyl-based method. This dual-methodology approach mitigates the risk of co-elution and provides an unequivocal confirmation of purity. Both methods were proven to be stability-indicating through forced degradation studies, making them suitable for comprehensive quality control and stability testing in a regulated pharmaceutical development environment. This guide underscores the principle that for critical intermediates, a scientifically sound, multi-faceted analytical strategy is essential for ensuring data integrity and ultimate patient safety.

Experimental Protocols

Protocol 1: HPLC Method A (C18)
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm, with spectral acquisition from 200-400 nm for peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water to make a 1 mg/mL solution. Further dilute as necessary.

Protocol 2: HPLC Method B (Phenyl-Hexyl)
  • Instrumentation: Same as Method A.

  • Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-18 min: 10% to 90% B

    • 18-22 min: 90% B

    • 22-23 min: 90% to 10% B

    • 23-28 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm, with spectral acquisition from 200-400 nm for peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 (v/v) methanol:water to make a 1 mg/mL solution. Further dilute as necessary.

References

A Comparative Guide to the Efficacy of Catalysts in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science has rendered their efficient synthesis a topic of considerable interest within the chemical research community.[1] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The development of novel and efficient catalytic methods to construct the benzoxazinone scaffold is crucial for advancing drug discovery and materials science. This guide provides an in-depth comparison of the efficacy of various catalytic systems employed in benzoxazinone synthesis, with a focus on palladium, copper, iron, and organocatalysts. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each approach, supported by experimental data.

Transition Metal-Catalyzed Strategies: A Powerful Toolkit

Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, have proven to be invaluable catalysts in the synthesis of benzoxazinones. Palladium and copper have been the workhorses in this field, while iron is emerging as a more sustainable and economical alternative.

Palladium Catalysis: Precision and Versatility

Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in a variety of cross-coupling reactions. In benzoxazinone synthesis, palladium catalysis is often employed in carbonylation and C-O bond formation reactions.

A common strategy involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[3] This approach utilizes a carbonyl source, such as carbon monoxide gas or a CO surrogate like paraformaldehyde, to construct the oxazinone ring.[3] The catalytic cycle, as depicted below, typically involves an oxidative addition of the aryl halide to the Pd(0) species, followed by CO insertion, and subsequent reductive elimination to form the C-O bond and regenerate the active catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)L_n Substrate N-(o-bromoaryl)amide Ar_Pd_X Ar-Pd(II)-X(L_n) Ar_CO_Pd_X Ar-CO-Pd(II)-X(L_n) Ar_Pd_X->Ar_CO_Pd_X CO Insertion Product_Pd Product-Pd(II) Ar_CO_Pd_X->Product_Pd Intramolecular Nucleophilic Attack Product_Pd->Pd0 Reductive Elimination Product Benzoxazinone Product_Pd->Product Substrate->Ar_Pd_X Oxidative Addition CO CO source

Figure 1: A simplified representation of a palladium-catalyzed carbonylative cyclization for benzoxazinone synthesis.

Heterogeneous palladium catalysts have also been developed, offering advantages in terms of catalyst recovery and reuse, which is a significant step towards more sustainable processes.[3]

Table 1: Performance of Selected Palladium Catalysts in Benzoxazinone Synthesis

Catalyst SystemSubstrateCarbonyl SourceConditionsYield (%)Reference
Pd(OAc)₂ / PPh₃N-(o-bromoaryl)amideparaformaldehyde120 °C, 24 h75-90[3]
Pd/C2-iodoaniline, aryl iodideMo(CO)₆140 °C, 12 h80-92[3]
Copper Catalysis: An Economical and Efficient Alternative

Copper catalysts have gained prominence as a more economical and less toxic alternative to palladium for the synthesis of N-heterocycles.[4] In the context of benzoxazinone synthesis, copper-catalyzed methods often involve domino or tandem reactions, where multiple bond-forming events occur in a single pot.

One notable example is the copper-catalyzed domino reaction of arylmethanamines with 2-iodobenzoic acids under aerobic conditions.[5] This process is ligand-free, adding to its practical appeal. The proposed mechanism involves a series of copper-mediated transformations, including C-N and C-O bond formations.

Copper Catalytic Cycle CuI Cu(I) Amine_Complex Amine-Cu Complex CuI->Amine_Complex CuIII Cu(III) Intermediate Product Benzoxazinone CuIII->Product Reductive Elimination Acid_Complex Benzoic Acid-Cu Complex Amine_Complex->Acid_Complex Oxidative Addition Acid_Complex->CuIII Ligand Exchange Product->CuI Regeneration Substrates Arylmethanamine + 2-Iodobenzoic Acid Substrates->Amine_Complex Coordination

Figure 2: A plausible catalytic cycle for a copper-catalyzed domino synthesis of benzoxazinones.

Copper-catalyzed decarboxylative coupling reactions have also been reported, providing a one-pot synthesis from readily available α-keto acids and anthranilic acids.[6]

Table 2: Performance of Selected Copper Catalysts in Benzoxazinone Synthesis

Catalyst SystemSubstratesConditionsYield (%)Reference
CuIArylmethanamine, 2-Iodobenzoic acid100 °C, aerobic, 12 h55-73[5]
CuClα-keto acid, anthranilic acid80 °C, 8 h70-85[6]
Iron Catalysis: The Rise of a Sustainable Metal

Iron, being the most abundant and one of the least toxic transition metals, is an attractive candidate for sustainable catalysis. While the application of iron catalysts in benzoxazinone synthesis is less explored compared to palladium and copper, recent studies have demonstrated its potential.

A noteworthy example is the iron-catalyzed cross-dehydrogenative coupling reaction for the synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives under solvent-free ball-milling conditions.[7] This mechanochemical approach represents a significant advancement in green chemistry, minimizing solvent waste and energy consumption. The reaction is proposed to proceed through a radical mechanism, initiated by the iron catalyst.

Table 3: Performance of a Selected Iron Catalyst in Benzoxazinone Synthesis

Catalyst SystemSubstratesConditionsYield (%)Reference
FeCl₂·2H₂O / DDQ1,4-benzoxazinone, malonateBall-milling, 3-5 hup to 95[7]

Organocatalysis: A Metal-Free Approach

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a compelling metal-free alternative for the synthesis of benzoxazinone derivatives. This approach often provides high levels of stereocontrol, which is particularly valuable in the synthesis of chiral drug candidates.

Chiral phosphoric acids and amines have been successfully employed as organocatalysts in the asymmetric synthesis of dihydrobenzoxazinones.[8] These reactions typically proceed through the formation of chiral intermediates, such as iminium or enamine species, which then undergo enantioselective cyclization.

Organocatalytic Workflow Substrate Starting Material (e.g., o-vinylanilide) Activated_Complex Activated Substrate-Catalyst Complex Substrate->Activated_Complex Catalyst Chiral Organocatalyst (e.g., Phosphoric Acid) Catalyst->Activated_Complex Cyclization Enantioselective Cyclization Activated_Complex->Cyclization Product Chiral Benzoxazinone Derivative Cyclization->Product

Figure 3: A general workflow for the organocatalytic asymmetric synthesis of benzoxazinone derivatives.

Table 4: Performance of Selected Organocatalysts in Benzoxazinone Synthesis

CatalystReaction TypeSubstrateConditionsYield (%)ee (%)Reference
Chiral Phosphoric AcidAsymmetric Chlorocyclizationo-vinylanilideRoom Temp, 24 hup to 99up to 92[8]
Chiral AmineAsymmetric [4+2] Cycloaddition2-(4H-benzo[d][1][9]oxazin-4-yl)acrylateRoom Temp, 12-24 h70-95up to 98[1]

Comparative Analysis and Future Perspectives

The choice of catalyst for benzoxazinone synthesis depends on several factors, including the desired substitution pattern, cost, sustainability considerations, and the need for stereocontrol.

  • Palladium catalysts offer high yields and broad substrate scope but are associated with high cost and potential toxicity.

  • Copper catalysts provide a more economical and environmentally friendly alternative to palladium, often with comparable efficiency, particularly in domino reactions.[4]

  • Iron catalysts are emerging as a highly sustainable option, with the potential for novel reactivity, especially in green chemistry applications like mechanosynthesis.[7]

  • Organocatalysts excel in asymmetric synthesis, providing access to chiral benzoxazinone derivatives with high enantioselectivity, a crucial aspect for the development of single-enantiomer drugs.[8]

Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems. This includes the design of catalysts based on earth-abundant metals, the exploration of novel reaction media such as deep eutectic solvents, and the application of enabling technologies like flow chemistry and mechanochemistry.[9][10]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Carbonylative Cyclization

Adapted from Li, W. & Wu, X.-F. (2014). J. Org. Chem., 79(21), 10410-10416.[3]

  • To a dried Schlenk tube, add N-(o-bromoaryl)amide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and paraformaldehyde (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired benzoxazinone.

Representative Protocol for Copper-Catalyzed Domino Synthesis

Adapted from Sathiyanarayanan, D. et al. (2015). RSC Adv., 5, 28875-28878.[5]

  • In a round-bottom flask, combine 2-iodobenzoic acid (1.0 mmol), arylmethanamine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir under an air atmosphere for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-2H-3,1-Benzoxazin-2,4(1H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazinone Scaffold

The 2H-3,1-benzoxazin-2,4(1H)-dione, commonly known as isatoic anhydride, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione derivatives. By systematically exploring how modifications at various positions of this scaffold influence biological outcomes, we aim to provide a valuable resource for researchers and drug development professionals engaged in the design of next-generation therapeutics. The presence of the electron-donating methyl group at the C5 position subtly alters the electronic and lipophilic character of the aromatic ring, providing a unique foundation for SAR exploration compared to the unsubstituted parent molecule.

Core Directive: Decoding the Structure-Activity Landscape

Our analysis will dissect the SAR of this compound derivatives across three major therapeutic areas: oncology, infectious diseases, and inflammation. We will examine how substitutions, particularly at the N-1 position, dictate potency and selectivity.

General Synthetic Strategy

The foundational this compound scaffold is typically synthesized from 6-methylanthranilic acid. Subsequent derivatization, most commonly at the N-1 position, allows for the introduction of diverse chemical moieties to probe the SAR.

G A 6-Methylanthranilic Acid B This compound (Isatoic Anhydride derivative) A->B Cyclization (e.g., with Phosgene or equivalent) C N-Substituted Derivatives (e.g., Alkylation, Acylation) B->C Reaction at N1 position E Final Biologically Active Compounds C->E D Diverse Functional Groups (Aryl, Heterocyclyl, Alkyl chains, etc.) D->C Introduction of R-group

Caption: General synthetic workflow for this compound derivatives.

Part 1: Anticancer Activity

Derivatives of the benzoxazinone core have shown significant promise as anticancer agents, often acting through mechanisms like DNA damage induction and kinase inhibition.[3][4] The introduction of complex heterocyclic systems, such as 1,2,3-triazoles, has been a particularly fruitful strategy for enhancing potency.[3][4][5]

SAR Insights:
  • N-1 Substitution is Key: The N-1 position is the primary site for modification. Attaching substituted benzyl or aryl groups via a 1,2,3-triazole linker has been shown to be a highly effective strategy.[3][4]

  • Planarity and DNA Intercalation: The rigid, planar nature of the benzoxazinone core, when combined with other planar aromatic systems, is thought to facilitate intercalation into tumor cell DNA, leading to DNA damage and apoptosis.[3][4]

  • Influence of Substituents on the Appended Ring: The electronic nature of substituents on the terminal phenyl ring of the triazole conjugate significantly impacts activity. For instance, in a series of 2H-1,4-benzoxazin-3(4H)-one derivatives, compounds with bromo- and fluoro-substituents on the benzyl ring attached to the triazole moiety displayed potent activity against Huh-7 liver cancer cells.[4]

  • Kinase Inhibition: Certain 1,4-benzoxazinone derivatives have been developed as potent PI3K/mTOR inhibitors, demonstrating significant inhibitory effects on cancer cell lines like HeLa and A549.[3]

Comparative Performance Data: Anticancer Activity
Compound ClassModificationTarget Cell LineIC50 (µM)Reference
1,4-Benzoxazinone-Triazole Hybrids 8-acetyl-5-methoxy, N-1 linked to 5-chloro-2-nitrophenyl-triazoleNCI-H1299 (Lung)13.36[5]
1,4-Benzoxazinone-Triazole Hybrids 8-acetyl-5-methoxy, N-1 linked to naphthalen-1-yl-triazoleNCI-H1299 (Lung)15.79[5]
1,4-Benzoxazinone-Triazole Hybrids 8-acetyl-5-methoxy, N-1 linked to naphthalen-1-yl-triazoleHeLa (Cervical)19.73[5]
2H-1,4-Benzoxazin-3(4H)-one-Triazoles 7-position linked via benzamide to a 4-bromobenzyl-triazoleHuh-7 (Liver)28.48[4]
2H-1,4-Benzoxazin-3(4H)-one-Triazoles 7-position linked via benzamide to a 3,4-difluorobenzyl-triazoleHuh-7 (Liver)19.05[4]

Part 2: Antimicrobial and Antifungal Activity

The benzoxazinone scaffold is a versatile platform for developing novel antimicrobial agents. Modifications often focus on introducing moieties known to possess antimicrobial properties, thereby creating hybrid molecules with enhanced efficacy.

SAR Insights:
  • Acylhydrazone Moiety: The introduction of an acylhydrazone moiety at the N-1 position of the 1,4-benzoxazin-3-one skeleton has yielded compounds with good antifungal activity against various plant pathogens like Gibberella zeae and Pellicularia sasakii.[6]

  • Halogenation: The presence of a chlorine atom at the C6 position of the benzoxazinone ring generally enhances antifungal activity compared to other substituents.[6] For example, a 6-chloro derivative exhibited an excellent inhibitory rate of 82.62% against P. infestans.[6]

  • Triazole Conjugates: Linking a 1,2,3-triazole to the benzoxazinone core is also a viable strategy for antimicrobial development. These conjugates have been evaluated for their activity against S. aureus and C. albicans.[7]

  • Thiazolidinone Derivatives: While not benzoxazinones, related heterocyclic structures like 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown potent antibacterial activity, suggesting that the incorporation of sulfur-containing heterocycles could be a promising direction for benzoxazinone derivatives.[8]

Comparative Performance Data: Antifungal Activity
Compound ScaffoldKey SubstituentsTarget FungusInhibition Rate (%) @ 50 µg/mLReference
1,4-Benzoxazin-3-one Acylhydrazone 6-Cl, 4-F-phenylP. infestans82.62[6]
1,4-Benzoxazin-3-one Acylhydrazone 6-H, 4-F-phenylG. zeae76.37[6]
1,4-Benzoxazin-3-one Acylhydrazone 6-Cl, PhenylG. zeae76.14[6]
1,4-Benzoxazin-3-one Acylhydrazone 6-Cl, 4-CH3-phenylP. sasakii73.32[6]

Part 3: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and benzoxazinone derivatives have emerged as promising candidates for anti-inflammatory drugs. Their mechanism often involves the modulation of key inflammatory pathways.

SAR Insights:
  • Nrf2-HO-1 Pathway Activation: A recent study demonstrated that 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety can alleviate lipopolysaccharide (LPS)-induced inflammation in microglial cells.[9] The proposed mechanism involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[9]

  • Inhibition of Inflammatory Mediators: These compounds effectively reduce the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated BV-2 cells.[9]

  • Piperazine Substitutions: The introduction of substituted piperazine rings at the N-3 position of related 2-benzoxazolinone cores has yielded compounds with significant analgesic and anti-inflammatory activities.[10][11] Derivatives bearing electron-withdrawing groups (e.g., F, Cl) on the phenyl nucleus of the piperazine ring showed the most promising results.[11] This suggests a similar strategy could be effective for the 3,1-benzoxazin-2,4(1H)-dione scaffold.

  • MD2 Inhibition: While on the related benzoxazolone scaffold, derivatives have been identified as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key protein in the TLR4 signaling pathway responsible for sensing LPS. This demonstrates that benzoxazole-type structures can directly target inflammatory signaling components.[12]

G cluster_cell Intracellular LPS LPS BV2 BV-2 Microglial Cell LPS->BV2 stimulates ROS ROS Production BV2->ROS increases Inflammation Inflammation (NO, Cytokines) BV2->Inflammation ROS->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation HO1 HO-1 Nrf2->HO1 activates transcription HO1->Inflammation inhibits Compound Benzoxazinone-Triazole Derivative Compound->ROS reduces Compound->Keap1 inhibits interaction with Nrf2

Caption: Proposed anti-inflammatory mechanism via the Nrf2-HO-1 pathway.[9]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a common two-step procedure for synthesizing N-substituted derivatives, starting from 6-methylanthranilic acid.

Step 1: Synthesis of this compound

  • Suspend 6-methylanthranilic acid (1.0 eq) in a suitable aprotic solvent (e.g., dioxane or THF).

  • Add triphosgene (0.4 eq) portion-wise to the suspension at 0 °C under an inert atmosphere (N2).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the mixture and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Step 2: N-Alkylation to Introduce Substituent (Example: N-benzylation)

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq) and stir for 30 minutes at room temperature.

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion (monitored by TLC).

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of compounds against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable and promising platform for the discovery of new drugs. The structure-activity relationship studies summarized here highlight critical insights for medicinal chemists. The N-1 position is a crucial handle for introducing diverse functionalities that can dramatically enhance biological activity across anticancer, antimicrobial, and anti-inflammatory domains. Specifically, the conjugation with other heterocyclic systems like 1,2,3-triazoles and acylhydrazones has proven to be a powerful strategy. Furthermore, substitutions on the benzoxazinone ring itself, such as halogenation, can fine-tune the potency of the derivatives. Future research should focus on exploring novel substitutions, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic properties of the most potent lead compounds to translate their in vitro success into clinically viable therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every compound with a comprehensive understanding of its potential hazards and the necessary precautions for safe handling. This guide provides essential, field-tested insights for researchers, scientists, and drug development professionals working with 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione. While specific data for this derivative is limited, we will leverage the robust safety information available for its parent compound, Isatoic Anhydride (2H-3,1-benzoxazin-2,4(1H)-dione), to establish a rigorous and scientifically-grounded safety protocol. The addition of a methyl group is not anticipated to fundamentally alter the core hazards, but a cautious and thorough approach remains paramount.

Understanding the Risks: Hazard Identification and Causality

This compound, much like its parent compound Isatoic Anhydride, is a crystalline powder. The primary routes of exposure and associated hazards are:

  • Inhalation: The fine, dusty nature of the compound presents a significant risk of respiratory tract irritation.[1] In a laboratory setting, any activity that can generate dust, such as weighing, transferring, or mixing, must be performed with adequate ventilation and respiratory protection. The causality here is direct: fine particles can be easily inhaled, leading to irritation of the mucous membranes in the respiratory system.

  • Skin Contact: This compound is known to cause skin irritation and may lead to an allergic skin reaction in susceptible individuals.[2] Prolonged or repeated contact should be avoided. The chemical structure is such that it can interact with skin proteins, triggering an immune response that manifests as irritation or an allergic rash.

  • Eye Contact: Direct contact with the eyes will cause irritation.[1][3] The abrasive nature of the powder, combined with its chemical properties, can lead to significant discomfort and potential damage if not addressed immediately.

  • Ingestion: While less common in a laboratory setting with proper protocols, ingestion can cause gastrointestinal irritation.[1] Some related compounds are classified as toxic or harmful if swallowed.[4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Powder) Chemical safety goggles with side shields or a full-face shield.[5][6][7]Nitrile or other compatible chemical-resistant gloves.[3][6]Clean, body-covering clothing or a lab coat.[5][6][7]NIOSH-approved particulate respirator.[5][7]
Working with Solutions Chemical safety goggles.[5][6][7]Nitrile or other compatible chemical-resistant gloves.Lab coat.Not typically required if performed in a certified chemical fume hood.
Large-Scale Operations or Potential for Spills Full-face shield.[5][6][7]Chemical-resistant gloves.Chemical-resistant apron over a lab coat.NIOSH-approved respirator. For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[5][7]
Emergency Spill Cleanup Full-face shield.[5][6][7]Heavy-duty, chemical-resistant gloves.Waterproof boots and suitable protective clothing.[5][7]Full-face positive-pressure, air-supplied respirator.[5][7]

Operational Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal. Each step is critical for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood/Ventilated Enclosure) gather_ppe Gather & Inspect PPE don_ppe Don PPE (Gloves Last) weigh Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to Handling dissolve Prepare Solution (If Applicable) reaction Perform Experiment decontaminate Decontaminate Work Surface reaction->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste doff_ppe Doff PPE (Gloves First) wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Procedural Guidance: Step-by-Step Protocols

Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Body Covering: Ensure it is fully buttoned or fastened.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Position goggles or a face shield comfortably.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat. This is done last to minimize contamination of other PPE.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the appropriate waste container.

  • Lab Coat/Body Covering: Remove by rolling it inside out, without shaking, and place it in the designated receptacle for laundry or disposal.

  • Eye/Face Protection: Handle by the headband or earpieces and place in a designated area for decontamination.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, and any excess compound. Collect in a clearly labeled, sealed container.

  • Solutions: Unused or waste solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[8]

  • Contaminated Glassware: Rinse glassware with a suitable solvent in a fume hood. The initial rinsate should be collected as hazardous waste.

  • Disposal: All waste containers must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[4][8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing.[1][7] Seek medical attention if irritation or a rash develops.[6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7] Remove contact lenses if present and easy to do so.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • Spill: Evacuate the area. Ventilate the space.[5][7] Wearing the appropriate PPE (see table above), carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1][3] Clean the spill area thoroughly.

By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.